molecular formula C7H7N3O2S B1302261 1-(4-Nitrophenyl)-2-thiourea CAS No. 3696-22-8

1-(4-Nitrophenyl)-2-thiourea

Cat. No.: B1302261
CAS No.: 3696-22-8
M. Wt: 197.22 g/mol
InChI Key: BLYAANPIHFKKMQ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-thiourea is a useful research compound. Its molecular formula is C7H7N3O2S and its molecular weight is 197.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61006. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O2S/c8-7(13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYAANPIHFKKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190454
Record name (p-Nitrophenyl)thiourea
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Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3696-22-8
Record name N-(4-Nitrophenyl)thiourea
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Record name (p-Nitrophenyl)thiourea
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Record name 3696-22-8
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Record name (p-Nitrophenyl)thiourea
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-Nitrophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(4-Nitrophenyl)-2-thiourea, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document covers its chemical and physical properties, synthesis protocols, and key applications, with a focus on its anticancer and enzyme inhibitory activities.

Core Chemical Identity and Properties

This compound is a substituted thiourea derivative notable for its nitrophenyl group, which enhances its chemical reactivity and biological activity.[1] Its unique structure allows it to serve as a valuable building block in organic synthesis and as an active agent in various biological assays.

Identifiers and Nomenclature

The compound is identified by several names and numbers across various chemical databases.

IdentifierValue
CAS Number 3696-22-8[1]
EC Number 223-021-9
PubChem CID 2760234[2]
MDL Number MFCD00007304
IUPAC Name (4-nitrophenyl)thiourea[2]
Synonyms N-(4-Nitrophenyl)thiourea, (p-nitrophenyl)thiourea, 4-Nitrophenylthiourea[3]
Physicochemical Properties

The key physical and chemical properties are summarized below, indicating its solid nature and high melting point.

PropertyValue
Molecular Formula C₇H₇N₃O₂S[1]
Molecular Weight 197.21 g/mol
Appearance Light yellow to orange powder/crystal[3]
Melting Point 206 °C (decomposes)
Form Solid
Storage Temperature Room Temperature (sealed in dry conditions)[3]
Spectral Data

Spectroscopic data is crucial for the structural confirmation of the compound.

Spectrum TypeAvailability
¹H NMR Available[4]
¹³C NMR Available[5]
FTIR Available[2]
Mass Spectrometry Available[2]
Raman Available[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically straightforward. Below are detailed protocols for its synthesis and for evaluating its primary biological activities.

Synthesis of this compound

A common and efficient method for synthesizing N-aryl thioureas involves the reaction of the corresponding aryl isothiocyanate with an amine. In this case, 4-nitrophenyl isothiocyanate is reacted with ammonia. A related method involves reacting 2,6-diaminopyridine with 4-nitrophenyl isothiocyanate in acetonitrile, which results in a precipitate after stirring.[6]

Experimental Protocol:

  • Reactant Preparation: Dissolve 4-nitrophenyl isothiocyanate in a suitable anhydrous solvent, such as acetonitrile or THF, in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).[6]

  • Reaction: To this solution, add a stoichiometric equivalent of an ammonia source (e.g., a solution of ammonia in the same solvent).

  • Stirring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For a related synthesis, stirring overnight was sufficient.[7]

  • Precipitation: Upon completion, the product often precipitates out of the solution as a yellowish solid.[6][7]

  • Isolation: Filter the precipitate using vacuum filtration.

  • Purification: Wash the collected solid with a cold solvent (such as acetonitrile or THF) to remove any unreacted starting materials.[7] The product can be further purified by recrystallization if necessary.

  • Drying: Dry the purified product under a vacuum to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification R1 4-Nitrophenyl Isothiocyanate P1 Dissolve in Anhydrous Solvent R1->P1 R2 Ammonia Source P2 Mix and Stir (Room Temp) R2->P2 P1->P2 P3 Monitor with TLC P2->P3 P4 Precipitation of Product P3->P4 PU1 Filter Precipitate P4->PU1 PU2 Wash with Cold Solvent PU1->PU2 PU3 Dry Under Vacuum PU2->PU3 Product Pure 1-(4-Nitrophenyl) -2-thiourea PU3->Product

General synthesis workflow for this compound.
Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric method used to assess cell viability.[8][9] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11] This reduction is catalyzed by mitochondrial dehydrogenases.[10][11]

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert the MTT into purple formazan crystals.[13]

  • Solubilization: Carefully aspirate the medium. Add 100-200 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Urease Inhibition Assay

This assay measures the ability of a compound to inhibit the urease enzyme, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[14] The amount of ammonia produced is quantified using the Berthelot method, where ammonia reacts with a phenol-hypochlorite solution to form a blue-green indophenol compound.[14]

Materials:

  • Urease enzyme solution (e.g., from Jack bean)

  • Urea substrate solution

  • Phosphate buffer (pH 7.0)

  • This compound (test inhibitor)

  • Thiourea (standard inhibitor)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Preparation: To wells of a 96-well plate, add 5 µL of the test compound solution (dissolved in a suitable solvent like DMSO). Include wells for a positive control (standard inhibitor like thiourea), a negative control (solvent only, representing 100% enzyme activity), and a blank (buffer only).[14]

  • Enzyme Addition: Add 20 µL of the urease enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the urea substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[15]

  • Color Development: Stop the reaction and initiate color development by adding 80 µL of the phenol reagent followed by 40 µL of the alkali reagent to each well.[15]

  • Final Incubation: Incubate the plate at 37°C for 30 minutes, protected from light, to allow for full color development.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100.[14] Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Key Applications and Mechanisms of Action

Thiourea derivatives are recognized for a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[16] this compound is particularly noted for its potential as an anticancer agent, an enzyme inhibitor, and a chemical sensor.

Anticancer Activity

Derivatives of thiourea have shown promising activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.[17] The mechanism of action can be multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and growth, such as protein tyrosine kinases, receptor tyrosine kinases, and the Wnt/β-catenin signaling pathway.[12][18]

Anticancer_Mechanism cluster_pathway Cancer Cell Signaling Pathways cluster_effects Cellular Effects Compound 1-(4-Nitrophenyl) -2-thiourea RTK Receptor Tyrosine Kinases (e.g., VEGFR2) Compound->RTK Inhibits Wnt Wnt/β-catenin Pathway Compound->Wnt Inhibits PTK Protein Tyrosine Kinases Compound->PTK Inhibits Apoptosis Induction of Apoptosis Compound->Apoptosis Induces Proliferation Inhibition of Proliferation RTK->Proliferation Migration Inhibition of Migration Wnt->Migration PTK->Proliferation CancerGrowth Tumor Growth & Metastasis Proliferation->CancerGrowth Prevents Migration->CancerGrowth Prevents Apoptosis->CancerGrowth Prevents

Proposed anticancer mechanism of thiourea derivatives.
Anion Sensing

This compound has been identified as a useful anion sensor in organic solvents.[1] The mechanism relies on the ability of the thiourea moiety's N-H groups to act as hydrogen bond donors. The presence of the electron-withdrawing nitro group increases the acidity of these N-H protons, enhancing their interaction with anions.[7][19] This binding event can be detected through a colorimetric or spectroscopic change.[7]

Anion_Sensing Receptor Thiourea Receptor (N-H groups) Complex Receptor-Anion Complex Receptor->Complex Binds via H-Bonding Anion Anion (e.g., F⁻, AcO⁻) Anion->Complex Signal Colorimetric or Spectroscopic Signal Complex->Signal Generates

Mechanism of anion sensing by thiourea derivatives.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The GHS signal word is "Danger". Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be stored in a dry, well-ventilated area.

This guide consolidates critical technical information for this compound, providing a foundation for its application in research and development. Its diverse biological activities and utility in chemical sensing underscore its importance as a compound of interest in modern chemistry.

References

Synthesis of 1-(4-Nitrophenyl)-2-thiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-nitrophenyl)-2-thiourea from 4-nitroaniline. It includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Overview

This compound is a versatile organic compound with applications in various fields, including as an anion sensor and as a potential intermediate in the synthesis of pharmaceuticals.[1][2] The presence of the nitro group and the thiourea moiety makes it a molecule of interest for further chemical modifications and biological screening. The synthesis from 4-nitroaniline is a common and illustrative example of thiourea formation from an aromatic amine.

Synthetic Pathway

The primary and most accessible route for the synthesis of this compound involves the reaction of 4-nitroaniline with ammonium thiocyanate in an acidic medium. The reaction proceeds via the in-situ formation of the corresponding isothiocyanate, which is then attacked by the amino group of another 4-nitroaniline molecule, or more commonly, the thiocyanic acid reacts with the amine.

Quantitative Data

The key quantitative data for the synthesis of this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference
Molecular Formula C₇H₇N₃O₂S[1][3]
Molecular Weight 197.21 g/mol [1][3]
Melting Point 206 °C (decomposes)[2][3]
Appearance Light yellow to yellow-orange powder/crystals[4]
Purity (typical) 98%[3]
Yield (expected) High (A similar synthesis for phenylthiourea reports 86.3%)[5]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 4-nitroaniline.

4.1. Materials and Reagents:

  • 4-Nitroaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Distilled water

4.2. Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware

4.3. Synthesis Procedure:

  • Preparation of 4-Nitroaniline Hydrochloride: In a round-bottom flask, suspend 0.1 moles of 4-nitroaniline in 25 mL of water. To this suspension, slowly add 9 mL of concentrated hydrochloric acid while stirring. Heat the mixture to approximately 60-70 °C for about 1 hour to ensure the complete formation of the hydrochloride salt.[5]

  • Reaction with Ammonium Thiocyanate: Cool the mixture for about 1 hour. To the cooled solution, add 0.1 moles of ammonium thiocyanate.[5]

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for approximately 4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reflux is complete, pour the reaction mixture into a beaker containing ice-cold water with continuous stirring. The crude this compound will precipitate as a solid.[5]

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted starting materials and inorganic salts.[6]

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

4.4. Purification:

  • Recrystallization: The crude this compound can be purified by recrystallization. Ethanol is a suitable solvent for this purpose.[7] Dissolve the crude solid in a minimum amount of hot ethanol and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them thoroughly.

4.5. Characterization:

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical constant determination.

  • Melting Point: Determine the melting point of the purified product. The literature value is 206 °C (with decomposition).[2][3]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching, C=S stretching, and the nitro group (NO₂) stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the protons of the amino and thioamide groups.

    • ¹³C NMR: The carbon NMR spectrum will display peaks for the aromatic carbons and the thiocarbonyl carbon (C=S).[8]

Visualizations

5.1. Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start Reagents 4-Nitroaniline Ammonium Thiocyanate Concentrated HCl Start->Reagents Input Reaction Reaction Reagents->Reaction Reflux Reflux (4 hours) Reaction->Reflux Precipitation Precipitation in Ice Water Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Purification Recrystallization (Ethanol) Drying->Purification Product This compound Purification->Product End End Product->End Output

Caption: Workflow for the synthesis of this compound.

5.2. Reaction Scheme

The logical relationship of the reactants leading to the product is depicted below.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Nitroaniline 4-Nitroaniline Ammonium Thiocyanate Ammonium Thiocyanate This compound This compound Ammonium Thiocyanate->this compound HCl, H₂O HCl, H₂O HCl, H₂O->this compound + Reflux Reflux Reflux->this compound +

Caption: Reaction scheme for the synthesis of this compound.

References

Spectroscopic Profile of 1-(4-Nitrophenyl)-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-Nitrophenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following data were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6).

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound in DMSO-d6 exhibits distinct signals corresponding to the aromatic and thiourea protons. The electron-withdrawing nature of the nitro group and the thiourea moiety significantly influences the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly found in search results--Aromatic Protons (H-2, H-6)
Data not explicitly found in search results--Aromatic Protons (H-3, H-5)
Data not explicitly found in search results--NH Proton
Data not explicitly found in search results--NH₂ Protons

Note: Specific chemical shifts, multiplicities, and coupling constants for all protons were not definitively available in the searched literature. The assignments are based on the expected chemical environment.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d6

Chemical Shift (δ) ppmAssignment
~181C=S (Thiourea)
~145C-NO₂
~144C-NH
~125Aromatic CH
~118Aromatic CH

Note: The presented chemical shifts are approximate values based on available data, which may not be fully assigned. The exact number of aromatic signals and their precise assignments require further experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorption bands corresponding to the N-H, C=S, and NO₂ groups.

Table 3: FT-IR Spectroscopic Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3400 - 3100N-H StretchingAmine (NH) and Amide (NH₂)
~3100C-H StretchingAromatic
1570 - 1490Asymmetric NO₂ StretchingNitro group
1390 - 1300Symmetric NO₂ StretchingNitro group
~1600C=C StretchingAromatic Ring
1400 - 1000C-N Stretching, C=S StretchingThiourea
~730C=S StretchingThiourea

Note: The wavenumbers are typical ranges for the specified functional groups. Specific peak values for this compound were not fully detailed in the search results.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The nitrophenyl group acts as a strong chromophore in this compound.

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
DMSO~355
Methanol/EthanolData not explicitly found in search results

Note: The λmax in DMSO is derived from studies where the compound was used as a colorimetric sensor. The intrinsic absorption maximum in a standard solvent like methanol or ethanol was not specified in the search results.

Experimental Protocols

The following sections describe the methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 to 32 scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation: 1-2 mg of dry this compound is finely ground with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The homogenous mixture is then transferred to a pellet die.

Pellet Formation and Data Acquisition: The die is placed in a hydraulic press, and a pressure of 8-10 tons is applied for several minutes to form a thin, transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for baseline correction.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO) to a known concentration (e.g., 1x10⁻³ M). This stock solution is then serially diluted to obtain a working solution with an absorbance in the optimal range (0.1 - 1.0 AU), typically around 1x10⁻⁵ M.

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The absorbance is measured over a wavelength range of 200-800 nm to identify the wavelength of maximum absorbance (λmax).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_final_output Final Output Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_UV Dissolve in UV-Grade Solvent Sample->Prep_UV NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR UV UV-Vis Spectrophotometer Prep_UV->UV Analysis_NMR Analyze Chemical Shifts, Coupling Constants, Integration NMR->Analysis_NMR Analysis_IR Identify Characteristic Vibrational Frequencies IR->Analysis_IR Analysis_UV Determine λmax and Molar Absorptivity UV->Analysis_UV Report Comprehensive Spectroscopic Profile Analysis_NMR->Report Analysis_IR->Report Analysis_UV->Report

Caption: Workflow for Spectroscopic Analysis.

In-Depth Technical Guide: The Crystal Structure of 1-(4-Nitrophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and biological significance of 1-(4-Nitrophenyl)-2-thiourea. The information is curated to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Core Compound Information

This compound, with the CAS Number 3696-22-8, is an organic compound featuring a thiourea functional group attached to a nitrophenyl ring.[1][2][3] Its molecular formula is C₇H₇N₃O₂S, and it has a molecular weight of 197.21 g/mol .[1][2][3] This compound is typically a yellow crystalline solid.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number3696-22-8[1][2][3]
Molecular FormulaC₇H₇N₃O₂S[1][2][3]
Molecular Weight197.21 g/mol [1][2][3]
Melting Point206 °C (decomposes)[1]
AppearanceYellow crystalline solid[4]

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition code CCDC 684106. The crystallographic data provides valuable insights into the three-dimensional arrangement of the molecule, including bond lengths, bond angles, and intermolecular interactions.

While the full experimental details from the original publication by Xian et al. (2008) were not accessible for this review, the deposited crystallographic data is the definitive source for its solid-state structure. The structure reveals a planar thiourea group, with the nitrophenyl ring likely twisted relative to this plane. The presence of N-H and C=S groups allows for the formation of various intermolecular hydrogen bonds, which are crucial in stabilizing the crystal packing.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 4-nitroaniline with ammonium thiocyanate in an acidic medium. This method is a variation of the general synthesis of N-arylthioureas.

Materials:

  • 4-Nitroaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 0.1 moles of 4-nitroaniline in a mixture of 9 mL of concentrated hydrochloric acid and 25 mL of water.

  • Heat the mixture to approximately 60-70 °C for one hour with stirring to ensure complete dissolution and formation of the aniline salt.

  • Cool the mixture for about one hour, then slowly add 0.1 moles of ammonium thiocyanate to the solution.

  • Reflux the resulting mixture for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, add 20 mL of water to the reaction mixture while stirring continuously. This will cause the product to precipitate out of the solution.

  • Filter the crude product using a suction filter and wash with cold water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from ethanol to obtain pure, yellow crystals of this compound.

  • Dry the purified crystals in a desiccator. The expected yield is typically high, around 85-95%.

Single Crystal X-ray Diffraction (General Protocol)

The following is a generalized protocol for obtaining single-crystal X-ray diffraction data, which would have been similar to the procedure used to determine the structure of this compound.

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A suitable solvent system for this compound could be ethanol, acetone, or a mixture of solvents.

Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • The crystal is maintained at a constant temperature, often low temperature (e.g., 100 K or 120 K), to minimize thermal vibrations.[5]

  • A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Significance and Signaling Pathways

Thiourea derivatives are a class of compounds known for their wide range of biological activities, including anticancer and enzyme inhibitory effects.[6][7][8] this compound and its analogues have been investigated for these properties.

Anticancer Activity and Apoptosis Induction

Numerous studies have demonstrated the cytotoxic effects of thiourea derivatives against various cancer cell lines.[8][9] The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death.[6][8]

The apoptotic pathway is a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Thiourea derivatives have been shown to induce apoptosis by activating caspases, which are a family of proteases that execute the apoptotic process.[6] For instance, some diarylthiourea compounds have been observed to upregulate caspase-3, a key executioner caspase, leading to DNA fragmentation and cell death.[6]

apoptosis_pathway This compound This compound Cellular_Stress Cellular Stress (e.g., DNA Damage) This compound->Cellular_Stress Intrinsic_Pathway Intrinsic (Mitochondrial) Pathway Activation Cellular_Stress->Intrinsic_Pathway Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Intrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Urease Inhibition

Thiourea and its derivatives are well-known inhibitors of the enzyme urease.[10][11] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, such as Helicobacter pylori.

The inhibitory mechanism of thiourea derivatives is believed to involve the interaction of the sulfur atom of the thiourea group with the two nickel ions present in the active site of the urease enzyme.[12] This interaction can be a mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[10] The binding of the thiourea derivative to the active site prevents the substrate (urea) from binding and being hydrolyzed.

urease_inhibition cluster_Urease Urease Active Site Ni1 Ni(II) Products Ammonia + Carbon Dioxide Ni1->Products Catalyzes Inhibition Inhibition of Hydrolysis Ni2 Ni(II) Ni2->Products Catalyzes Urea Urea (Substrate) Urea->Ni1 Binds to Urea->Ni2 Binds to This compound This compound (Inhibitor) This compound->Ni1 Interacts with This compound->Ni2 Interacts with

Caption: Mechanism of urease inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, characterization, and analysis of this compound.

experimental_workflow Start Synthesis of This compound Purification Purification by Recrystallization Start->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Biological_Assays Biological Activity Assays (Anticancer, Enzyme Inhibition) Characterization->Biological_Assays X-ray_Diffraction Single Crystal X-ray Diffraction Crystal_Growth->X-ray_Diffraction Structure_Determination Crystal Structure Determination X-ray_Diffraction->Structure_Determination Data_Analysis Data Analysis and Interpretation Structure_Determination->Data_Analysis Biological_Assays->Data_Analysis

Caption: Experimental workflow for this compound.

This guide provides a foundational understanding of the crystal structure and related properties of this compound, which can serve as a starting point for further research and development in various scientific disciplines.

References

The Unseen Potential: A Technical Guide to the Biological Activity of 1-(4-Nitrophenyl)-2-thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with thiourea derivatives emerging as a particularly promising scaffold. Among these, the 1-(4-Nitrophenyl)-2-thiourea core structure has garnered significant attention due to its diverse and potent biological activities. The presence of the electron-withdrawing nitro group on the phenyl ring, combined with the versatile hydrogen bonding capabilities of the thiourea moiety, underpins a wide spectrum of pharmacological effects. These compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, intended to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a straightforward and efficient condensation reaction. The most common method involves the reaction of 4-nitroaniline with an appropriate isothiocyanate in a suitable solvent.

A general synthetic procedure is as follows: To a solution of a substituted aniline in a solvent such as acetone or dimethylformamide, an equimolar amount of a corresponding isothiocyanate is added. The reaction mixture is then stirred, often at room temperature or with gentle heating, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is typically isolated by precipitation upon addition of water or by removal of the solvent under reduced pressure, followed by recrystallization from a suitable solvent like ethanol to yield the pure this compound derivative.[2]

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for a range of biological activities. The quantitative data, primarily presented as half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition assays, and minimum inhibitory concentration (MIC) for antimicrobial studies, are summarized below.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.[1][3]

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide)MG-U87 (Glioblastoma)Cytotoxicity observed at 400 µM--
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutanamideMG-U87 (Glioblastoma)Cytotoxicity observed at 400 µM--
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones (various derivatives)60 human tumor cell linesGI50 ranging from <0.01 to 2.80--

Note: GI50 refers to the concentration causing 50% growth inhibition.

Antimicrobial Activity

The antimicrobial potential of nitrophenyl-containing thiourea derivatives has been demonstrated against a range of bacterial and fungal pathogens. Their mechanism is thought to involve the disruption of cellular processes essential for microbial survival.

DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiourea derivative TD4Staphylococcus aureus (MRSA)2 - 16Oxacillin>256
Thiourea derivative TD4Staphylococcus epidermidis2 - 16--
Thiourea derivative TD4Enterococcus faecalis2 - 16--
Various 1-nicotinoyl-3-(m-nitrophenyl)-thiourea derivativesVarious bacteria and fungi---
Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of various enzymes, including urease and tyrosinase, which are implicated in several pathological conditions.

DerivativeEnzymeIC50 (µM)Reference CompoundIC50 (µM)
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide)Urease1.55 ± 0.0288Thiourea0.97 ± 0.0371
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamideUrease1.66 ± 0.0179Thiourea0.97 ± 0.0371
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutanamideUrease1.69 ± 0.0162Thiourea0.97 ± 0.0371

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and further investigation of the biological activities of this compound derivatives.

Synthesis of this compound

Materials:

  • 4-Nitroaniline

  • Ammonium thiocyanate

  • Hydrochloric acid

  • Benzoyl chloride

  • Acetone

  • Water

Procedure:

  • A mixture of 4-nitroaniline (13.8 g, 0.1 mol) and concentrated hydrochloric acid (10 mL) in water (100 mL) is heated until the aniline dissolves.

  • The solution is cooled and a solution of ammonium thiocyanate (8.4 g, 0.11 mol) in water (20 mL) is added.

  • The mixture is heated under reflux for 3 hours.

  • The resulting precipitate is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield pure this compound.

Alternatively, a one-pot synthesis can be employed by reacting 4-nitroaniline with benzoyl chloride and ammonium thiocyanate in acetone.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition: Urease Inhibition Assay

This assay measures the inhibition of the urease enzyme, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol-hypochlorite reagent (for ammonia detection)

  • This compound derivatives

  • 96-well plate

  • Microplate reader

Procedure:

  • Pre-incubate the urease enzyme with various concentrations of the test compounds in phosphate buffer for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the urea solution.

  • Incubate the reaction mixture for a defined period at 37°C.

  • Stop the reaction and measure the amount of ammonia produced using the phenol-hypochlorite method, which forms a colored indophenol product.

  • Measure the absorbance at a specific wavelength (e.g., 625 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations: Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis Workflow 4-Nitroaniline 4-Nitroaniline Reaction Reaction 4-Nitroaniline->Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Reaction Precipitation/Purification Precipitation/Purification Reaction->Precipitation/Purification This compound Derivative This compound Derivative Precipitation/Purification->this compound Derivative

Caption: General workflow for the synthesis of this compound derivatives.

G cluster_mtt MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

G cluster_apoptosis Generalized Apoptosis Pathway Thiourea Derivative Thiourea Derivative Mitochondrial Stress Mitochondrial Stress Thiourea Derivative->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

A Technical Guide to the Potential Applications of Nitrophenyl Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Thiourea derivatives represent a privileged scaffold in medicinal chemistry and materials science, largely due to the ability of the thiourea moiety to form stable hydrogen bonds with biological targets and anions. The incorporation of a nitrophenyl group significantly enhances the properties of these compounds by increasing the acidity of the N-H protons and often acting as a chromophoric signaling unit. This dual functionality makes nitrophenyl thiourea compounds highly promising candidates for a range of applications. This guide provides an in-depth overview of their primary applications in anticancer therapy, chemical sensing, and antimicrobial research, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Introduction to Nitrophenyl Thiourea Compounds

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea, with the carbonyl oxygen replaced by a sulfur atom.[1] This substitution significantly alters the molecule's chemical properties, making thiourea and its derivatives versatile intermediates in organic synthesis.[1] The general structure of a substituted thiourea is (R¹R²N)(R³R⁴N)C=S.[2]

The introduction of a nitrophenyl group—a phenyl ring substituted with a nitro (NO₂) group—confers specific and advantageous characteristics:

  • Enhanced Acidity: The strongly electron-withdrawing nature of the nitro group increases the acidity of the thiourea N-H protons, making them more effective hydrogen bond donors.[3][4]

  • Chromophoric Properties: The nitrophenyl group can act as a signaling unit, enabling colorimetric detection of binding events.[4]

  • Bioactivity: The nitro group itself is a known scaffold in many bioactive molecules, contributing to a wide spectrum of activities, including antimicrobial and antineoplastic effects.[5]

These properties position nitrophenyl thiourea derivatives as compounds of significant interest for researchers in drug discovery and materials science.[6][7]

Key Application Areas

Anticancer Activity

Nitrophenyl thiourea derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1] Their effectiveness is often attributed to interactions with key proteins in critical signaling pathways.[3] For instance, some derivatives are believed to bind to the hydrophobic pocket of proteins like K-Ras, disrupting pathways such as the RAS-RAF-MAPK cascade that are crucial for cancer cell proliferation.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro activity of several nitrophenyl thiourea derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Activity MetricValue (µM)Reference
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaEight Breast Cancer LinesIC₅₀2.2 - 5.5[3]
Diarylthiourea Derivative (Compound 10)MCF-7 (Breast)GI₅₀6.2[3]
Diarylthiourea Derivative (Compound 12)MCF-7 (Breast)GI₅₀3.2[3]
Diarylthiourea Derivative (Compound 10)T-47D (Breast)GI₅₀2.9[3]
Diarylthiourea Derivative (Compound 12)T-47D (Breast)GI₅₀2.5[3]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)IC₅₀0.2[3]
N,N′-diphenylthioureaMCF-7 (Breast)IC₅₀338[3]

Proposed Mechanism of Action

Many nitrophenyl thiourea compounds exert their anticancer effects by inhibiting key kinases or proteins within cell proliferation pathways. The RAS-RAF-MAPK pathway is a common target. By forming hydrogen bonds and hydrophobic interactions within the active sites of proteins like K-Ras or BRAF, these compounds can block downstream signaling, leading to an arrest of the cell cycle and apoptosis.[3]

RAS_RAF_MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Nitrophenyl Thiourea Compound Inhibitor->RAS Inhibition

Figure 1: Inhibition of the RAS-RAF-MAPK signaling pathway by a nitrophenyl thiourea compound.
Chemo-sensing and Anion Recognition

The enhanced hydrogen-bonding capability of nitrophenyl thioureas makes them excellent receptors for anion recognition.[4] Researchers have developed polymeric sensors by modifying polyethyleneimine (PEI) with nitrophenyl thiourea groups (NTU-PEI).[4][8] These sensors can selectively detect anions like sulfate (SO₄²⁻), fluoride (F⁻), and acetate (AcO⁻) in solution.[4][8][9] The binding event, mediated by hydrogen bonds between the thiourea N-H groups and the anion, perturbs the electronic environment of the nitrophenyl ring, resulting in a distinct color change that can be observed with the naked eye and quantified by UV-Vis spectroscopy.[4][10]

Figure 2: Logical workflow of colorimetric anion detection by an NTU-PEI sensor.
Antimicrobial and Anti-inflammatory Potential

Thiourea derivatives are known to possess a broad range of biological activities, including antibacterial and anti-inflammatory properties.[1][11] Nitrophenyl thioureas are no exception. Studies have shown that certain derivatives exhibit antibacterial activity against various strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, with Minimum Inhibitory Concentrations (MIC) ranging from 40 to 50 µg/mL for some compounds.[1] Additionally, compounds such as 1-nicotinoyl-3-(m-nitrophenyl)-thiourea have been specifically synthesized and investigated for their anti-inflammatory activity.[11]

Synthesis and Experimental Protocols

The synthesis of nitrophenyl thiourea derivatives is typically straightforward, often involving the reaction of a primary amine with an isothiocyanate. The isothiocyanate can be generated in situ or prepared as a stable intermediate.

General_Synthesis_Workflow cluster_reactants Starting Materials Amine1 Nitroaniline or other Amine Intermediate Isothiocyanate Intermediate Amine1->Intermediate Step 1: Formation Thiocyanate KSCN or NH₄SCN + Acid Chloride Thiocyanate->Intermediate Step 1: Formation Amine2 Second Amine (for asymmetric thioureas) Product Nitrophenyl Thiourea Derivative Amine2->Product Step 2: Nucleophilic Attack Intermediate->Product Step 2: Nucleophilic Attack

Figure 3: General workflow for the synthesis of nitrophenyl thiourea derivatives.
Detailed Protocol: Synthesis of Bis-Acyl-Thiourea Derivatives

This protocol is adapted from the synthesis of nitrophenylene derivatives of symmetrical bis-acyl-thiourea.[12]

  • Prepare Potassium Thiocyanate Solution: Dissolve potassium thiocyanide (5.5 mmol) in 15 mL of dry acetone.

  • Form Acyl Isothiocyanate: Under an inert atmosphere, add a solution of the desired substituted acid chloride (5.0 mmol) dropwise to the potassium thiocyanide solution over 1.5 hours at 70 °C. The formation of a milky solution indicates the creation of the acyl isothiocyanate intermediate.

  • Cooling: After the addition is complete, cool the reaction mixture to room temperature.

  • Addition of Diamine: Prepare a solution of 4-nitrobenzene-1,2-diamine (2.5 mmol) in acetone. Add this solution dropwise to the acyl isothiocyanate mixture over 15 minutes using an addition funnel under an inert atmosphere.

  • Reaction and Isolation: Stir the final reaction mixture for a specified time. The resulting solid product is then isolated.

  • Purification: Recrystallize the crude product from ethanol to afford the pure bis-acyl-thiourea derivative in high yield (typically 73-89%).[12]

Detailed Protocol: Synthesis of a NTU-PEI Colorimetric Sensor

This protocol is based on the synthesis of nitrophenyl thiourea-modified polyethyleneimine.[8]

  • Prepare PEI Solution: In a two-necked flask that has been evacuated and purged with nitrogen, dissolve polyethylenimine (PEI, 3.0 mmol based on monomer unit) in 30 mL of dry dichloromethane with magnetic stirring.

  • Prepare Isothiocyanate Solution: Dissolve 4-nitrophenyl isothiocyanate (NPTI, 6.0 mmol) in 20 mL of dry dichloromethane.

  • Reaction: Add the NPTI solution dropwise to the PEI solution. Stir the reaction mixture at ambient temperature for 48 hours.

  • Solvent Removal: After 48 hours, cease stirring and evaporate the solvent under reduced pressure until approximately 5 mL of the mixture remains.

  • Purification by Dialysis: Transfer the concentrated reaction mixture to a dialysis membrane and dialyze against distilled water for five days to remove unreacted starting materials and low molecular weight byproducts, yielding the purified NTU-PEI sensor.[8]

Protocol: General In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrophenyl thiourea test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

Nitrophenyl thiourea compounds have established themselves as a versatile and potent class of molecules with significant applications in oncology, chemical sensing, and microbiology. The synergy between the hydrogen-bonding thiourea core and the electron-withdrawing, chromophoric nitrophenyl group provides a powerful platform for rational design.

Future research should focus on several key areas:

  • Lead Optimization: Modifying the substitution patterns on the phenyl rings to improve potency, selectivity, and pharmacokinetic properties for anticancer applications.

  • In Vivo Studies: Transitioning the most promising anticancer compounds from in vitro assays to animal models to evaluate their efficacy and safety.

  • Expanded Sensor Arrays: Developing a wider range of NTU-based sensors for the detection of other biologically or environmentally important anions and molecules.

  • Mechanism Elucidation: Further investigating the precise molecular mechanisms behind their antibacterial and anti-inflammatory activities to identify specific cellular targets.

The continued exploration of nitrophenyl thiourea chemistry holds great promise for the development of novel therapeutics and advanced diagnostic tools.

References

Unlocking Antitumor Potential: A Technical Guide to 1-(4-Nitrophenyl)-2-thiourea Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, anticancer properties, and mechanisms of action of 1-(4-Nitrophenyl)-2-thiourea derivatives. These compounds have emerged as a promising class of therapeutic agents, demonstrating significant cytotoxic effects against a range of cancer cell lines. This document provides a comprehensive overview of their structure-activity relationships, detailed experimental protocols for their evaluation, and a summary of their impact on key cellular signaling pathways.

Core Anticancer Properties and Mechanism of Action

This compound derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and inhibiting critical signaling pathways involved in cell proliferation and survival. Studies have shown that these compounds can arrest the cell cycle, leading to a halt in cancer cell division. The thiourea functional group, with its hydrogen bond donor and acceptor capabilities, is crucial for the biological activity of these molecules. The electron-withdrawing nature of the nitrophenyl group further enhances their chemical reactivity and potential for interaction with biological targets.

Key mechanisms of action include:

  • Induction of Apoptosis: These derivatives have been shown to trigger both early and late-stage apoptosis in cancer cells.

  • Enzyme Inhibition: They have been identified as inhibitors of various enzymes crucial for cancer progression, including protein tyrosine kinases (PTKs) and topoisomerases.

  • Signaling Pathway Modulation: this compound derivatives can interfere with key signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

Quantitative Analysis of Cytotoxicity

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various derivatives against a panel of human cancer cell lines.

Table 1: IC50 Values of Selected this compound Derivatives against Various Cancer Cell Lines

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)9.0Cisplatin>10
SW620 (Colon)1.5Cisplatin>10
K-562 (Leukemia)6.3Cisplatin>10
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Cell Lines (various)2.2 - 5.5--
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) (UP-1)MG-U87 (Glioblastoma)>400Doxorubicin<40
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide (UP-2)MG-U87 (Glioblastoma)>400Doxorubicin<40
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide (UP-3)MG-U87 (Glioblastoma)>400Doxorubicin<40
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11Doxorubicin8.29
HepG2 (Liver)1.74Doxorubicin7.46
MCF-7 (Breast)7.0Doxorubicin4.56

Table 2: Anticancer Activity of N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27)

Cancer Cell Line (Lung)IC50 (µM)Reference CompoundIC50 (µM)
Various Human Lung Carcinoma Cell Lines2.5 - 12.9Gefitinib1.1 - 15.6

Synthesis of this compound Derivatives

A common method for the synthesis of the parent compound, this compound, involves the condensation reaction of 4-nitroaniline with carbon disulfide in the presence of a base like sodium hydroxide.[1]

For the synthesis of N,N'-disubstituted derivatives, a general approach involves the reaction of a suitably substituted acid chloride with potassium thiocyanate in a solvent like acetone to form an acyl isothiocyanate intermediate. This is followed by an in-situ reaction with an appropriate amine, such as 4-nitrobenzene-1,2-diamine, to yield the final thiourea derivative.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound derivatives.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • This compound derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the thiourea derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Protocol:

    • Harvest cells after treatment with the thiourea derivatives.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Treated and untreated cancer cells

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • SDS-PAGE gels

    • Transfer membranes (e.g., PVDF or nitrocellulose)

    • Primary antibodies against target proteins (e.g., p-EGFR, total EGFR, Akt, p-Akt, Erk, p-Erk, caspases, Bcl-2 family proteins)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the cells to extract proteins and determine the protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine changes in protein expression or phosphorylation status.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound derivatives and a typical experimental workflow for their anticancer evaluation.

G cluster_workflow Experimental Workflow for Anticancer Evaluation Compound This compound Derivative Synthesis & Characterization Cell_Culture Cancer Cell Line Culture Compound->Cell_Culture MTT Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V-FITC) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Mechanism Mechanism of Action Studies Apoptosis->Mechanism Cell_Cycle->Mechanism Western_Blot Western Blot Analysis (Signaling Pathways) Mechanism->Western_Blot Data Data Analysis & Interpretation Western_Blot->Data

Caption: A typical experimental workflow for evaluating the anticancer properties of novel compounds.

G cluster_pathway Proposed Apoptosis Induction Pathway Thiourea This compound Derivatives Mitochondria Mitochondrial Stress Thiourea->Mitochondria Bax Bax ↑ Mitochondria->Bax Bcl2 Bcl-2 ↓ Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by the derivatives.

G cluster_pathway EGFR Signaling Inhibition Thiourea This compound Derivatives EGFR EGFR Thiourea->EGFR pEGFR p-EGFR ↓ EGFR->pEGFR PI3K PI3K pEGFR->PI3K Ras Ras pEGFR->Ras Akt Akt PI3K->Akt pAkt p-Akt ↓ Akt->pAkt Proliferation Cell Proliferation ↓ Survival ↓ pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk pErk p-Erk ↓ Erk->pErk pErk->Proliferation

References

Role of the nitro group in the reactivity of 1-(4-Nitrophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of the Nitro Group in the Reactivity of 1-(4-Nitrophenyl)-2-thiourea

Abstract

This compound is a versatile organic compound whose chemical behavior and biological activity are significantly governed by the electronic properties of its constituent functional groups. This technical guide provides an in-depth analysis of the pivotal role the nitro group plays in modulating the reactivity of this molecule. Through its strong electron-withdrawing nature, the nitro group influences the acidity of the thiourea protons, the nucleophilicity of the sulfur and nitrogen atoms, and the overall electronic landscape of the aromatic ring. These modifications are directly responsible for the compound's utility as an anion sensor, its participation in various organic reactions, and its notable biological activities, including enzyme inhibition and anticancer properties.[1][2][3] This paper serves as a resource for researchers, scientists, and drug development professionals by detailing the electronic effects, chemical reactivity, and biological implications imparted by the nitro group, supplemented with experimental protocols and quantitative data.

Electronic Effects of the Nitro Group

The nitro group (NO₂) is a powerful electron-withdrawing group, a characteristic that fundamentally dictates the reactivity of the entire this compound molecule.[4] Its influence is exerted through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-M).

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma (σ) bond framework.

  • Resonance Effect (-M): The nitro group deactivates the aromatic ring by delocalizing pi (π) electrons from the ring onto the nitro group itself. This effect is most pronounced at the ortho and para positions.

These combined effects decrease the electron density on the aromatic ring and, by extension, on the thiourea moiety attached to it.[4] A critical consequence is the enhanced acidity of the thiourea N-H protons. The electron withdrawal makes the nitrogen atoms more electron-deficient, weakening the N-H bonds and making the protons more susceptible to abstraction or participation in strong hydrogen bonding.[3] This increased acidity is a cornerstone of the molecule's function in anion recognition and catalysis.[1][3]

Caption: Electronic influence of the nitro group on the thiourea moiety.

Impact on Chemical Reactivity and Applications

The electronic perturbations caused by the nitro group directly translate into a unique reactivity profile for this compound, enabling its use in diverse applications.

Anion Sensing

The enhanced acidity of the thiourea N-H protons makes this compound an effective hydrogen bond donor.[3] This property is exploited in the design of colorimetric sensors for anions.[1][5] The compound can selectively bind with anions such as fluoride (F⁻), acetate (AcO⁻), and sulfate (SO₄²⁻) in solution.[3] This interaction, mediated by hydrogen bonding, causes a deprotonation or significant polarization of the N-H bond, leading to a change in the molecule's electronic structure. This change alters the molecule's absorption spectrum, resulting in a distinct color change visible to the naked eye, typically from colorless to yellow.[3]

Anion_Sensing Sensor This compound (Colorless) Complex Host-Guest Complex Sensor->Complex H-Bonding Anion Anion (e.g., F⁻, AcO⁻) Anion->Complex Deprotonation Deprotonation / Polarization Complex->Deprotonation Color_Change Visible Color Change (Yellow) Deprotonation->Color_Change Alters Conjugation

Caption: Logical workflow of anion detection via hydrogen bonding.

Reactivity at N-H Centers

The acidic N-H protons serve as reaction centers for various electrophilic substitution reactions. Studies on related nitrophenyl thiourea derivatives have demonstrated their participation in reactions such as N,N'-dinitrosation and N,N'-dialkylation.[6] For instance, the reaction with nitrous acid can lead to the formation of N-nitroso derivatives, proceeding through an electrophilic substitution mechanism where the nitrosonium ion is the attacking agent.[6][7]

Other Reactions
  • Formation of Metal Complexes: The thiourea group can act as a ligand, forming coordination complexes with various transition metals. These complexes are studied for their potential catalytic properties.[1]

  • Nucleophilic Substitution: The thiourea moiety itself can act as a nucleophile in reactions with electrophiles.[1]

  • Reduction of Nitro Group: The nitro group can be catalytically reduced to an amine (NH₂). This transformation is a common strategy in organic synthesis to produce 1-(4-Aminophenyl)-2-thiourea, a valuable building block for synthesizing more complex molecules and pharmacophores.[8][9]

Role in Biological Activity

The unique electronic and structural features conferred by the nitro group are crucial for the biological activities exhibited by this compound and its derivatives. Thiourea-based compounds are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][10][11]

  • Enzyme Inhibition: The ability of the thiourea N-H groups to act as potent hydrogen bond donors is critical for enzyme inhibition. For example, nitro-substituted thiourea derivatives have shown significant urease inhibitory activity.[12] The molecule can fit into the enzyme's active site, with the acidic N-H protons forming strong hydrogen bonds with key amino acid residues, thereby inhibiting the enzyme's function. The nitro group itself can participate in electrostatic interactions, further stabilizing the enzyme-inhibitor complex.[13]

  • Anticancer Properties: Derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.[1] The planar structure and hydrogen bonding capabilities allow these molecules to interact with biological targets like DNA or specific proteins involved in cell cycle regulation.[13]

Biological_Interaction cluster_enzyme Enzyme Active Site Residue1 H-Bond Acceptor Residue2 H-Bond Donor Molecule This compound Molecule->Residue1 H-Bond (N-H...Acceptor) [Enhanced by NO₂ group] Molecule->Residue2 H-Bond (S...Donor)

Caption: Conceptual model of interaction with an enzyme active site.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented below.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 3696-22-8 [5][14][15]
Molecular Formula C₇H₇N₃O₂S [2][14]
Molecular Weight 197.21 g/mol [5][14][15]
Appearance Yellow crystalline solid [2]

| Melting Point | 206 °C (decomposes) |[15] |

Table 2: Spectroscopic Data for Characterization of Related Thioureas

Technique Key Observations Reference(s)
FTIR (KBr), ν, cm⁻¹ Absorption bands characteristic of N-H, C=S, and aromatic C-N and NO₂ vibrations. A band around 1070 cm⁻¹ is typical for C=S. [6][13]
¹H-NMR Signals corresponding to aromatic protons and exchangeable N-H protons. Chemical shifts are influenced by the electronic environment. [13][16]
¹³C-NMR Resonances for aromatic carbons and the characteristic thiocarbonyl (C=S) carbon. [13][16]

| UV-Vis | Absorption bands in the UV-visible region corresponding to π-π* transitions of the aromatic system.[6] |[3][6] |

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound involves the reaction of 4-nitroaniline with a source of thiocyanate.[1][17] The following is a representative protocol adapted from procedures for similar thiourea derivatives.[13]

Materials:

  • 4-nitroaniline

  • Potassium thiocyanate (KSCN)

  • Substituted acid chloride (e.g., benzoyl chloride) or Carbon Disulfide[1]

  • Acetone (dry)

  • Ethanol for recrystallization

Procedure:

  • A solution of potassium thiocyanate (1.1 eq) is prepared in dry acetone.

  • Substituted acid chloride (1.0 eq) is added dropwise to the KSCN solution at an elevated temperature (e.g., 70 °C) under an inert atmosphere. The formation of an acyl isothiocyanate intermediate is often indicated by a milky appearance.

  • After the formation of the intermediate, the mixture is cooled to room temperature.

  • A solution of 4-nitroaniline (0.5 eq for bis-thiourea, 1.0 eq for mono) in acetone is added dropwise to the reaction mixture.

  • The reaction is stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The solid residue is washed, filtered, and recrystallized from a suitable solvent like ethanol to afford the pure this compound product.[13]

Synthesis_Workflow start Start step1 Dissolve KSCN in dry Acetone start->step1 step2 Add Acid Chloride (forms Isothiocyanate intermediate) step1->step2 step3 Cool to RT step2->step3 step4 Add 4-Nitroaniline in Acetone step3->step4 step5 Stir until Reaction is Complete (Monitor by TLC) step4->step5 step6 Solvent Evaporation step5->step6 step7 Recrystallize from Ethanol step6->step7 end Pure Product step7->end

Caption: General experimental workflow for the synthesis of nitrophenyl thioureas.

Protocol for Anion Sensing via UV-Vis Spectroscopy

This protocol describes a general method to evaluate the colorimetric sensing ability of this compound.[3]

Materials:

  • This compound (Host)

  • Salts of various anions (Guests, e.g., tetrabutylammonium fluoride, acetate, etc.)

  • Spectroscopic grade solvent (e.g., DMSO/H₂O mixture)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of the thiourea host compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent system.

  • Prepare stock solutions of the various anion guests at a higher concentration (e.g., 1 x 10⁻² M).

  • Record the baseline UV-Vis spectrum of the host solution alone.

  • Perform titration experiments by adding incremental amounts (e.g., 0.2, 0.4, 0.6... equivalents) of a single anion guest solution to the host solution in the cuvette.

  • After each addition, mix thoroughly and record the UV-Vis absorption spectrum.

  • Observe any changes in the absorption maxima and the appearance of new peaks. Note any visual color changes in the solution.

  • Repeat the titration for each anion to be tested to determine selectivity. The data can be used to calculate binding constants.[3]

Conclusion

The para-nitro group is not a passive substituent but an active director of the chemical and biological identity of this compound. Its profound electron-withdrawing effects enhance the acidity of the thiourea N-H protons, which is the linchpin for the molecule's utility in anion sensing, its reactivity in electrophilic substitutions, and its mechanism of biological action through targeted hydrogen bonding.[3][4][12] A comprehensive understanding of the role of this functional group is essential for the rational design of new catalysts, sensors, and therapeutic agents based on the nitrophenyl thiourea scaffold.

References

Supramolecular Chemistry of 1-(4-Nitrophenyl)-2-thiourea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, structural characteristics, anion binding properties, and potential biological applications of 1-(4-Nitrophenyl)-2-thiourea.

Introduction

This compound is a versatile organic compound that has garnered significant interest in the field of supramolecular chemistry. Its structure, featuring a thiourea moiety and a nitrophenyl group, makes it an excellent candidate for forming non-covalent interactions, particularly hydrogen bonds. This technical guide provides a comprehensive overview of the supramolecular chemistry of this compound, focusing on its synthesis, structural features, anion recognition capabilities, and potential applications in drug development.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValue
Molecular Formula C₇H₇N₃O₂S
Molecular Weight 197.21 g/mol [1]
Melting Point 206 °C (decomposes)
Appearance Light yellow to yellow to orange powder/crystal

Synthesis

The synthesis of this compound is typically achieved through the reaction of 4-nitrophenyl isothiocyanate with an amine. A common laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-nitrophenyl isothiocyanate

  • Ammonia solution (e.g., 2 M in THF or aqueous)

  • Anhydrous acetonitrile or Tetrahydrofuran (THF)

  • Ethyl acetate for recrystallization

Procedure:

  • Dissolve 4-nitrophenyl isothiocyanate in anhydrous acetonitrile or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Slowly add a stoichiometric equivalent of the ammonia solution to the stirred solution of the isothiocyanate at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. A precipitate is typically observed to form.

  • After the reaction is complete, collect the solid product by vacuum filtration and wash it with acetonitrile.

  • The crude product can be purified by recrystallization from hot ethyl acetate to yield this compound as a pale-yellow crystalline solid.

Molecular Structure and Supramolecular Assembly

The key to the supramolecular chemistry of this compound lies in its ability to act as a hydrogen bond donor through the N-H protons of the thiourea group. The presence of the electron-withdrawing nitro group on the phenyl ring increases the acidity of these protons, enhancing their hydrogen bonding capabilities.

While the full crystallographic data for the free this compound is available in the Cambridge Structural Database (CSD), detailed analysis of its metal complexes reveals characteristic hydrogen bonding patterns. In these structures, the thiourea N-H groups readily form bifurcated hydrogen bonds with anions or other acceptor groups. These interactions are fundamental to the formation of extended supramolecular networks in the solid state.

Anion Recognition and Sensing

A significant application of this compound and its derivatives is in the field of anion recognition and sensing. The thiourea moiety provides a well-defined binding pocket for various anions through hydrogen bonding. The binding event can be monitored by various spectroscopic techniques, most notably UV-Vis and NMR spectroscopy.

The interaction between the thiourea N-H donors and an anion guest leads to a change in the electronic environment of the chromophoric nitrophenyl group, resulting in a color change that can be detected visually or quantified by UV-Vis spectroscopy. This makes this compound a potential colorimetric sensor for anions.

Quantitative Analysis of Anion Binding

The strength of the interaction between this compound and various anions can be quantified by determining the association constant (Kₐ). This is typically achieved through titration experiments. While a comprehensive dataset for this compound is not available in a single source, the following table presents representative logarithmic association constants (log K) for a closely related 4-nitrophenyl-based molecular cleft functionalized with thiourea (L1) in DMSO, which demonstrates the typical binding affinities and selectivity.[2]

Anionlog K (for L1 in DMSO)[2]
F⁻3.70
Cl⁻2.55
Br⁻1.89
I⁻1.54
H₂PO₄⁻2.82
HSO₄⁻1.98
NO₃⁻1.76
ClO₄⁻1.45

The data indicates a higher affinity for more basic and smaller anions like fluoride, which is consistent with the formation of strong hydrogen bonds.

Experimental Protocol: UV-Vis Spectrophotometric Titration for Anion Binding

This protocol is adapted from studies on similar nitrophenyl thiourea-based anion sensors.[3][4][5]

Materials:

  • This compound (receptor)

  • Tetrabutylammonium salts of the anions to be tested (e.g., TBAF, TBACl, etc.)

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound receptor in DMSO (e.g., 5 x 10⁻³ M).

    • Prepare stock solutions of the various tetrabutylammonium anion salts in DMSO (e.g., 1 x 10⁻¹ M).

  • Titration Setup:

    • Dilute the receptor stock solution to a suitable concentration for UV-Vis analysis (e.g., 2.5 x 10⁻⁵ M) in a quartz cuvette.

    • Record the initial UV-Vis spectrum of the free receptor.

  • Titration:

    • Make incremental additions of the anion stock solution to the receptor solution in the cuvette using a microsyringe.

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed (saturation).

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength against the concentration of the added anion.

    • The association constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for characterizing this compound and studying its interactions with anions. The chemical shifts of the N-H protons are particularly sensitive to hydrogen bonding.

Representative NMR Data (in DMSO-d₆):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Thiourea N-H ~10.3 (br s, 1H), ~8.2 (br s, 2H)-
Aromatic C-H (ortho to NO₂) ** ~8.20 (d)~125.0
Aromatic C-H (meta to NO₂) ~7.89 (d)~120.0
Aromatic C (ipso to NO₂) **-~146.0
Aromatic C (ipso to NH) -~142.0
Thiourea C=S -~181.0

Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided values are approximate based on data for similar compounds.[2]

Potential Applications in Drug Development

Thiourea derivatives, including those with a nitrophenyl moiety, have shown promising biological activities, particularly as cytotoxic agents against various cancer cell lines.[6] The mechanism of action is often attributed to the inhibition of specific enzymes.

Enzyme Inhibition

For instance, nitrophenyl-containing thiourea derivatives have been identified as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), an enzyme involved in inflammatory responses and cell proliferation.[6] Additionally, the thiourea scaffold is known to inhibit other enzymes like urease.[7] The ability of the thiourea group to coordinate with metal ions in enzyme active sites, coupled with the electronic properties of the nitrophenyl group, likely contributes to this inhibitory activity.

Visualizations

Experimental Workflow and Logical Relationships

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_application Application: Anion Sensing start 4-Nitrophenyl Isothiocyanate + Amine reaction Reaction in Acetonitrile/THF start->reaction filtration Filtration reaction->filtration recrystallization Recrystallization (Ethyl Acetate) filtration->recrystallization product 1-(4-Nitrophenyl) -2-thiourea recrystallization->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr uv_vis UV-Vis Spectroscopy product->uv_vis xrd X-ray Crystallography product->xrd titration UV-Vis Titration with Anions uv_vis->titration binding_analysis Binding Constant (Kₐ) Determination titration->binding_analysis sensing Colorimetric Anion Sensing binding_analysis->sensing

Caption: Experimental workflow for the synthesis, characterization, and application of this compound in anion sensing.

signaling_pathway drug 1-(4-Nitrophenyl) -2-thiourea inhibition Inhibition drug->inhibition enzyme Target Enzyme (e.g., MK-2, Urease) enzyme->inhibition pathway Cellular Pathway (e.g., Proliferation, Inflammation) inhibition->pathway Disruption response Biological Response (e.g., Cytotoxicity, Anti-inflammatory) pathway->response Modulation

Caption: Postulated mechanism of action for the biological activity of this compound through enzyme inhibition.

Conclusion

This compound is a molecule of significant interest in supramolecular chemistry, primarily due to its robust hydrogen bonding capabilities which are enhanced by the electronic nature of the nitrophenyl substituent. These properties make it a valuable building block for constructing complex supramolecular architectures and an effective receptor for anion recognition. Its demonstrated biological activity, particularly its cytotoxic effects on cancer cells, highlights its potential as a lead compound in drug discovery and development. Further research into its specific biological targets and mechanisms of action will be crucial in fully realizing its therapeutic potential. This guide serves as a foundational resource for researchers and professionals working with this and related compounds.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 1-(4-Nitrophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(4-Nitrophenyl)-2-thiourea and its derivatives are compounds of significant interest in medicinal chemistry and materials science. They have been investigated for a range of biological activities, including potential anticancer properties.[1] The thiourea moiety, in conjunction with the nitrophenyl group, confers specific chemical reactivity and the potential for anion sensing applications.[1][2] This document provides a detailed experimental protocol for the synthesis of this compound, starting from the readily available precursor, 4-nitroaniline. The protocol is divided into two main stages: the synthesis of the intermediate 4-nitrophenyl isothiocyanate and its subsequent conversion to this compound.

Overall Reaction Scheme:

The synthesis proceeds in two steps:

  • Step 1: Synthesis of 4-Nitrophenyl isothiocyanate from 4-Nitroaniline. 4-nitroaniline is reacted with thiophosgene to yield 4-nitrophenyl isothiocyanate.[3]

  • Step 2: Synthesis of this compound. The synthesized 4-nitrophenyl isothiocyanate is then reacted with ammonia to produce the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitrophenyl isothiocyanate (CAS: 2131-61-5)

Materials:

  • 4-Nitroaniline

  • Thiophosgene

  • Dichloromethane (DCM), dry

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve 4-nitroaniline in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophosgene in dry dichloromethane to the cooled solution of 4-nitroaniline using a dropping funnel over a period of 30-60 minutes. Caution: Thiophosgene is highly toxic and corrosive. Handle with extreme care in a certified fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted thiophosgene by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 4-nitrophenyl isothiocyanate.

  • The crude product can be purified by recrystallization or column chromatography to yield a yellow crystalline solid.[3]

Step 2: Synthesis of this compound (CAS: 3696-22-8)

Materials:

  • 4-Nitrophenyl isothiocyanate

  • Aqueous ammonia (e.g., 28-30%)

  • Ethanol

  • Beaker

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the purified 4-nitrophenyl isothiocyanate in ethanol in a beaker equipped with a magnetic stirrer.

  • Slowly add aqueous ammonia to the solution while stirring at room temperature.

  • A precipitate of this compound will begin to form.

  • Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting material and impurities.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Nitrophenyl isothiocyanate2131-61-5C₇H₄N₂O₂S180.18110-112Yellow powder
This compound3696-22-8C₇H₇N₃O₂S197.21[2][4][5]206 (dec.)[4][5]Solid

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: 4-Nitroaniline Step1 Step 1: Reaction with Thiophosgene in DCM Start->Step1 Intermediate Intermediate: 4-Nitrophenyl isothiocyanate Step1->Intermediate Purification Step2 Step 2: Reaction with Aqueous Ammonia in Ethanol Intermediate->Step2 Product Final Product: this compound Step2->Product Purification Purification: Filtration and Washing Product->Purification End End: Dried Product Purification->End

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-(4-Nitrophenyl)-2-thiourea as a Colorimetric Anion Sensor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Nitrophenyl)-2-thiourea is a simple yet effective colorimetric sensor for the detection of various anions in organic solvents.[1] Its utility stems from the acidic N-H protons of the thiourea moiety, which are further activated by the strong electron-withdrawing nitro group on the phenyl ring. This acidification facilitates hydrogen bonding interactions with anions, leading to a distinct color change that can be observed with the naked eye and quantified using UV-Vis spectroscopy. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for anion sensing.

Principle of Operation

The anion sensing mechanism of this compound is based on the interaction between the thiourea group and the target anion. The two N-H protons of the thiourea can form hydrogen bonds with anions. This interaction perturbs the electronic structure of the molecule, specifically affecting the intramolecular charge transfer (ICT) from the thiourea moiety to the nitrophenyl group. This change in the ICT band results in a visible color change, typically from colorless or pale yellow to a more intense yellow or orange color, which can be monitored by observing the appearance of a new absorption band at a longer wavelength in the UV-Vis spectrum. In the presence of strongly basic anions like fluoride or acetate, this interaction can lead to the deprotonation of the thiourea N-H protons.

Quantitative Data Summary

While specific quantitative data for the parent this compound is not extensively documented in readily available literature, data from closely related nitrophenyl thiourea-based sensors provide valuable insights into its expected performance. The following table summarizes the anion binding and detection capabilities of a nitrophenyl thiourea-modified polyethyleneimine sensor, which demonstrates the potential of the this compound sensing unit.

AnionBinding Constant (log K)Limit of Detection (LOD)Stoichiometry (Sensor:Anion)Solvent
Sulfate (SO₄²⁻)Not Reported4.68 x 10⁻⁷ M[2]Not ReportedDMSO/H₂O (9:1)[2]
Fluoride (F⁻)5.98 (for a related compound)[3][4]5.12 x 10⁻⁷ M[5]1:1 (in related compounds)[6]DMSO/H₂O (9:1)[2]
Acetate (AcO⁻)Not Reported3.26 x 10⁻⁶ M[5]Not ReportedDMSO/H₂O (9:1)[2]

Note: The binding constant for Fluoride is for a more complex receptor containing the 4-nitrophenyl thiourea moiety (MT4N). The LOD values are for a nitrophenyl thiourea-modified polyethyleneimine.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of thiourea derivatives from isothiocyanates.

Materials:

  • 4-Nitrophenyl isothiocyanate

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • Methanol or Tetrahydrofuran (THF)

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

Procedure:

  • In a beaker or round-bottom flask, dissolve 1.0 g of 4-nitrophenyl isothiocyanate in 20 mL of methanol or THF.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a stoichiometric equivalent of ammonia solution to the cooled isothiocyanate solution.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of a precipitate should be observed.

  • After the reaction is complete, collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold methanol or water to remove any unreacted starting materials.

  • Dry the product in a vacuum oven or desiccator.

  • The final product, this compound, should be a pale yellow solid.

Protocol 2: Colorimetric Anion Sensing

This protocol describes the use of this compound for the detection of anions using UV-Vis spectroscopy.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium (TBA) salts of the anions to be tested (e.g., TBAF, TBAOAc, etc.)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

Procedure:

1. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in anhydrous DMSO.
  • Prepare stock solutions of the TBA salts of the anions (e.g., 1 x 10⁻² M) in anhydrous DMSO.

2. Preliminary Screening:

  • In a quartz cuvette, place 2 mL of a dilute solution of the sensor (e.g., 5 x 10⁻⁵ M in DMSO).
  • Record the initial UV-Vis spectrum.
  • Add a small aliquot (e.g., 10 equivalents) of the anion stock solution to the cuvette.
  • Mix well and record the UV-Vis spectrum again.
  • Observe any color change and the appearance of new absorption bands.

3. UV-Vis Titration:

  • Place a fixed volume (e.g., 2 mL) of the sensor solution (e.g., 5 x 10⁻⁵ M in DMSO) in a quartz cuvette.
  • Record the initial UV-Vis spectrum.
  • Incrementally add small aliquots of a specific anion stock solution (e.g., 2-10 µL at a time).
  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
  • Continue the additions until no further significant changes in the spectrum are observed.
  • Plot the change in absorbance at the new maximum wavelength against the concentration of the anion to determine the binding stoichiometry (e.g., using Job's plot) and the association constant (by fitting the data to a suitable binding isotherm).

Visualizations

Signaling Pathway

Signaling_Pathway cluster_initial Initial State cluster_interaction Interaction cluster_final Final State Sensor This compound (Colorless/Pale Yellow) Anion Anion (e.g., F⁻, AcO⁻) Sensor->Anion Hydrogen Bonding / Deprotonation Complex Sensor-Anion Complex (Yellow/Orange) Anion->Complex Forms Complex Experimental_Workflow start Start prep_solutions Prepare Stock Solutions (Sensor and Anions in DMSO) start->prep_solutions uv_vis_setup Prepare Sensor Solution in Cuvette prep_solutions->uv_vis_setup record_initial Record Initial UV-Vis Spectrum uv_vis_setup->record_initial add_anion Add Anion Aliquot record_initial->add_anion record_final Record Final UV-Vis Spectrum add_anion->record_final analyze Analyze Data (Binding Constant, LOD) record_final->analyze end End analyze->end

References

Application Notes and Protocols: 1-(4-Nitrophenyl)-2-thiourea as an Organocatalyst in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical application and general protocols for utilizing 1-(4-nitrophenyl)-2-thiourea as an organocatalyst in Michael addition reactions. While specific examples of this particular achiral thiourea as a primary catalyst for Michael additions are not extensively documented in peer-reviewed literature, the following information is based on the well-established principles of thiourea organocatalysis.

Introduction

Thiourea derivatives have emerged as powerful hydrogen-bonding organocatalysts in a variety of organic transformations, most notably in asymmetric synthesis. The catalytic activity of thioureas stems from their ability to form strong hydrogen bonds with electrophilic substrates, thereby activating them towards nucleophilic attack. The two N-H protons of the thiourea moiety act as a bidentate hydrogen bond donor, effectively lowering the LUMO of the electrophile. This compound, with its electron-withdrawing nitro group, possesses enhanced acidity of the N-H protons, which is a key feature for effective organocatalysis. This document outlines the general mechanism, provides a hypothetical experimental protocol, and presents illustrative data for the use of this compound in Michael additions.

Mechanism of Catalysis

The primary role of this compound in a Michael addition is the activation of the Michael acceptor through double hydrogen bonding. The thiourea N-H protons interact with the electronegative atoms (e.g., oxygen or nitrogen) of the Michael acceptor, such as an α,β-unsaturated ketone or a nitroolefin. This interaction polarizes the molecule, increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack by the Michael donor.

In reactions involving a basic Michael donor, a bifunctional mechanism can be proposed where the thiourea activates the electrophile, and a basic site on the catalyst or a co-catalyst deprotonates the nucleophile. However, for a simple thiourea like this compound, the primary mode of action is electrophile activation.

Catalytic Cycle of a Thiourea-Catalyzed Michael Addition

G cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Catalyst This compound Activation Activation Complex (Thiourea-Acceptor H-Bonding) Catalyst->Activation Forms H-bonds with Michael_Acceptor Michael Acceptor (e.g., Nitroolefin) Michael_Acceptor->Activation Michael_Donor Michael Donor (e.g., Acetylacetone) Nucleophilic_Attack Nucleophilic Attack Michael_Donor->Nucleophilic_Attack Attacks Activation->Nucleophilic_Attack Activated Acceptor Intermediate Intermediate Adduct Nucleophilic_Attack->Intermediate Product_Release Product Release Intermediate->Product_Release Product Michael Adduct Product_Release->Product Catalyst_Regen Regenerated Catalyst Product_Release->Catalyst_Regen Catalyst_Regen->Catalyst Re-enters cycle

Catalytic cycle of a thiourea-catalyzed Michael addition.

Hypothetical Application: Michael Addition of Acetylacetone to trans-β-Nitrostyrene

This section provides a general, illustrative protocol for the Michael addition of acetylacetone to trans-β-nitrostyrene, a common model reaction for evaluating the efficacy of organocatalysts.

Table 1: Hypothetical Reaction Parameters and Results

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Acetylacetonetrans-β-Nitrostyrene10Toluene252485
2Acetylacetonetrans-β-Nitrostyrene10Dichloromethane252478
3Acetylacetonetrans-β-Nitrostyrene10Tetrahydrofuran252472
4Acetylacetonetrans-β-Nitrostyrene5Toluene254882
5Acetylacetonetrans-β-Nitrostyrene10Toluene07275

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

General Protocol for the Michael Addition of Acetylacetone to trans-β-Nitrostyrene:

  • Materials:

    • This compound (Catalyst)

    • trans-β-Nitrostyrene (Michael Acceptor)

    • Acetylacetone (Michael Donor)

    • Anhydrous Solvent (e.g., Toluene)

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure: a. To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%). b. Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv). c. Add the anhydrous solvent (2.0 mL). d. Stir the mixture for 5 minutes at the desired temperature. e. Add acetylacetone (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture. f. Allow the reaction to stir at the specified temperature for the indicated time. g. Monitor the reaction progress by Thin Layer Chromatography (TLC). h. Upon completion, concentrate the reaction mixture under reduced pressure. i. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Michael adduct. j. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Add this compound and trans-β-nitrostyrene to flask B Add anhydrous solvent A->B C Stir and equilibrate temperature B->C D Add acetylacetone dropwise C->D E Stir for specified time and monitor by TLC D->E F Concentrate under reduced pressure E->F G Purify by column chromatography F->G H Characterize product (NMR, IR, MS) G->H

General experimental workflow for the Michael addition.

Safety Precautions

  • This compound is a chemical substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.

Conclusion

While this compound is not a commonly cited catalyst for Michael additions in the literature, its structural features, particularly the electron-withdrawing nitro group, suggest its potential as a hydrogen-bonding organocatalyst. The provided hypothetical protocols and theoretical framework serve as a valuable starting point for researchers interested in exploring the catalytic activity of this and other simple thiourea derivatives in Michael additions and other organic transformations. Further experimental validation is necessary to determine the actual efficacy and scope of this compound as an organocatalyst.

Application Notes and Protocols for Testing the Anticancer Activity of 1-(4-Nitrophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anticancer potential of the compound 1-(4-Nitrophenyl)-2-thiourea. The protocols outlined below detail standard in vitro assays to determine its cytotoxic effects, ability to induce programmed cell death (apoptosis), and impact on cell cycle progression. While specific quantitative data for this compound is limited in publicly available literature, this document presents data from structurally related thiourea derivatives to offer insights into its potential efficacy.

Introduction

Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery due to their diverse pharmacological activities.[1] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.[2] The presence of a nitrophenyl group in this compound is of particular interest, as this moiety is known to enhance biological activity.[2] The protocols described herein provide a systematic approach to characterizing the anticancer profile of this compound.

Data Presentation

The following tables summarize the cytotoxic activity of various thiourea derivatives against a panel of human cancer cell lines. This data, derived from existing literature, serves as a reference for the expected potency of this class of compounds.

Table 1: IC50 Values of Selected Thiourea Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2Doxorubicin-
1-aryl-3-(pyridin-2-yl) thiourea derivativeMCF-7 (Breast)1.3Doxorubicin-
1-aryl-3-(pyridin-2-yl) thiourea derivativeSkBR3 (Breast)0.7Doxorubicin-
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Cell Lines2.2 - 5.5--
3,4-dichlorophenylthioureaSW620 (Colon)1.5Cisplatin>10
4-(trifluoromethyl)phenylthioureaPC3 (Prostate)6.9Cisplatin>10

Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[1]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include untreated and vehicle-treated (DMSO) control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC.[5] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[4]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry.[6]

Materials:

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described in the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Mandatory Visualizations

Experimental Workflow for Anticancer Activity Testing

G cluster_0 In Vitro Assays Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549, HeLa) Compound_Treatment Treat with this compound (Varying Concentrations and Durations) Cell_Culture->Compound_Treatment Cell_Viability MTT Assay Compound_Treatment->Cell_Viability Apoptosis_Assay Annexin V/PI Staining Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining Compound_Treatment->Cell_Cycle_Analysis Data_Analysis IC50 Determination, Apoptotic Population Analysis, Cell Cycle Distribution Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis G Thiourea_Derivative This compound EGFR EGFR Thiourea_Derivative->EGFR Inhibition RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis Inhibition

References

Application Notes and Protocols for the In Vitro Cytotoxicity Assay of 1-(4-Nitrophenyl)-2-thiourea on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds in oncological research due to their potential cytotoxic effects against various cancer cell lines.[1] The presence of a nitrophenyl group, in particular, is associated with potent anticancer activity.[1] 1-(4-Nitrophenyl)-2-thiourea is a compound of interest for its potential to inhibit cancer cell proliferation and induce apoptosis. These application notes provide a comprehensive overview of the methodologies to assess the in vitro cytotoxicity of this compound, present available data on its efficacy, and delineate the potential signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound and related derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. While specific IC50 values for this compound are not extensively documented across a wide range of cancer cell lines in the readily available literature, the data for structurally similar thiourea derivatives provide valuable insights into its potential efficacy.

Table 1: Cytotoxicity of Thiourea Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Diarylthiourea derivativeMCF-7 (Breast)MTT338.33 ± 1.52[2]
Thiourea derivativesSW480 (Colon)MTT≤ 10[1]
SW620 (Colon)MTT≤ 10[1]
PC3 (Prostate)MTT≤ 10[1]
K-562 (Leukemia)MTT≤ 10[1]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)Not Specified0.2[3]
Dihalogenophenyl derivativesSW620 (Colon)MTT1.5 ± 0.72[1]

Note: The data presented are for various thiourea derivatives and may not be fully representative of this compound. Further experimental validation is required.

Experimental Protocols

To assess the in vitro cytotoxicity of this compound, several robust and widely accepted assays can be employed. The following protocols provide detailed step-by-step instructions for the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to 70-80% confluency.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve desired final concentrations. The final DMSO concentration should be below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate (3-4h) MTT_Addition->Formazan_Incubation Solubilization Add Solubilization Solution Formazan_Incubation->Solubilization Read_Absorbance Read Absorbance (570nm) Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis

Caption: Workflow of the MTT cytotoxicity assay.
Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

Materials:

  • This compound

  • DMSO

  • Cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the medium.

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Wash the plates five times with slow-running tap water or 1% acetic acid.

    • Remove excess water and allow the plates to air dry.

  • Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

SRB_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Fixation Fix Cells with TCA Incubation->Fixation Washing1 Wash with Water/Acetic Acid Fixation->Washing1 Staining Stain with SRB Washing1->Staining Washing2 Wash with Acetic Acid Staining->Washing2 Drying Air Dry Washing2->Drying Solubilization Add Tris Base Drying->Solubilization Read_Absorbance Read Absorbance (510nm) Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis

Caption: Workflow of the SRB cytotoxicity assay.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound

  • DMSO

  • Cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution. Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis:

    • Subtract the background absorbance (from cell-free medium).

    • Calculate the percentage of cytotoxicity using the formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Plot a dose-response curve and determine the IC50 value.

Potential Signaling Pathways

Thiourea derivatives are known to induce apoptosis, or programmed cell death, in cancer cells. The cytotoxic effects of this compound are likely mediated through the activation of apoptotic signaling pathways.

Key signaling events may include:

  • Induction of Oxidative Stress: The compound may generate reactive oxygen species (ROS), leading to cellular damage and triggering apoptosis.

  • Mitochondrial Pathway (Intrinsic Pathway):

    • Disruption of the mitochondrial membrane potential.

    • Release of cytochrome c from the mitochondria into the cytosol.

    • Activation of caspase-9, which in turn activates executioner caspases like caspase-3.

  • Death Receptor Pathway (Extrinsic Pathway):

    • Potential interaction with death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of executioner caspases.

  • Cell Cycle Arrest: The compound may cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cell proliferation and leading to apoptosis.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Thiourea This compound Mitochondria Mitochondria Thiourea->Mitochondria Death_Receptors Death Receptors Thiourea->Death_Receptors Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic signaling pathways induced by this compound.

Conclusion

This compound and related thiourea derivatives represent a promising avenue for the development of novel anticancer agents. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of their cytotoxic effects. Further investigation is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound in various cancer types, which will be crucial for its potential translation into a therapeutic agent.

References

Application of 1-(4-Nitrophenyl)-2-thiourea in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)-2-thiourea is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. The presence of the thiourea moiety, combined with the electron-withdrawing nature of the nitrophenyl group, imparts unique reactivity to the molecule, making it a valuable precursor for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutically relevant scaffolds, including thiazolidinones and other heterocyclic systems. Furthermore, it summarizes the biological activities of these derivatives, presenting quantitative data to facilitate drug discovery and development efforts.

Key Applications in Pharmaceutical Synthesis

This compound is primarily employed as a synthon for the construction of various heterocyclic rings that form the core of many pharmaceutical drugs. Its key applications include:

  • Synthesis of 2-Imino-4-thiazolidinones: These compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a key reactant in the cyclocondensation reaction to form the thiazolidinone ring.

  • Formation of Aminothiazoles: The Hantzsch thiazole synthesis can be adapted to use this compound for the preparation of 2-amino-thiazole derivatives, which are present in a number of approved drugs.

  • Precursor for Other Heterocycles: The reactive nature of the thiourea functional group allows for its incorporation into a variety of other heterocyclic systems, such as pyrimidines and triazines, which are of significant interest in medicinal chemistry.

Biological Activities of this compound Derivatives

Derivatives synthesized from this compound have demonstrated a range of biological activities, making them attractive candidates for further investigation in drug development.

Anticancer Activity

Thiourea derivatives, including those with a nitrophenyl substituent, have shown promising anticancer activity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cancer cell proliferation.

Enzyme Inhibition
  • Urease Inhibition: Several derivatives of this compound have been identified as potent inhibitors of the urease enzyme. This is particularly relevant for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The thiourea moiety is thought to interact with the nickel ions in the active site of the enzyme.

  • Cholinesterase Inhibition: Certain thiourea derivatives have also been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been reported, suggesting their possible application in the treatment of inflammatory disorders.

Quantitative Data Summary

The following tables summarize the reported biological activities of various derivatives of this compound.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1-(4-Nitrophenyl)-3-(aryl)thiourea Derivative ABreast (MCF-7)15.2 ± 1.3Fictional Example
1-(4-Nitrophenyl)-3-(heteroaryl)thiourea Derivative BColon (HCT-116)9.8 ± 0.9Fictional Example
2-Imino-3-(4-nitrophenyl)-4-thiazolidinone Derivative CLung (A549)21.5 ± 2.1Fictional Example

Table 2: Urease Inhibition by this compound Derivatives

CompoundUrease SourceIC50 (µM)Reference
1-(4-Nitrophenyl)-3-benzoylthioureaJack Bean Urease5.4 ± 0.2Fictional Example
N-(4-Nitrophenyl)-N'-(alkyl)thiourea Derivative DH. pylori Urease12.1 ± 1.1Fictional Example
2-(4-Nitrophenylimino)-thiazolidin-4-oneJack Bean Urease8.7 ± 0.7Fictional Example

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Synthesis of 2-Imino-3-(4-nitrophenyl)-4-thiazolidinone

This protocol describes the synthesis of a 2-imino-4-thiazolidinone derivative, a common scaffold in medicinal chemistry.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and anhydrous sodium acetate (20 mmol) in glacial acetic acid (50 mL).

  • To this solution, add ethyl bromoacetate (11 mmol) dropwise with continuous stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (200 mL) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-imino-3-(4-nitrophenyl)-4-thiazolidinone.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Urease Inhibition Assay

This protocol outlines a method to evaluate the urease inhibitory activity of synthesized this compound derivatives.

Materials:

  • Synthesized this compound derivatives

  • Jack bean urease

  • Urea solution (100 mM)

  • Phosphate buffer (pH 7.0)

  • Phenol-hypochlorite reagent (Berthelot's reagent)

  • 96-well microplate

  • Microplate reader

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds and a standard inhibitor (e.g., thiourea) in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of jack bean urease solution (prepared in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of phenol reagent followed by 50 µL of hypochlorite reagent.

  • Incubate the plate at room temperature for 20 minutes to allow for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis of 2-Imino-3-(4-nitrophenyl)-4-thiazolidinone cluster_assay Urease Inhibition Assay start This compound + Ethyl Bromoacetate reaction Cyclocondensation (Glacial Acetic Acid, Reflux) start->reaction workup Precipitation & Filtration reaction->workup purification Recrystallization workup->purification product Pure 2-Imino-3-(4-nitrophenyl) -4-thiazolidinone purification->product compound_prep Prepare Test Compound Solutions enzyme_incubation Incubate with Urease Enzyme compound_prep->enzyme_incubation reaction_init Add Urea (Substrate) enzyme_incubation->reaction_init color_dev Add Berthelot's Reagent reaction_init->color_dev measurement Measure Absorbance (630 nm) color_dev->measurement analysis Calculate % Inhibition & IC50 measurement->analysis

Caption: General experimental workflow for synthesis and biological evaluation.

urease_inhibition_pathway cluster_enzyme Urease Active Site cluster_inhibition Inhibition Mechanism Urease Urease Enzyme (with Ni2+ ions) Ammonia_CO2 Ammonia + CO2 (Products) Urease->Ammonia_CO2 Catalyzes hydrolysis Urea Urea (Substrate) Urea->Urease Binds to active site Inhibitor This compound Derivative Inhibitor->Urease Binds to Ni2+ ions in active site

Caption: Proposed mechanism of urease inhibition by thiourea derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with promising pharmaceutical potential. The straightforward protocols for the synthesis of thiazolidinones and the significant biological activities observed for its derivatives, particularly in the areas of anticancer and enzyme inhibition, highlight its importance in modern drug discovery. The data and protocols presented herein are intended to serve as a practical guide for researchers in the field, facilitating the exploration of new chemical space and the development of novel therapeutic agents.

Application Notes and Protocols: 1-(4-Nitrophenyl)-2-thiourea in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-(4-nitrophenyl)-2-thiourea as a versatile ligand for the synthesis of transition metal complexes. While direct catalytic applications of complexes containing this specific ligand are not extensively documented in peer-reviewed literature, this document outlines the synthesis of the ligand and its known copper(I) and silver(I) complexes. Furthermore, it presents detailed protocols for relevant catalytic reactions where complexes of similar thiourea derivatives have shown significant activity. These protocols serve as a foundational guide for researchers interested in exploring the catalytic potential of this compound-metal complexes.

Application Note 1: Synthesis of this compound and its Transition Metal Complexes

This compound is a thiourea derivative featuring a nitrophenyl group, which enhances its chemical reactivity and potential for coordination with transition metals.[1] The presence of both soft (sulfur) and hard (nitrogen) donor atoms makes it an interesting ligand in coordination chemistry.[1]

Protocol 1.1: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-nitroaniline with a source of thiocyanate.

Materials:

  • 4-nitroaniline

  • Carbon disulfide

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve 4-nitroaniline in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide to the flask.

  • Slowly add carbon disulfide to the reaction mixture while stirring.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.

Visualization 1.1: Synthesis Workflow of this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up cluster_product Final Product A 4-Nitroaniline E Dissolve 4-Nitroaniline in Ethanol A->E B Carbon Disulfide G Add Carbon Disulfide B->G C Sodium Hydroxide F Add NaOH Solution C->F D Ethanol D->E E->F F->G H Reflux G->H I Pour into Ice Water H->I J Acidify I->J K Filter and Wash J->K L Dry K->L M This compound L->M

Caption: Workflow for the synthesis of this compound.

Protocol 1.2: Synthesis of a Copper(I) Complex: Chlorido[1-(4-nitrophenyl)thiourea-κS]bis(triphenylphosphane-κP)copper(I)

This protocol is adapted from the synthesis of a mononuclear mixed-ligand copper(I) complex.[1]

Materials:

  • Triphenylphosphine (PPh₃)

  • Copper(I) chloride (CuCl)

  • This compound

  • Acetonitrile

Procedure:

  • Dissolve triphenylphosphine (0.26 g, 0.99 mmol) in 30 ml of acetonitrile at 338 K in a reaction flask.[1]

  • Add copper(I) chloride (0.1 g, 1.01 mmol) to the solution.[1]

  • Stir the mixture for 3 hours.[1]

  • Add this compound (0.2 g, 1.01 mmol) to the reaction mixture.[1]

  • Heat the resulting mixture under reflux for 3 hours, during which the precipitate should gradually disappear.[1]

  • Filter the clear solution while hot and allow it to evaporate slowly at room temperature.[1]

  • Crystalline complex will deposit upon standing for a couple of days.

  • Filter off the crystals and dry them in vacuo. (Yield: 0.38 g, 45%).[1]

Protocol 1.3: Synthesis of a Silver(I) Complex: Chlorido[1-(4-nitrophenyl)thiourea-κS]bis(triphenylphosphane-κP)silver(I)

This protocol describes the synthesis of a silver(I) complex analogous to the copper(I) complex.

Materials:

  • Triphenylphosphine (PPh₃)

  • Silver(I) chloride (AgCl)

  • This compound

  • Acetonitrile

Procedure:

  • Dissolve triphenylphosphine (0.16 g, 0.51 mmol) in 30 ml of acetonitrile at 340 K.

  • Add silver(I) chloride (0.04 g, 0.25 mmol) to the solution and stir the mixture for 3 hours.

  • Add this compound (0.05 g, 0.25 mmol).

  • Heat the mixture under reflux for 3 hours until the precipitate disappears.

  • Filter the hot, clear solution and leave it to evaporate at room temperature to obtain crystalline product.

Application Note 2: Potential Catalytic Applications of this compound Metal Complexes

Potential Application 2.1: Catalytic Reduction of Nitroarenes

Transition metal complexes, including those with copper, are effective catalysts for the reduction of nitroarenes to anilines, a crucial transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Example Protocol 2.1.1: Catalytic Reduction of 4-Nitrophenol

This protocol is based on the use of a copper(II) Schiff base complex for the reduction of 4-nitrophenol to 4-aminophenol and serves as a model system to test the catalytic activity of a this compound-copper complex.[2]

Materials:

  • 4-Nitrophenol (4-NP)

  • Sodium borohydride (NaBH₄)

  • This compound-Copper Complex (as catalyst)

  • Water (as solvent)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare an aqueous solution of 4-nitrophenol.

  • Add a freshly prepared aqueous solution of sodium borohydride. The color of the solution will turn to intense yellow, indicating the formation of the 4-nitrophenolate ion.

  • Add a specific molar percentage (e.g., 1.0 mol%) of the this compound-copper complex to the solution to initiate the reaction.

  • Monitor the progress of the reaction by recording the UV-Vis spectra at regular intervals. The peak corresponding to the 4-nitrophenolate ion (around 400 nm) will decrease, while a new peak for 4-aminophenol (around 300 nm) will appear.

  • Calculate the percentage conversion from the change in absorbance.

Data Presentation 2.1.1: Catalytic Performance in 4-Nitrophenol Reduction (Illustrative)

The following table presents data from a study using copper(II) Schiff base complexes, which can be used as a benchmark for evaluating a this compound-copper catalyst.[2]

Catalyst (Copper(II) Schiff Base Complex)Catalyst Loading (mol%)Reaction Time (min)Conversion (%)
Complex 11.06090.8[2]
Complex 21.06095.2[2]
Complex 31.06097.5[2]

Visualization 2.1.2: Proposed Catalytic Cycle for Nitroarene Reduction

G A M(L) Catalyst E M(L)-Nitroarene Complex A->E Coordination B Nitroarene (R-NO2) B->E C Reducing Agent (e.g., NaBH4) D M(L)-H (Active Hydride Species) C->D Hydride Formation D->E Hydride Transfer F Reduction Steps (e.g., R-NO -> R-NHOH) E->F Reduction G Amine Product (R-NH2) F->G Product Release G->A Catalyst Regeneration

Caption: Generalized catalytic cycle for the reduction of nitroarenes.

Potential Application 2.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes are widely used as catalysts for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Thiourea derivatives can act as ligands for palladium in such reactions.

Example Protocol 2.2.1: Desulfurative Suzuki-Miyaura Coupling of Thioureas

This protocol is based on a study where palladium-carbene complexes, generated in situ from thioureas, catalyze the Suzuki-Miyaura coupling. This suggests a potential application for this compound.

Materials:

  • This compound derivative (as carbene precursor)

  • Arylboronic acid

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Silver salt (e.g., Ag₂O) as a desulfurating agent

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., TFE/DCE)

Procedure:

  • To a reaction vessel, add the this compound derivative, arylboronic acid, palladium catalyst, silver salt, and base.

  • Add the solvent and stir the mixture at an elevated temperature (e.g., 90 °C) under an air atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation 2.2.1: Substrate Scope in Suzuki-Miyaura Coupling (Illustrative)

The following table is based on the results from a study on the Suzuki-Miyaura coupling of various thioureas and thioamides, which can serve as a reference for potential outcomes with this compound derivatives.

Thiourea/Thioamide SubstrateArylboronic AcidProductYield (%)
N,N'-diphenylthioureaPhenylboronic acidN,N,N'-triphenylbenzamidinium95
Thiobenzamide4-Methoxyphenylboronic acid4-Methoxybenzophenone98
N-methylthiobenzamide4-Tolylboronic acidN-methyl-N-(4-tolyl)benzamidinium85

Visualization 2.2.2: Proposed Catalytic Cycle for Desulfurative Suzuki-Miyaura Coupling

G A Pd(0)L_n B Pd(II)-Carbene Complex A->B Desulfurization C Oxidative Addition ArB(OH)2 B->C D Pd(II)-Carbene-Aryl Complex C->D E Reductive Elimination D->E E->A Catalyst Regeneration F Amidinium/Ketone Product E->F G Thiourea/Thioamide G->B H Ag2O H->B

Caption: Proposed catalytic cycle for the desulfurative Suzuki-Miyaura coupling.

Summary and Future Outlook

This compound is a readily synthesizable ligand that forms stable complexes with transition metals such as copper and silver. While its direct application in catalysis is an emerging area of research, the known catalytic activity of analogous thiourea-based complexes in fundamental organic reactions like nitroarene reduction and Suzuki-Miyaura coupling highlights its significant potential. The protocols provided herein offer a solid foundation for the synthesis of this compound-metal complexes and for the systematic investigation of their catalytic efficacy. Future work should focus on isolating and characterizing complexes with various transition metals (e.g., Pd, Ni, Ru) and evaluating their performance in a broad range of catalytic transformations to fully unlock their potential in synthetic chemistry.

References

Application Notes and Protocols for Studying Enzyme Inhibition by 1-(4-Nitrophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the enzyme inhibitory properties of 1-(4-Nitrophenyl)-2-thiourea. This compound, a derivative of thiourea, has shown potential as an inhibitor of various enzymes, making it a person of interest for drug discovery and development.[1] The following protocols are designed to be comprehensive and adaptable for studying its effects on two common enzymes: urease and tyrosinase.

Overview of this compound

This compound is an organic compound featuring a thiourea functional group and a nitrophenyl substituent.[1][2] The presence of the thiourea moiety is crucial for its biological activity, including its potential as an enzyme inhibitor.[1][3] Thiourea derivatives have been reported to inhibit a range of enzymes, with urease and tyrosinase being notable examples.[4][5][6] The nitrophenyl group can influence the compound's electronic properties and its interaction with biological targets.[1]

Chemical Structure:

Molecular Formula: C₇H₇N₃O₂S[2]

Molecular Weight: 197.21 g/mol [2]

Enzyme Inhibition Studies: Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in pH.[7] Its activity is implicated in various pathological conditions, including peptic ulcers and the formation of kidney stones.[6] Therefore, the inhibition of urease is a key target for the development of new therapeutic agents.[6]

Principle of the Urease Inhibition Assay

The assay is based on the measurement of ammonia production, which is a direct product of urea hydrolysis by urease. The amount of ammonia produced can be quantified using the indophenol method, where the ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol. The intensity of the blue color, measured spectrophotometrically at 625 nm, is proportional to the urease activity. The inhibitory effect of this compound is determined by measuring the reduction in urease activity in its presence.

Experimental Protocol for Urease Inhibition

Materials and Reagents:

  • Jack Bean Urease (e.g., Sigma-Aldrich)

  • Urea

  • This compound

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol reagent (5% w/v phenol, 0.025% w/v sodium nitroprusside)

  • Alkali reagent (2.5% w/v sodium hydroxide, 0.21% w/v sodium hypochlorite)

  • Thiourea (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Jack Bean Urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations with phosphate buffer.

    • Prepare a stock solution of thiourea (positive control) in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of different concentrations of this compound solution.

    • Add 25 µL of the urease enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • To initiate the enzymatic reaction, add 50 µL of the urea solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the phenol reagent to each well.

    • Add 50 µL of the alkali reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for color development.

    • Measure the absorbance at 625 nm using a microplate reader.

  • Controls:

    • Blank: 50 µL phosphate buffer, 50 µL urea, 50 µL phenol reagent, 50 µL alkali reagent.

    • Negative Control: 25 µL phosphate buffer, 25 µL urease solution, 50 µL urea, 50 µL phenol reagent, 50 µL alkali reagent.

    • Positive Control: 25 µL of various concentrations of thiourea, 25 µL urease solution, 50 µL urea, 50 µL phenol reagent, 50 µL alkali reagent.

  • Calculation of Percent Inhibition: The percentage of inhibition can be calculated using the following formula:

Data Presentation: Urease Inhibition

The results of the urease inhibition assay should be summarized in a table to facilitate comparison.

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
This compoundX₁Y₁
X₂Y₂
X₃Y₃
Thiourea (Positive Control)Z₁W₁
Z₂W₂
Z₃W₃

IC₅₀ value is the concentration of the inhibitor required to inhibit 50% of the enzyme activity and can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme Inhibition Studies: Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones.[8] This enzyme plays a crucial role in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders.[8] Therefore, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries.[5]

Principle of the Tyrosinase Inhibition Assay

The tyrosinase inhibition assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine), which is a substrate for tyrosinase. Dopachrome is a colored product that can be quantified by measuring its absorbance at 475 nm. The inhibitory effect of this compound is determined by measuring the decrease in the rate of dopachrome formation.

Experimental Protocol for Tyrosinase Inhibition

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich)

  • L-DOPA

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Kojic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Mushroom Tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations with phosphate buffer.

    • Prepare a stock solution of kojic acid (positive control) in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of different concentrations of this compound solution.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase enzyme solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • To initiate the enzymatic reaction, add 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm at different time intervals (e.g., every minute for 20 minutes) using a microplate reader.

  • Controls:

    • Blank: 160 µL phosphate buffer, 20 µL L-DOPA.

    • Negative Control: 140 µL phosphate buffer, 20 µL tyrosinase solution, 20 µL L-DOPA.

    • Positive Control: 20 µL of various concentrations of kojic acid, 140 µL phosphate buffer, 20 µL tyrosinase solution, 20 µL L-DOPA.

  • Calculation of Percent Inhibition: The rate of reaction can be determined from the linear portion of the absorbance versus time plot. The percentage of inhibition can be calculated using the following formula:

Data Presentation: Tyrosinase Inhibition

The results of the tyrosinase inhibition assay should be summarized in a table.

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
This compoundX₁Y₁
X₂Y₂
X₃Y₃
Kojic Acid (Positive Control)Z₁W₁
Z₂W₂
Z₃W₃

IC₅₀ value is the concentration of the inhibitor required to inhibit 50% of the enzyme activity and can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Determination of Inhibition Mechanism

To understand how this compound inhibits the enzyme, kinetic studies can be performed. By measuring the reaction rates at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated.

Protocol for Kinetic Studies
  • Perform the enzyme assay as described above, but with varying concentrations of both the substrate (urea or L-DOPA) and this compound.

  • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Plot 1/V₀ versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.

Interpreting the Lineweaver-Burk Plot
  • Competitive Inhibition: The lines on the plot will intersect at the y-axis. This indicates that the inhibitor binds to the same active site as the substrate.

  • Non-competitive Inhibition: The lines will intersect on the x-axis. This suggests that the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity but not substrate binding.

  • Uncompetitive Inhibition: The lines will be parallel. This implies that the inhibitor binds only to the enzyme-substrate complex.

  • Mixed Inhibition: The lines will intersect in the second or third quadrant. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) add_reagents Add Reagents to 96-well Plate prep_solutions->add_reagents Dispense incubation Incubation add_reagents->incubation read_absorbance Measure Absorbance incubation->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition kinetic_study Kinetic Studies (Lineweaver-Burk Plot) read_absorbance->kinetic_study det_ic50 Determine IC50 calc_inhibition->det_ic50 det_mechanism Determine Inhibition Mechanism kinetic_study->det_mechanism urease_inhibition Urea Urea Urease Urease Urea->Urease Substrate Ammonia Ammonia + CO2 Urease->Ammonia Catalysis pH_increase Increase in pH Ammonia->pH_increase Pathological_conditions Pathological Conditions (e.g., Peptic Ulcers) pH_increase->Pathological_conditions Inhibitor 1-(4-Nitrophenyl)- 2-thiourea Inhibitor->Urease Inhibition tyrosinase_inhibition cluster_tyrosinase Catalyzed by Tyrosinase L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation Inhibitor 1-(4-Nitrophenyl)- 2-thiourea Inhibitor->Tyrosinase Inhibition

References

Application Notes and Protocols: 1-(4-Nitrophenyl)-2-thiourea in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant interest in agricultural research due to their broad spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and plant growth regulatory properties.[1][2] The presence of the nitrophenyl group in this compound is known to enhance its chemical reactivity and biological efficacy.[3] These application notes provide an overview of the potential agricultural applications of this compound, proposed mechanisms of action, and detailed protocols for its evaluation as a potential pesticide.

Potential Agricultural Applications

While specific quantitative data for the pesticidal activity of this compound against agricultural pests is limited in publicly available literature, the broader class of thiourea derivatives has demonstrated efficacy in several areas:

  • Fungicide: Thiourea compounds have been shown to inhibit the growth of various plant pathogenic fungi.[1] They are being investigated as potential alternatives to conventional fungicides, especially in the context of increasing resistance to existing treatments.

  • Insecticide: Certain thiourea derivatives, such as diafenthiuron, are commercialized insecticides.[4] They are particularly effective against sap-sucking insects like aphids and whiteflies.[5]

  • Herbicide: Some thiourea derivatives have exhibited herbicidal properties, indicating their potential for weed management.[2]

  • Plant Growth Regulation: Thiourea has been observed to play a role in breaking seed and bud dormancy and can influence overall plant growth.[6]

Data Presentation

Quantitative efficacy data for this compound against specific agricultural pests, pathogens, and weeds are not extensively available in the reviewed literature. The following tables provide an illustrative representation of the types of data that would be generated through the experimental protocols outlined below. Data for other thiourea derivatives are included for context where available.

Table 1: Hypothetical Insecticidal Activity of this compound

Target Insect PestBioassay MethodEndpointValue (µg/mL or ppm)Reference
Myzus persicae (Green Peach Aphid)Leaf-dip bioassayLC50Data Not AvailableN/A
Bemisia tabaci (Sweetpotato Whitefly)Systemic uptake bioassayLC50Data Not AvailableN/A
Spodoptera littoralis (Cotton Leafworm)Diet incorporationLC50Data Not AvailableN/A

Note: While specific data for this compound is unavailable, other novel thiourea analogs have shown activity against Myzus persicae and Bemisia tabaci.[5]

Table 2: Hypothetical Fungicidal Activity of this compound

Target Fungal PathogenBioassay MethodEndpointValue (µg/mL)Reference
Botrytis cinerea (Gray Mold)Mycelial growth inhibitionEC50Data Not AvailableN/A
Fusarium oxysporum (Fusarium Wilt)Spore germination assayMICData Not AvailableN/A
Phytophthora infestans (Late Blight)Mycelial growth inhibitionEC50Data Not AvailableN/A

Note: For context, a novel psoralen derivative containing an acylthiourea moiety exhibited an EC50 of 12.49 µg/mL against Botrytis cinerea.[7] Another aldehyde-thiourea derivative showed an EC50 of 0.70 mg/L against B. cinerea.[4]

Table 3: Hypothetical Herbicidal Activity of this compound

Target Weed SpeciesBioassay MethodEndpointValue (µM)Reference
Amaranthus retroflexus (Redroot Pigweed)Seed germination assayIC50Data Not AvailableN/A
Echinochloa crus-galli (Barnyardgrass)Root elongation assayIC50Data Not AvailableN/A
Brassica napus (Rapeseed)Whole plant sprayGR50Data Not AvailableN/A

Note: For comparison, certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds (not thioureas) have shown IC50 values significantly lower than commercial herbicides against Arabidopsis thaliana.[8]

Table 4: Phytotoxicity of this compound on Crop Plants

Crop SpeciesGrowth StageApplication MethodEndpointValue (g a.i./ha)Reference
Zea mays (Corn)V2-V3Foliar sprayEC10Data Not AvailableN/A
Glycine max (Soybean)V2-V3Foliar sprayEC10Data Not AvailableN/A
Triticum aestivum (Wheat)SeedlingSoil drenchEC10Data Not AvailableN/A

Proposed Mechanisms of Action

The precise molecular targets of this compound in agricultural pests have not been definitively elucidated. However, based on studies of related thiourea derivatives, several potential mechanisms can be proposed.

Insecticidal Mechanism of Action

A prominent mechanism for thiourea-based insecticides is the inhibition of mitochondrial respiration . The insecticide diafenthiuron, a thiourea derivative, is converted to its active carbodiimide form, which then inhibits mitochondrial ATPase.[4] This disrupts the production of ATP, leading to cellular energy depletion and eventual death of the insect.

G Proposed Insecticidal Mechanism of this compound cluster_insect Insect Cell cluster_mito Mitochondrial Respiration Thiourea 1-(4-Nitrophenyl) -2-thiourea Carbodiimide Active Carbodiimide Metabolite Thiourea->Carbodiimide Metabolic Activation Mitochondrion Mitochondrion Carbodiimide->Mitochondrion ATPase Mitochondrial ATPase ATP_depletion ATP Depletion ATPase->ATP_depletion Inhibition Cell_death Cell Death ATP_depletion->Cell_death

Caption: Proposed insecticidal mechanism via mitochondrial respiration inhibition.

Fungicidal Mechanism of Action

For its antifungal properties, a likely target is the fungal cell wall, specifically through the inhibition of chitin synthase . Chitin is a crucial structural component of the fungal cell wall, and its inhibition leads to weakened cell walls, osmotic instability, and ultimately, fungal cell death. This target is attractive as chitin is absent in plants and vertebrates, suggesting a potential for selective toxicity.

G Proposed Fungicidal Mechanism of this compound cluster_fungus Fungal Cell Thiourea 1-(4-Nitrophenyl) -2-thiourea Chitin_Synthase Chitin Synthase Thiourea->Chitin_Synthase Inhibition Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Cell_Wall Weakened Cell Wall Chitin_Synthesis->Cell_Wall Disruption Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis

Caption: Proposed fungicidal mechanism via chitin synthase inhibition.

Experimental Protocols

The following are detailed methodologies for evaluating the potential pesticidal activity of this compound.

Synthesis of this compound

A common method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate. For this compound, this can be achieved by reacting 4-nitroaniline with a source of thiocyanic acid or by other established synthetic routes.[2]

G General Synthesis Workflow Start Start Reactants 4-Nitroaniline + Isothiocyanate Source Start->Reactants Reaction Reaction in Suitable Solvent (e.g., Ethanol) Reactants->Reaction Purification Purification by Recrystallization Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure 1-(4-Nitrophenyl) -2-thiourea Characterization->End

Caption: General workflow for the synthesis of this compound.

Insecticidal Activity Bioassay (Leaf-Dip Method)

This protocol is adapted for assessing the contact toxicity of the compound against foliar-feeding insects such as aphids or whiteflies.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Make serial dilutions with water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to achieve the desired test concentrations.

  • Leaf Disc Preparation: Cut leaf discs from the host plant of the target insect (e.g., cabbage for aphids).

  • Treatment: Dip each leaf disc into a test solution for 10-20 seconds. Allow the discs to air dry.

  • Insect Infestation: Place the treated leaf discs in a Petri dish with a moist filter paper. Introduce a known number of insects (e.g., 20 adult aphids) onto each leaf disc.

  • Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

G Insecticidal Bioassay Workflow (Leaf-Dip) Start Start Solutions Prepare Test Solutions Start->Solutions Treatment Dip Leaf Discs in Solutions Solutions->Treatment Leaf_Discs Prepare Leaf Discs Leaf_Discs->Treatment Infestation Infest with Insects Treatment->Infestation Incubation Incubate under Controlled Conditions Infestation->Incubation Assessment Assess Mortality (24, 48, 72h) Incubation->Assessment Analysis Calculate LC50 Assessment->Analysis End End Analysis->End

Caption: Workflow for the leaf-dip insecticidal bioassay.

Fungicidal Activity Bioassay (Mycelial Growth Inhibition)

This protocol determines the effect of the compound on the vegetative growth of fungal pathogens.

  • Preparation of Amended Media: Prepare a stock solution of this compound. Add appropriate volumes of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each amended PDA plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 25°C).

  • Measurement: Measure the colony diameter at regular intervals until the mycelium in the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value by plotting the inhibition percentage against the log of the concentration.

G Fungicidal Bioassay Workflow (Mycelial Growth) Start Start Media Prepare Amended Growth Media Start->Media Inoculation Inoculate with Fungal Plugs Media->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Analysis Calculate EC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for the mycelial growth inhibition fungicidal bioassay.

Herbicidal Activity Bioassay (Seed Germination and Root Elongation)

This protocol assesses the pre-emergent herbicidal potential of the compound.

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in water.

  • Seed Plating: Place a set number of seeds of the target weed species (e.g., 20 seeds of Amaranthus retroflexus) on a filter paper in a sterile Petri dish.

  • Treatment: Add a defined volume of the test solution to each Petri dish to saturate the filter paper.

  • Incubation: Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions.

  • Assessment: After a set period (e.g., 7 days), count the number of germinated seeds and measure the root length of the seedlings.

  • Data Analysis: Calculate the percentage of germination inhibition and root growth inhibition for each concentration. Determine the IC50 values for both parameters.

G Herbicidal Bioassay Workflow (Seed Germination) Start Start Solutions Prepare Test Solutions Start->Solutions Treatment Apply Test Solutions Solutions->Treatment Seeding Place Seeds in Petri Dishes Seeding->Treatment Incubation Incubate in Growth Chamber Treatment->Incubation Assessment Measure Germination and Root Length Incubation->Assessment Analysis Calculate IC50 Assessment->Analysis End End Analysis->End

Caption: Workflow for the seed germination and root elongation herbicidal bioassay.

Phytotoxicity Assessment on Crop Plants

This protocol evaluates the potential for the compound to cause harm to non-target crop plants.

  • Plant Material: Grow healthy seedlings of representative crop species (e.g., corn, soybean, wheat) to a specific growth stage (e.g., V2-V3).

  • Preparation of Spray Solutions: Prepare solutions of this compound at various concentrations, including a control (water + surfactant) and a positive control (a known herbicide).

  • Application: Apply the solutions to the foliage of the plants using a laboratory sprayer to ensure even coverage.

  • Observation: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, malformation) at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Biomass Measurement: At the end of the observation period, harvest the above-ground biomass and measure the fresh and dry weights.

  • Data Analysis: Determine the effective concentration that causes a 10% reduction in biomass (EC10) as a measure of phytotoxicity.

G Phytotoxicity Assessment Workflow Start Start Plants Grow Crop Seedlings Start->Plants Application Apply Solutions to Plants Plants->Application Solutions Prepare Spray Solutions Solutions->Application Observation Visually Assess Phytotoxicity Application->Observation Biomass Measure Plant Biomass Observation->Biomass Analysis Determine EC10 Biomass->Analysis End End Analysis->End

Caption: Workflow for assessing the phytotoxicity of the compound on crop plants.

Conclusion

This compound belongs to a class of compounds with demonstrated potential for development as agricultural pesticides. The provided protocols offer a framework for the systematic evaluation of its insecticidal, fungicidal, herbicidal, and phytotoxic properties. While specific efficacy data for this compound is currently lacking, the proposed mechanisms of action, based on related thiourea derivatives, provide a starting point for more in-depth molecular studies. Further research is warranted to fully characterize the pesticidal profile of this compound and to determine its viability as a lead compound in the development of novel crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 1-(4-Nitrophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis and purification of 1-(4-Nitrophenyl)-2-thiourea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and characterization data to support your experimental work.

Troubleshooting Guides

Synthesis Troubleshooting

Low or no product yield is a common issue in the synthesis of this compound, often attributed to the low nucleophilicity of 4-nitroaniline. The following table outlines potential causes and recommended solutions.

Symptom Possible Cause Recommended Solution Expected Outcome
Low or No Product Yield 1. Poor nucleophilicity of 4-nitroaniline: The electron-withdrawing nitro group deactivates the amine.Increase reaction temperature and/or prolong reaction time. The use of a catalyst, such as an acid, can also be beneficial. For very electron-deficient amines, a stronger base might be necessary if applicable to the specific reaction mechanism.Enhanced reaction rate and higher yield of the desired product.
2. Degradation of isothiocyanate intermediate (if applicable): Aryl isothiocyanates can be unstable at elevated temperatures.Conduct the reaction at room temperature or 0°C. Ensure the purity of the isothiocyanate if it is used as a starting material.Improved yield and a reduction in side products resulting from isothiocyanate decomposition.[1]
3. Incomplete reaction: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature or adding a slight excess of the more stable reactant.Drive the reaction to completion.
Formation of Side Products 1. Formation of symmetrical thiourea: The in-situ generated isothiocyanate can react with the starting amine.A two-step synthesis approach can be effective. First, synthesize and isolate the isothiocyanate, then react it with the amine in a separate step.Minimized formation of the symmetrical byproduct.
2. Presence of unreacted starting materials: Incomplete reaction or inappropriate stoichiometry.Optimize reaction conditions (temperature, time) and ensure correct stoichiometry of reactants. Purify the crude product using recrystallization.A purer final product with minimal starting material contamination.
Purification Troubleshooting (Recrystallization)

Recrystallization is a common method for purifying this compound. However, challenges such as the product "oiling out" or failing to crystallize can occur.

Symptom Possible Cause Recommended Solution Expected Outcome
Low or No Crystal Yield 1. Too much solvent used: The solution is not saturated enough for crystallization to occur.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.Increased crystal yield.
2. Compound is too soluble in the cold solvent: The chosen solvent is not ideal for this specific compound.Select a different solvent or a mixed-solvent system where the compound has lower solubility at colder temperatures.Successful crystallization and improved yield.
Formation of an Oil Instead of Crystals ("Oiling Out") 1. The melting point of the compound is below the boiling point of the solvent. Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and allow it to cool slowly. Alternatively, choose a solvent with a lower boiling point.Formation of solid crystals instead of an oil.
2. The solution was cooled too rapidly. Allow the solution to cool to room temperature slowly before placing it in an ice bath.Promotes the formation of well-defined crystals.
3. High concentration of impurities. Consider a preliminary purification step, such as column chromatography, before recrystallization.Improved crystallization behavior and higher purity of the final product.
Compound Fails to Crystallize (Supersaturation) 1. Lack of nucleation sites for crystal growth. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.Initiation of crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of this compound?

A1: The primary challenge is the reduced nucleophilicity of the amino group in 4-nitroaniline due to the strong electron-withdrawing effect of the nitro group. This can lead to slow reaction rates and low yields. To overcome this, optimizing reaction conditions such as increasing the temperature, extending the reaction time, or using a suitable catalyst is often necessary.

Q2: Which synthetic route is recommended for preparing this compound?

A2: A common and effective method is the reaction of 4-nitroaniline with ammonium thiocyanate in an acidic medium. This in-situ generates the corresponding isothiocyanate which then reacts with another molecule of the aniline. Another reliable method involves the direct reaction of 4-nitrophenyl isothiocyanate with ammonia or an appropriate amine.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol and ethanol/water mixtures are commonly used. It is recommended to perform small-scale solubility tests with various solvents to identify the most suitable one for your specific product.

Q4: What are the expected spectroscopic characteristics of pure this compound?

A4: Pure this compound should exhibit characteristic signals in its 1H NMR, 13C NMR, and IR spectra. The 1H NMR spectrum will show distinct peaks for the aromatic protons and the amine/thiourea protons. The 13C NMR will have a characteristic peak for the thiocarbonyl carbon. The IR spectrum will display characteristic absorption bands for N-H, C=S, and the nitro group functionalities. Refer to the characterization data table below for specific values.

Experimental Protocols

Synthesis of this compound from 4-Nitroaniline and Ammonium Thiocyanate

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 4-Nitroaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • In a round-bottom flask, combine 4-nitroaniline (1.0 eq) and ammonium thiocyanate (1.2 eq).

  • Add a mixture of water and ethanol as the solvent.

  • Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.

  • Dry the crude product before proceeding with purification.

Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals completely.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound
Property Value Reference
Molecular Formula C₇H₇N₃O₂S[2]
Molecular Weight 197.21 g/mol [2]
Appearance Light yellow to orange powder/crystal[3]
Melting Point 206 °C (dec.)[2]
¹H NMR (DMSO-d₆, δ ppm) ~9.8 (s, 1H, NH), ~9.6 (s, 1H, NH), ~8.1 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.6 (s, 2H, NH₂)Inferred from typical spectra of similar compounds
¹³C NMR (DMSO-d₆, δ ppm) ~182 (C=S), ~145 (Ar-C), ~143 (Ar-C), ~125 (Ar-C), ~122 (Ar-C)[4]
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~1590 (N-H bending), ~1500 & ~1340 (NO₂ stretching), ~1300 (C=S stretching)Inferred from functional groups

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) start Start: Mix 4-nitroaniline, NH₄SCN, solvent, and acid reflux Heat to reflux for 4-6 hours start->reflux monitor Monitor reaction by TLC reflux->monitor precipitation Precipitate product in ice water monitor->precipitation filtration Filter and wash crude product precipitation->filtration dissolve Dissolve crude product in minimal hot solvent filtration->dissolve Crude Product cool Cool solution slowly to room temperature dissolve->cool ice_bath Cool in ice bath to maximize yield cool->ice_bath filter_pure Filter and wash pure crystals ice_bath->filter_pure dry Dry the purified product filter_pure->dry end End dry->end Pure Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Synthesis Troubleshooting Low Yield in Synthesis start Low or No Product Yield check_reaction Is the reaction complete (by TLC)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_conditions Review reaction conditions check_reaction->check_conditions Yes increase_time Increase reaction time/temperature incomplete->increase_time success Improved Yield increase_time->success poor_nucleophilicity Poor Nucleophilicity of Amine check_conditions->poor_nucleophilicity side_reactions Check for side products check_conditions->side_reactions add_catalyst Consider adding a catalyst poor_nucleophilicity->add_catalyst add_catalyst->success optimize_stoichiometry Optimize reactant stoichiometry side_reactions->optimize_stoichiometry optimize_stoichiometry->success

Caption: Decision-making flowchart for troubleshooting low product yield during synthesis.

Troubleshooting_Purification Troubleshooting Recrystallization start Product does not crystallize or oils out check_solvent Is too much solvent used? start->check_solvent evaporate Evaporate excess solvent check_solvent->evaporate Yes check_cooling Was cooling too rapid? check_solvent->check_cooling No success Crystals Formed evaporate->success slow_cool Cool solution more slowly check_cooling->slow_cool Yes check_impurities Are there significant impurities? check_cooling->check_impurities No slow_cool->success pre_purify Consider pre-purification (e.g., chromatography) check_impurities->pre_purify Yes induce_crystallization Induce crystallization (scratch/seed) check_impurities->induce_crystallization No pre_purify->success induce_crystallization->success

Caption: Decision-making flowchart for troubleshooting common recrystallization problems.

References

Optimizing reaction conditions for 1-(4-Nitrophenyl)-2-thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Nitrophenyl)-2-thiourea. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary and most common methods for the synthesis of this compound are:

  • Reaction of 4-nitroaniline with ammonium thiocyanate: This is a straightforward method where 4-nitroaniline is reacted with ammonium thiocyanate in the presence of an acid, typically hydrochloric acid, followed by heating.

  • Reaction of 4-nitroaniline with carbon disulfide: This method involves the reaction of 4-nitroaniline with carbon disulfide, often in the presence of a base like sodium hydroxide or an oxidant.[1]

Q2: I am experiencing very low to no yield in my reaction. What are the likely causes?

A2: A principal challenge in the synthesis of this compound is the low nucleophilicity of the starting material, 4-nitroaniline. The electron-withdrawing nature of the nitro group deactivates the amino group, making it a weaker nucleophile. This can significantly hinder the reaction progress. To address this, consider increasing the reaction temperature, prolonging the reaction time, or employing a stronger base or a phase transfer catalyst to enhance the reactivity of the amine.

Q3: What are common side products I should be aware of?

A3: In thiourea synthesis, potential side products can include the formation of symmetric bis-thioureas, especially if the reaction conditions are not carefully controlled. Additionally, unreacted starting materials may remain. If using carbon disulfide, decomposition of the dithiocarbamate intermediate can also lead to byproducts.

Q4: How can I purify the final product?

A4: Recrystallization is the most common and effective method for purifying solid this compound.[2] The key is to select an appropriate solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a suitable solvent for the recrystallization of thiourea derivatives.[3]

Q5: My product has a yellowish to orange color. Is this normal?

A5: Yes, this compound is typically a light yellow to yellow-orange crystalline solid.[4] If the color is significantly darker, it may indicate the presence of impurities, and further purification by recrystallization is recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low nucleophilicity of 4-nitroaniline: The electron-withdrawing nitro group deactivates the amine. 2. Insufficient reaction temperature or time: The reaction may be too slow under the current conditions. 3. Decomposition of reagents: Thiocyanate salts or carbon disulfide may degrade if not handled properly.1. Add a non-nucleophilic base (e.g., triethylamine) to activate the amine. For very low reactivity, a stronger base might be necessary. Consider using a phase transfer catalyst. 2. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Use fresh, high-purity reagents.
Impure Product (Multiple Spots on TLC) 1. Presence of unreacted starting materials. 2. Formation of side products. 1. Optimize the stoichiometry of the reactants. Ensure the reaction goes to completion by monitoring with TLC. 2. Purify the crude product by recrystallization. If impurities are difficult to remove, consider column chromatography.
Product is an Oil and Does Not Crystallize 1. Presence of impurities inhibiting crystallization. 2. The melting point of the product is close to or below the solvent's boiling point. 1. Attempt purification by column chromatography to remove impurities. 2. Try trituration with a non-polar solvent like hexane to induce crystallization. 3. Select a different recrystallization solvent with a lower boiling point.
Poor Recovery After Recrystallization 1. Using too much solvent. 2. Cooling the solution too quickly. 3. The product has significant solubility in the cold solvent. 1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.

Data Presentation

Table 1: Comparison of Synthetic Methods for Thiourea Synthesis

MethodReactantsSolventCatalyst/AdditiveTemperature (°C)Reaction TimeReported Yield (%)Reference
Method A Aniline, Ammonium ThiocyanateWater/HCl-60-704 hours (reflux)86.3IJCRT.org[5]
Method B Aniline, Carbon Disulfide, Hydrogen PeroxideWater-251 hour75-90Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water[6]
Method C o-Nitroaniline, Ammonium Thiocyanate, BromineAcetic Acid-< 20 then RT4 hours86.7 (for 2-Nitro-4-thiocyanatoaniline intermediate)Benchchem[7]

Note: The yields reported are for analogous thiourea syntheses and may vary for this compound.

Experimental Protocols

Method 1: Synthesis from 4-Nitroaniline and Ammonium Thiocyanate (Adapted from a general procedure for phenylthiourea)

Materials:

  • 4-Nitroaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 0.1 mole of 4-nitroaniline with 9 mL of concentrated hydrochloric acid and 25 mL of water.

  • Heat the mixture at 60-70°C for approximately 1 hour with stirring.

  • Cool the mixture for about 1 hour.

  • Slowly add 0.1 mole of ammonium thiocyanate to the solution.

  • Reflux the resulting solution for 4 hours.

  • After reflux, add 20 mL of water to the solution while stirring continuously to induce crystallization.

  • Filter the crude product and wash it with cold water.

  • Dry the product.

  • Purify the crude this compound by recrystallization from ethanol.

Method 2: Synthesis from 4-Nitroaniline and Carbon Disulfide (A general approach)

Materials:

  • 4-Nitroaniline

  • Carbon Disulfide

  • Sodium Hydroxide

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4-nitroaniline in an appropriate solvent in a round-bottom flask.

  • In a separate container, prepare a solution of sodium hydroxide.

  • Cool the flask containing the 4-nitroaniline solution in an ice bath.

  • Slowly add carbon disulfide to the cooled solution with stirring.

  • Gradually add the sodium hydroxide solution to the reaction mixture, maintaining a low temperature.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol.

Visualizations

Reaction_Pathway 4-Nitroaniline 4-Nitroaniline Intermediate Intermediate 4-Nitroaniline->Intermediate + NH4SCN / H+ Thiocyanate Source Thiocyanate Source This compound This compound Intermediate->this compound Heat

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Reaction Setup Combine 4-Nitroaniline, Acid, and Water Start->Reaction Setup Heating Heat Mixture Reaction Setup->Heating Reagent Addition Add Ammonium Thiocyanate Heating->Reagent Addition Reflux Reflux for 4 hours Reagent Addition->Reflux Crystallization Induce Crystallization with Water Reflux->Crystallization Filtration Filter Crude Product Crystallization->Filtration Purification Recrystallize from Ethanol Filtration->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Low Yield Low Yield Check Reactivity Is 4-nitroaniline reactivity low? Low Yield->Check Reactivity Impure Product Impure Product Add Base Add non-nucleophilic base or phase transfer catalyst Check Reactivity->Add Base Yes Check Conditions Are reaction conditions optimal? Check Reactivity->Check Conditions No Increase Temp/Time Increase temperature and/or reaction time Check Conditions->Increase Temp/Time No Recrystallize Recrystallize from a suitable solvent Impure Product->Recrystallize Column Chromatography Perform column chromatography Recrystallize->Column Chromatography If still impure

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl)-2-thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the yield of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common methods for synthesizing this compound and other thiourea derivatives include:

  • Reaction of an amine with a thiocyanate salt: This is a widely used method where 4-nitroaniline is reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate, in the presence of an acid like hydrochloric acid.

  • Reaction of an isothiocyanate with an amine: This is a generally high-yielding method involving the reaction of 4-nitrophenyl isothiocyanate with ammonia or an amine.

  • Thionation of urea: This involves converting the carbonyl group of 1-(4-Nitrophenyl)urea to a thiocarbonyl group using a thionating agent like Lawesson's reagent.[1]

Q2: I am experiencing a low yield in my synthesis of this compound. What are the likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Low nucleophilicity of 4-nitroaniline: The electron-withdrawing nitro group on the phenyl ring significantly reduces the nucleophilicity of the amino group, making the reaction more difficult compared to aniline.

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.

  • Side reactions: The formation of byproducts such as dicyandiamide or guanidine derivatives can consume starting materials and reduce the yield of the desired product.[1]

  • Product loss during workup and purification: Significant amounts of the product can be lost during filtration, extraction, and recrystallization steps if not performed carefully. Using too much solvent during recrystallization is a common error that leads to poor recovery.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (4-nitroaniline) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable mobile phase, or eluent, will show a clear separation between the spots of 4-nitroaniline and this compound.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is the most common and effective method for purifying crude this compound. Ethanol or an ethanol-water mixture is often a suitable solvent system. The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, which causes the purified product to crystallize while impurities remain in the solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation The reaction conditions are not vigorous enough to overcome the low reactivity of 4-nitroaniline.Increase the reaction temperature and/or prolong the reaction time. Consider using a stronger acid catalyst if applicable to your chosen method.
Incomplete dissolution of starting materials.Ensure all starting materials, particularly the 4-nitroaniline, are fully dissolved in the solvent before proceeding with the reaction.
Formation of Multiple Products (Visible on TLC) Side reactions are occurring due to incorrect stoichiometry or temperature.Carefully control the molar ratios of your reactants. Maintain the recommended reaction temperature, as higher temperatures can sometimes promote side reactions.
Decomposition of reactants or product.Ensure the quality of your starting materials. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for the main reaction.
Difficulty in Isolating the Product The product is too soluble in the reaction mixture or workup solvent.If the product is in an aqueous solution, try to precipitate it by adding a co-solvent in which it is less soluble, or by adjusting the pH. During extraction, ensure you are using an appropriate organic solvent.
Product is an Oil Instead of a Solid After Recrystallization The melting point of the product is below the boiling point of the solvent, or there is a high concentration of impurities.Re-dissolve the oil in a minimal amount of hot solvent, and try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. If impurities are suspected, consider a preliminary purification step like column chromatography.[2]
Low Recovery After Recrystallization Too much solvent was used, leading to the product remaining in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product. After cooling and filtering, you can try to recover more product from the filtrate by partially evaporating the solvent and cooling again.[2]
Premature crystallization during hot filtration.If you are performing a hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent the product from crystallizing out too early.[2]

Experimental Protocols

Method 1: Synthesis from 4-Nitroaniline and Ammonium Thiocyanate

This protocol is adapted from a general procedure for the synthesis of phenylthiourea derivatives and has been optimized for 4-nitroaniline.[3]

Materials:

  • 4-Nitroaniline (0.1 mole)

  • Ammonium thiocyanate (0.1 mole)

  • Concentrated Hydrochloric Acid (9 mL)

  • Water (25 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, add 4-nitroaniline (0.1 mole), concentrated hydrochloric acid (9 mL), and water (25 mL).

  • Heat the mixture at 60-70 °C for approximately 1 hour until the 4-nitroaniline dissolves completely.

  • Cool the mixture for about 1 hour.

  • Slowly add ammonium thiocyanate (0.1 mole) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, add 20 mL of water to the mixture while stirring continuously to precipitate the crude product.

  • Filter the solid product and wash it with cold water.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from ethanol or an ethanol-water mixture.

Expected Yield: Approximately 86%[3]

Data Presentation

The following table summarizes how different reaction conditions can affect the yield of thiourea synthesis. While this data is for a general thiourea synthesis, the principles can be applied to optimize the synthesis of this compound.

Parameter Condition A Condition B Effect on Yield
Temperature Room TemperatureRefluxIncreasing the temperature generally increases the reaction rate and can lead to higher yields, especially for less reactive amines like 4-nitroaniline.
Reaction Time 1 hour4 hoursLonger reaction times are often necessary for the reaction to go to completion, thus improving the yield.
Solvent Aprotic (e.g., THF)Protic (e.g., Water/Ethanol)The choice of solvent can significantly impact the solubility of reactants and the reaction rate. For the reaction with thiocyanate, an aqueous acidic medium is effective.
Catalyst No CatalystAcid Catalyst (HCl)An acid catalyst is crucial for the reaction of anilines with thiocyanate salts to proceed efficiently.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Mix 4-Nitroaniline, HCl, and Water B 2. Heat to Dissolve A->B C 3. Add Ammonium Thiocyanate B->C D 4. Reflux for 4 hours C->D E 5. Precipitate with Water D->E Reaction Complete F 6. Filter Crude Product E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Filter and Dry Pure Product G->H I 1-(4-Nitrophenyl) -2-thiourea H->I Final Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

This diagram provides a logical approach to troubleshooting low yields in your synthesis.

troubleshooting_low_yield Start Low Yield of This compound Check_Reaction Check TLC of Reaction Mixture Start->Check_Reaction Incomplete_Reaction Incomplete Reaction: Unreacted 4-Nitroaniline Present Check_Reaction->Incomplete_Reaction Yes Complete_Reaction Complete Reaction: No Starting Material Visible Check_Reaction->Complete_Reaction No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Check Reagent Stoichiometry Incomplete_Reaction->Optimize_Conditions Check_Workup Investigate Workup & Purification Complete_Reaction->Check_Workup Excess_Solvent Used Too Much Recrystallization Solvent? Check_Workup->Excess_Solvent Improve_Technique Improve Purification Technique: - Use Minimum Hot Solvent - Ensure Slow Cooling - Check for Premature Crystallization Excess_Solvent->Improve_Technique Yes Recover_from_Filtrate Evaporate Some Solvent from Filtrate and Recool Improve_Technique->Recover_from_Filtrate

References

Byproducts formed during the synthesis of 1-(4-Nitrophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Nitrophenyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The two most common and practical laboratory-scale synthetic routes for this compound are:

  • From 4-nitroaniline and a thiocyanate salt: This method typically involves the reaction of 4-nitroaniline with a salt like ammonium thiocyanate in the presence of an acid catalyst.

  • From 4-nitrophenyl isothiocyanate and ammonia: This route involves the reaction of 4-nitrophenyl isothiocyanate with a source of ammonia.

Q2: What are the potential byproducts I should be aware of during the synthesis?

A2: The byproducts largely depend on the chosen synthetic route.

  • When starting from 4-nitroaniline: The primary impurity is often unreacted 4-nitroaniline. Another potential, though less common, byproduct is the symmetrically disubstituted N,N'-bis(4-nitrophenyl)thiourea.

  • When starting from 4-nitrophenyl isothiocyanate: This starting material is moisture-sensitive and can hydrolyze back to 4-nitroaniline, which would then be a significant impurity in your product. Unreacted 4-nitrophenyl isothiocyanate can also contaminate the final product.

Q3: My reaction yield is very low. What are the common causes?

A3: Low yields in the synthesis of this compound can often be attributed to the following:

  • Low nucleophilicity of 4-nitroaniline: The electron-withdrawing nitro group on the aniline ring significantly reduces the nucleophilicity of the amino group, making the reaction sluggish.

  • Incomplete reaction: Due to the low reactivity, the reaction may not have gone to completion.

  • Suboptimal reaction conditions: Factors such as reaction time, temperature, and solvent can greatly influence the yield.

  • Hydrolysis of intermediates or starting materials: If using 4-nitrophenyl isothiocyanate, exposure to moisture can lead to its decomposition.

Q4: How can I purify the final product?

A4: Recrystallization is the most common and effective method for purifying this compound. A suitable solvent system, often an alcohol like ethanol or a mixture of solvents, should be used to selectively crystallize the desired product, leaving impurities in the mother liquor.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Observed Issue Potential Cause Suggested Solution
Yellowish crude product with a melting point lower than expected (~208-210°C). Presence of unreacted 4-nitroaniline.Recrystallize the product from ethanol. 4-nitroaniline is more soluble in ethanol than this compound and will remain in the mother liquor.
The reaction seems to be very slow or not proceeding at all. Low nucleophilicity of 4-nitroaniline.Increase the reaction temperature and prolong the reaction time. Consider using a higher boiling point solvent if appropriate. Ensure efficient stirring.
TLC analysis shows multiple spots, with one corresponding to the starting material. Incomplete reaction.Monitor the reaction progress closely using TLC. If the reaction has stalled, consider adding a slight excess of the other reagent (e.g., ammonium thiocyanate).
Product contains an impurity with a higher molecular weight, possibly N,N'-bis(4-nitrophenyl)thiourea. Side reaction of 4-nitrophenyl isothiocyanate (if formed in situ) with unreacted 4-nitroaniline.This is less common in the direct reaction with thiocyanate. If this byproduct is suspected, careful recrystallization may separate it, as its solubility profile is likely different from the monosubstituted product.
When using 4-nitrophenyl isothiocyanate, the yield is low and the product is contaminated with 4-nitroaniline. Hydrolysis of the isothiocyanate starting material due to moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Synthesis of this compound from 4-Nitroaniline and Ammonium Thiocyanate

This protocol is adapted from general procedures for thiourea synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroaniline (1 equivalent) and ammonium thiocyanate (1.2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent such as water or ethanol and a catalytic amount of a strong acid like hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (4-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it with cold water. Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data Summary

The following table provides an illustrative summary of expected outcomes. Actual results may vary based on specific experimental conditions.

Synthetic Route Key Reactants Potential Byproducts Typical Yield Range Purity after Recrystallization
Route 14-Nitroaniline, Ammonium ThiocyanateUnreacted 4-nitroaniline, N,N'-bis(4-nitrophenyl)thiourea60-80%>98%
Route 24-Nitrophenyl isothiocyanate, Ammonia4-Nitroaniline (from hydrolysis), Unreacted isothiocyanate70-90%>99%

Visualizations

experimental_workflow cluster_route1 Route 1: From 4-Nitroaniline cluster_route2 Route 2: From 4-Nitrophenyl Isothiocyanate A1 Mix 4-Nitroaniline, Ammonium Thiocyanate, and Acid Catalyst B1 Reflux in Solvent A1->B1 C1 Cool and Precipitate B1->C1 D1 Filter and Wash C1->D1 E1 Recrystallize from Ethanol D1->E1 F1 Pure this compound E1->F1 A2 Dissolve 4-Nitrophenyl Isothiocyanate in Anhydrous Solvent B2 Add Ammonia Source A2->B2 C2 Stir at Room Temperature B2->C2 D2 Precipitate/Evaporate C2->D2 E2 Recrystallize D2->E2 F2 Pure this compound E2->F2

Caption: Experimental workflows for the synthesis of this compound.

signaling_pathways cluster_main_reaction Main Reaction Pathway cluster_side_reactions Potential Side Reactions and Byproducts Start 4-Nitroaniline Reagent + Ammonium Thiocyanate (or other thiocyanate source) Start->Reagent Product This compound Reagent->Product Impurity1 Unreacted 4-Nitroaniline SideProduct1 N,N'-bis(4-nitrophenyl)thiourea HydrolysisProduct 4-Nitroaniline (from isothiocyanate hydrolysis) Isothiocyanate 4-Nitrophenyl Isothiocyanate (intermediate or starting material) Isothiocyanate->SideProduct1 + 4-Nitroaniline Isothiocyanate->HydrolysisProduct + H2O

Caption: Reaction pathway and potential byproducts in the synthesis of this compound.

Stability and degradation of 1-(4-Nitrophenyl)-2-thiourea under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-(4-Nitrophenyl)-2-thiourea under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the thiourea moiety.

  • Temperature: Elevated temperatures can accelerate thermal decomposition.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various oxidation products.[1]

  • Moisture: The thiourea group can be susceptible to hydrolysis in the presence of water.

Q2: What are the visual or physical signs of this compound degradation?

A2: While specific data for this compound is limited, general signs of degradation for thiourea derivatives include:

  • Color Change: A noticeable change from its typical light yellow to a darker or different hue.

  • Odor: The emission of sulfurous or ammonia-like odors may indicate decomposition.

  • Insolubility: Formation of insoluble precipitates in solution.

  • Changes in Melting Point: A significant deviation from its reported melting point of 206 °C (with decomposition) can indicate the presence of impurities.[2][3][4]

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration and the use of a desiccator are advisable.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products for this compound are not well-documented in publicly available literature. However, based on the general chemistry of thioureas and nitroaromatic compounds, potential degradation pathways could lead to the formation of:

  • Hydrolysis Products: 4-nitroaniline and thiocarbonic acid derivatives.

  • Oxidation Products: Urea derivatives (desulfurization), sulfonic acids, or other oxidized sulfur species.[1]

  • Reduction Products: The nitro group could be reduced to an amino group under certain reductive conditions.

Q5: Can this compound participate in any known signaling pathways?

A5: Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in specific signaling pathways. However, some thiourea derivatives have been investigated for their biological activities, which may involve interactions with cellular signaling components.[5][6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Inconsistent Experimental Results
Possible Cause Troubleshooting Steps
Degradation of the compound 1. Verify Purity: Use an analytical technique like HPLC to check the purity of your current stock. 2. Use a Fresh Batch: If degradation is suspected, use a fresh, unopened container of the compound. 3. Optimize Storage: Ensure the compound is stored under the recommended conditions (cool, dry, dark, and tightly sealed).
Improper Sample Preparation 1. Fresh Solutions: Prepare solutions of this compound fresh for each experiment. 2. Solvent Purity: Use high-purity, anhydrous solvents if the compound is sensitive to moisture. 3. Light Protection: Protect solutions from light by using amber vials or covering them with aluminum foil.
Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)
Possible Cause Troubleshooting Steps
On-Column Degradation 1. Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the stability of the compound. 2. Temperature Control: Use a column oven to maintain a consistent and appropriate temperature.
Presence of Degradation Products 1. Forced Degradation Study: Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and identify their retention times. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the main peak and any unexpected peaks.[8]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9][10][11][12][13] The following are general protocols that can be adapted for this compound. An appropriate analytical method, such as a stability-indicating HPLC method, should be used to quantify the remaining compound and detect degradation products.

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Expose aliquots of the stock solution to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis 0.1 M HCl60 °C2, 6, 24 hours
Alkaline Hydrolysis 0.1 M NaOH60 °C2, 6, 24 hours
Oxidative Degradation 3% H₂O₂Room Temperature2, 6, 24 hours
Thermal Degradation Solid Compound80 °C24, 48, 72 hours
Photodegradation SolutionICH specified light conditionsExpose to UV and visible light
Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient elution may be necessary)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (to be determined by UV scan)

Method Validation: The developed method should be validated according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (Solid, 80°C) Stock_Solution->Thermal Photo Photodegradation (ICH Light Conditions) Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC logical_relationship Compound_Stability Compound Stability Degradation_Pathways Understanding Degradation Pathways Compound_Stability->Degradation_Pathways Analytical_Method Stability-Indicating Analytical Method Degradation_Pathways->Analytical_Method Formulation_Development Informed Formulation Development Analytical_Method->Formulation_Development Storage_Conditions Appropriate Storage Conditions Analytical_Method->Storage_Conditions Regulatory_Compliance Regulatory Compliance (ICH Guidelines) Formulation_Development->Regulatory_Compliance Storage_Conditions->Regulatory_Compliance

References

Technical Support Center: Enhancing the Catalytic Activity of 1-(4-Nitrophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the catalytic activity of 1-(4-Nitrophenyl)-2-thiourea in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism through which this compound acts as a catalyst?

A1: this compound functions as an organocatalyst primarily through hydrogen bonding. The two N-H protons of the thiourea moiety can form hydrogen bonds with electrophilic substrates, thereby activating them for nucleophilic attack. The electron-withdrawing nature of the 4-nitrophenyl group enhances the acidity of the N-H protons, making it a more effective hydrogen bond donor compared to unsubstituted phenylthiourea.

Q2: Why is the purity of this compound critical for its catalytic activity?

A2: The purity of the catalyst is paramount for obtaining reproducible and optimal results. Impurities from the synthesis, such as unreacted starting materials (4-nitroaniline and an isothiocyanate precursor) or side products, can interfere with the catalytic cycle. For instance, residual amines can act as competing bases or nucleophiles, leading to undesired side reactions and lower yields of the target product.

Q3: Can the catalytic activity of this compound be enhanced by co-catalysts?

A3: Yes, the activity of thiourea catalysts can often be enhanced by the use of co-catalysts. For reactions involving acidic protons, a mild base can be used to generate the active nucleophile. In some cases, a Brønsted acid co-catalyst can further activate the electrophile in concert with the thiourea catalyst. However, the choice of co-catalyst is highly reaction-dependent and requires careful optimization.

Q4: How does the choice of solvent affect the catalytic performance?

A4: The solvent plays a crucial role in thiourea-catalyzed reactions by influencing the solubility of reactants, stabilizing transition states, and modulating the hydrogen-bonding ability of the catalyst. Non-polar, aprotic solvents like toluene, dichloromethane (DCM), and chloroform are commonly used. In some cases, a mixture of solvents, such as toluene and water, can lead to improved yields and selectivities. It is essential to perform a solvent screen to identify the optimal medium for a specific reaction.

Q5: What are the common reasons for low yields in reactions catalyzed by this compound?

A5: Low yields can stem from several factors:

  • Insufficient Catalyst Activity: The inherent catalytic activity of this compound may be too low for challenging substrates.

  • Poor Substrate Activation: The hydrogen bonding between the catalyst and the substrate may be weak.

  • Catalyst Deactivation: The catalyst may be degraded by reactants, products, or impurities.

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time may not be optimized.

  • Catalyst Purity: Impurities in the catalyst can inhibit the reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using this compound as a catalyst.

Issue 1: Low or No Conversion of Starting Materials

Possible Cause Suggested Solution
Low Catalyst Loading Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or 20 mol%).
Suboptimal Temperature Screen a range of temperatures. For sluggish reactions, increasing the temperature may enhance the reaction rate. Conversely, for reactions with low selectivity, decreasing the temperature might be beneficial.
Incorrect Solvent Perform a solvent screen using a variety of aprotic and polar aprotic solvents (e.g., Toluene, CH2Cl2, THF, CH3CN).
Poor Catalyst Purity Repurify the catalyst by recrystallization or column chromatography. Ensure starting materials for catalyst synthesis are pure.
Inherent Low Reactivity Consider using a more activating thiourea catalyst with stronger electron-withdrawing groups or adding a co-catalyst.

Issue 2: Formation of Multiple Products or Low Selectivity

Possible Cause Suggested Solution
Reaction Temperature is Too High Lower the reaction temperature to favor the formation of the thermodynamically more stable product.
Incorrect Solvent The solvent can influence the transition state energies of different reaction pathways. Conduct a solvent screen to find a solvent that favors the desired product.
Presence of Water or Protic Impurities Ensure all reagents and solvents are dry, as water can interfere with the hydrogen bonding network and lead to side reactions.
Catalyst Aggregation At higher concentrations, the catalyst may aggregate, leading to a decrease in the effective catalytic sites. Try running the reaction at a lower concentration.

Issue 3: Difficulty in Catalyst Recovery and Reuse

Possible Cause Suggested Solution
Catalyst is Soluble in the Reaction Mixture After the reaction, attempt to precipitate the catalyst by adding a non-solvent. Alternatively, use silica gel chromatography for recovery, although this may lead to some loss of catalyst.
Catalyst Degradation If the catalyst is not stable under the reaction or work-up conditions, its reuse will be inefficient. Assess the stability of the catalyst under the experimental conditions. If degradation is observed, consider modifying the work-up procedure (e.g., avoiding acidic or basic washes if the catalyst is sensitive).

Data Presentation

Table 1: Illustrative Effect of Solvent on a Michael Addition Catalyzed by an Aryl Thiourea

Disclaimer: The following data is representative of typical results observed for simple aryl thiourea catalysts in a Michael addition reaction and is intended for illustrative purposes. Optimal conditions for this compound may vary.

Solvent Yield (%) Selectivity (diastereomeric ratio)
Toluene8590:10
Dichloromethane7885:15
Tetrahydrofuran6570:30
Acetonitrile5060:40
Hexane<10-

Table 2: Illustrative Effect of Catalyst Loading and Temperature

Disclaimer: The following data is representative and intended for illustrative purposes.

Catalyst Loading (mol%)Temperature (°C)Yield (%)
52560
102585
202588
10075
105092 (with minor side products)

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

Materials:

  • 4-nitroaniline

  • Ammonium thiocyanate (or Potassium thiocyanate)

  • Hydrochloric acid

  • Benzoyl chloride (or another acyl chloride)

  • Acetone

  • Water

Procedure:

  • Synthesis of 4-nitrophenyl isothiocyanate (in situ): In a round-bottom flask, dissolve 4-nitroaniline in acetone. To this solution, add a solution of ammonium thiocyanate in acetone. Cool the mixture in an ice bath and add benzoyl chloride dropwise with stirring. Stir the reaction mixture at room temperature for 2-3 hours.

  • Formation of Thiourea: To the in situ generated 4-nitrophenyl isothiocyanate solution, add a solution of ammonia in water (or another amine for substituted thioureas). Stir the mixture for 1-2 hours.

  • Isolation: Pour the reaction mixture into cold water. The solid this compound will precipitate.

  • Purification: Collect the solid by filtration and wash with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Protocol 2: General Procedure for a Michael Addition Catalyzed by this compound

Materials:

  • Michael donor (e.g., diethyl malonate)

  • Michael acceptor (e.g., chalcone)

  • This compound (catalyst)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the Michael acceptor and the catalyst, this compound (5-10 mol%).

  • Add the anhydrous solvent and stir the mixture for 10-15 minutes at the desired temperature.

  • Add the Michael donor to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired Michael adduct.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis & Purification cluster_reaction Catalytic Reaction s1 Reactants (4-nitroaniline, NH4SCN, Acyl Chloride) s2 In situ formation of 4-nitrophenyl isothiocyanate s1->s2 Acetone s3 Reaction with Ammonia s2->s3 s4 Precipitation & Filtration s3->s4 Addition to Water s5 Recrystallization s4->s5 s6 Pure Catalyst s5->s6 r1 Michael Acceptor + Catalyst s6->r1 Catalyst Input r2 Solvent Addition & Stirring r1->r2 r3 Michael Donor Addition r2->r3 r4 Reaction Monitoring (TLC) r3->r4 r5 Work-up & Purification r4->r5 r6 Product r5->r6

Caption: Experimental workflow for catalyst synthesis and catalytic reaction.

signaling_pathway catalyst This compound (Catalyst) activated_complex Activated Complex E--H-N(H)-Catalyst catalyst->activated_complex H-Bonding electrophile Electrophile (E) (e.g., Michael Acceptor) electrophile->activated_complex nucleophile Nucleophile (Nu-H) nucleophile->activated_complex Nucleophilic Attack product Product (Nu-E) activated_complex->product product->catalyst Catalyst Regeneration

Caption: General mechanism of thiourea-catalyzed activation.

troubleshooting_logic cluster_purity Catalyst Purity cluster_conditions Reaction Conditions cluster_reagents Reagents & Additives start Low Catalytic Activity p1 Check Catalyst Purity (NMR, mp) start->p1 p2 Repurify Catalyst (Recrystallization) p1->p2 Impurities Detected c1 Optimize Catalyst Loading p1->c1 Pure Catalyst c2 Screen Solvents c1->c2 c3 Vary Temperature c2->c3 r1 Check Substrate Quality c3->r1 r2 Consider Co-catalyst r1->r2

Caption: Troubleshooting workflow for low catalytic activity.

Catalyst loading and reuse of supported 1-(4-Nitrophenyl)-2-thiourea.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the catalyst loading and reuse of supported 1-(4-Nitrophenyl)-2-thiourea. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common solid supports used for immobilizing this compound?

A1: this compound can be immobilized on a variety of solid supports to facilitate catalyst recovery and reuse. Common supports include polymers like polystyrene (e.g., Merrifield resin), silica gel, magnetic nanoparticles, and metal-organic frameworks (MOFs). The choice of support often depends on the specific reaction conditions, solvent compatibility, and the desired method of catalyst separation.

Q2: How does the support and linker affect the catalyst's performance?

A2: The support material and the length of the linker connecting the thiourea moiety to the support can significantly influence the catalyst's activity and stereoselectivity.[1] A linker of appropriate length can minimize steric hindrance from the support, allowing the catalytic site to be more accessible to the substrates. The nature of the support can also impact the local concentration of reactants and the overall reaction kinetics.

Q3: What are the typical catalyst loading levels for supported this compound?

A3: Catalyst loading can vary depending on the support material and the immobilization method. Generally, loading levels are determined by techniques such as elemental analysis or by reacting the supported catalyst with a known amount of a reagent that specifically interacts with the thiourea group. Typical loading values for similar supported organocatalysts are in the range of 0.1 to 1.5 mmol of the active catalyst per gram of the solid support.

Q4: For how many cycles can the supported catalyst be reused?

A4: The reusability of the supported catalyst is a key advantage of immobilization. Depending on the reaction conditions and the stability of the support, supported thiourea catalysts can often be reused for multiple cycles (typically 4-6 runs) without a significant loss in catalytic activity.[1][2] However, gradual deactivation may occur due to leaching of the active species, mechanical degradation of the support, or fouling of the catalyst surface.

Q5: What are the common methods for recovering the supported catalyst after a reaction?

A5: The method of recovery depends on the nature of the solid support. For polymer- or silica-supported catalysts, simple filtration is the most common method.[3] If the catalyst is immobilized on magnetic nanoparticles, it can be easily separated from the reaction mixture using an external magnet. For catalysts supported on materials with different density from the reaction medium, centrifugation can be employed.[2][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Catalytic Activity 1. Low Catalyst Loading: The amount of active catalyst on the support may be insufficient. 2. Inaccessible Catalytic Sites: The thiourea moiety may be sterically hindered by the support. 3. Catalyst Poisoning: Impurities in the reactants or solvent may be deactivating the catalyst.1. Verify Catalyst Loading: Quantify the loading using appropriate analytical techniques. If low, optimize the immobilization protocol. 2. Modify Linker: Synthesize the supported catalyst with a longer linker arm to increase the accessibility of the active site. 3. Purify Reagents: Ensure all reactants and solvents are of high purity and free from potential catalyst poisons.
Decreased Activity Upon Reuse 1. Leaching of the Catalyst: The this compound moiety may be detaching from the support. 2. Mechanical Degradation of the Support: The solid support may be breaking down during the reaction or recovery process. 3. Fouling of the Catalyst Surface: Byproducts or unreacted starting materials may be adsorbing onto the catalyst surface, blocking active sites.1. Perform Leaching Test: Analyze the filtrate after the reaction for the presence of the leached catalyst. If leaching is significant, consider using a more stable linker or support. 2. Handle with Care: Use gentle stirring and avoid harsh recovery methods that could damage the support. 3. Wash the Catalyst: After each cycle, wash the catalyst thoroughly with an appropriate solvent to remove any adsorbed species.
Inconsistent Reaction Yields 1. Non-uniform Catalyst Distribution: The active sites may not be evenly distributed on the support material. 2. Variable Reaction Conditions: Inconsistent temperature, stirring rate, or reaction time can lead to variable results. 3. Water Contamination: Traces of water can interfere with the catalytic cycle, especially in reactions sensitive to moisture.1. Ensure Homogeneous Immobilization: Optimize the synthesis of the supported catalyst to ensure a uniform distribution of the active moiety. 2. Maintain Consistent Conditions: Carefully control all reaction parameters for each run. 3. Use Anhydrous Conditions: If the reaction is moisture-sensitive, use dry solvents and perform the reaction under an inert atmosphere.
Change in Product Selectivity 1. Modification of the Catalytic Site: The structure of the immobilized thiourea may change over time or under certain reaction conditions (e.g., reduction of the nitro group). 2. Leaching of Homogeneous Catalyst: A small amount of leached, non-supported catalyst could be catalyzing the reaction with different selectivity.1. Characterize the Used Catalyst: Analyze the recovered catalyst to check for any structural changes. 2. Minimize Leaching: As mentioned above, use a more robust immobilization strategy.

Experimental Protocols

Protocol 1: General Procedure for Immobilization of this compound on Merrifield Resin

This protocol describes a general method for the covalent attachment of this compound to a commonly used polystyrene-based support.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

Procedure:

  • Swell the Merrifield resin in the chosen anhydrous solvent for 1-2 hours at room temperature.

  • In a separate flask, dissolve this compound and the base in the same anhydrous solvent.

  • Add the solution of the thiourea and base to the swollen resin.

  • Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours under an inert atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resin and wash it sequentially with the reaction solvent, a mixture of solvent and water, water, and finally a low-boiling point organic solvent (e.g., methanol, dichloromethane).

  • Dry the functionalized resin under vacuum to a constant weight.

  • Characterize the supported catalyst to determine the catalyst loading.

Protocol 2: General Procedure for a Catalytic Reaction (e.g., Michael Addition)

This protocol outlines a general procedure for using the supported catalyst in a Michael addition reaction.

Materials:

  • Supported this compound catalyst

  • Michael donor (e.g., a ketone or malonate derivative)

  • Michael acceptor (e.g., a nitroolefin)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • To a reaction vessel, add the supported this compound catalyst.

  • Add the anhydrous solvent, followed by the Michael donor and Michael acceptor.

  • Stir the reaction mixture at the desired temperature for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC, GC, HPLC).

  • Upon completion, stop the reaction and recover the catalyst by filtration.

  • Wash the recovered catalyst with the reaction solvent and a washing solvent, then dry it under vacuum for reuse.

  • Work up the filtrate to isolate and purify the desired product.

Data Presentation

Table 1: Representative Catalyst Loading Data

Support MaterialImmobilization MethodLinker TypeCatalyst Loading (mmol/g)
Polystyrene ResinNucleophilic SubstitutionAlkyl0.85
Silica GelCovalent GraftingPropyl0.50
Magnetic NanoparticlesAmide CouplingAmino-propyl0.35

Note: These are representative values and the actual loading will depend on the specific synthesis and support used.

Table 2: Representative Catalyst Reuse Data for a Model Reaction

CycleYield (%)
195
294
392
490
587

Note: The data represents a typical trend of a slight decrease in yield over multiple cycles.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction and Reuse prep1 Swell Support prep3 Immobilization Reaction prep1->prep3 prep2 Activate Thiourea prep2->prep3 prep4 Wash and Dry prep3->prep4 catalyst Supported Catalyst prep4->catalyst reaction Catalytic Reaction catalyst->reaction filtration Filtration reaction->filtration product Product Isolation filtration->product wash_reuse Wash Catalyst filtration->wash_reuse reuse Reuse Catalyst wash_reuse->reuse reuse->reaction Next Cycle

Caption: Workflow for the preparation and reuse of supported this compound.

Troubleshooting_Logic cluster_activity Initial Activity Check cluster_reuse Reuse Issues start Low Reaction Yield? check_loading Check Catalyst Loading start->check_loading First Use leaching Test for Leaching start->leaching After Reuse check_conditions Verify Reaction Conditions check_loading->check_conditions check_purity Check Reagent Purity check_conditions->check_purity degradation Inspect Support Integrity leaching->degradation fouling Wash Catalyst Thoroughly degradation->fouling

Caption: Decision tree for troubleshooting low yield in catalytic reactions.

References

Improving the solubility of 1-(4-Nitrophenyl)-2-thiourea for biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Nitrophenyl)-2-thiourea. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in designing a successful experimental protocol. Key properties are summarized below.

PropertyValueReference
CAS Number 3696-22-8[1]
Molecular Formula C₇H₇N₃O₂S[1]
Molecular Weight 197.21 g/mol [2]
Appearance Light yellow to orange solid/powder[2][3]
Melting Point ~206 °C (with decomposition)[2]
Form Solid
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. Why is this happening?

A2: This is a common issue stemming from the compound's low aqueous solubility. This compound is a hydrophobic molecule. While it may dissolve in a high-concentration organic solvent like Dimethyl Sulfoxide (DMSO), its solubility limit in aqueous solutions is much lower. When the concentrated DMSO stock is added to the aqueous buffer, the compound's concentration may exceed its solubility limit in the final solvent mixture, causing it to precipitate out of the solution. This can lead to inaccurate and highly variable biological data because the actual concentration available to interact with the biological target is unknown and lower than intended.[4]

Q3: What is the recommended solvent for preparing a primary stock solution?

A3: For most biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. Several studies involving thiourea derivatives for in vitro assays utilize DMSO as the initial solvent.[5] It is crucial to ensure the compound is fully dissolved in the DMSO before proceeding with further dilutions.

Q4: My compound shows low potency and high variability in my assay results. Could this be a solubility issue?

A4: Absolutely. Poor solubility is a primary cause of inconsistent and misleading biological data.[4] If the compound is not fully dissolved, the nominal concentration you believe you are testing is not the actual concentration in solution. This leads to an underestimation of the compound's true potency (lower-than-expected activity) and poor reproducibility across experiments. The workflow below can help you troubleshoot this issue.

G cluster_0 A Start: Inconsistent Results or Low Potency Observed B Is the compound fully dissolved in the final assay medium? A->B C Visually inspect for precipitate/cloudiness. Consider dynamic light scattering (DLS) if available. B->C F Issue may not be solubility-related. Investigate other assay parameters (e.g., target viability, reagent stability). B->F Yes G Proceed to Solubility Enhancement Protocol B->G No D Yes E No

Caption: Decision tree for troubleshooting assay variability.

Troubleshooting Guide: Improving Solubility

Q5: How can I prepare my working solutions to avoid precipitation in the final aqueous buffer?

A5: The key is to avoid a single, large dilution step. A serial dilution protocol is highly recommended.[4] It is also critical to ensure rapid mixing upon adding the stock solution to the buffer to prevent localized high concentrations that can trigger precipitation.

Experimental Protocol: Serial Dilution for Aqueous Assays
  • Prepare Primary Stock: Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 10 mM). Ensure it is fully dissolved. Use gentle warming or brief sonication if necessary.

  • Create Intermediate Dilution: Prepare an intermediate dilution of your compound from the primary stock into 100% DMSO.

  • Final Dilution: Add a small volume of the intermediate DMSO stock directly to your final assay buffer, vortexing or mixing immediately and vigorously. This ensures the compound is rapidly dispersed.

  • Validate DMSO Tolerance: Always run a vehicle control with the highest final concentration of DMSO used in your assay. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be determined empirically for your specific system.[4]

G cluster_0 Step 1: Primary Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution A This compound (Solid) C 10 mM Stock Solution (in 100% DMSO) A->C Dissolve completely B 100% DMSO B->C Dissolve completely D 1 mM Intermediate Stock (in 100% DMSO) C->D 1:10 Dilution (in DMSO) F 10 µM Final Concentration (in Buffer + 0.1% DMSO) D->F 1:100 Dilution (into Buffer with vigorous mixing) E Aqueous Assay Buffer

Caption: Recommended workflow for preparing assay solutions.
Q6: I've tried serial dilutions, but I still see precipitation. What other methods can I use to increase solubility?

A6: If standard dilution protocols fail, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds.[6][7]

MethodDescriptionConsiderations
Co-solvents Use water-miscible organic solvents in the final assay buffer.[6] Examples include ethanol, polyethylene glycol (PEG), or increasing the final DMSO concentration.Must validate the tolerance of the biological assay to the co-solvent, as it can affect cell viability or enzyme activity.[4]
Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[6]Surfactants can interfere with some biological targets or assay readouts. Perform vehicle controls.
Inclusion Complexes Cyclodextrins (e.g., HP-β-CD) are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[6][7]The complex may alter the compound's availability to its target. Requires careful characterization.
Particle Size Reduction Reducing the particle size of the solid compound increases its surface area, which can improve the dissolution rate.[7][8] This can be achieved through techniques like micronization or sonication after dilution.[4]More applicable to creating stable suspensions rather than true solutions. May not be suitable for all assays.

Biological Context

Q7: What is a relevant signaling pathway for this compound and its analogs?

A7: Thiourea derivatives have been investigated for a wide range of biological activities, including anticancer properties.[3] Some substituted thiourea derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including cervical and colon cancer. Understanding this pathway can provide context for interpreting assay results.

G cluster_membrane cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Complex inhibits BetaCatenin β-Catenin Complex->BetaCatenin phosphorylates PhosphoBetaCatenin p-β-Catenin Complex->PhosphoBetaCatenin BetaCatenin_nuc β-Catenin BetaCatenin->BetaCatenin_nuc translocates Proteasome Proteasome PhosphoBetaCatenin->Proteasome degradation Nucleus Nucleus TCF TCF/LEF TargetGenes Target Gene Transcription TCF->TargetGenes activates Thiourea Thiourea Derivative (Potential Inhibitor) Thiourea->Dsh may inhibit BetaCatenin_nuc->TCF binds

Caption: Simplified Wnt/β-catenin signaling pathway.

References

Overcoming poor nucleophilicity of 4-nitroaniline in thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the synthesis of thiourea derivatives using 4-nitroaniline, a notoriously poor nucleophile.

Frequently Asked Questions (FAQs)

Q1: Why is 4-nitroaniline a poor nucleophile for thiourea synthesis?

The diminished nucleophilicity of 4-nitroaniline stems from the strong electron-withdrawing nature of the nitro (-NO₂) group. This group deactivates the aromatic ring through both inductive and resonance effects, pulling electron density away from the amino (-NH₂) group.[1][2][3] This reduction in electron density on the nitrogen atom makes it a less effective nucleophile, hindering its attack on the electrophilic carbon of an isothiocyanate.

Q2: What are the general strategies to overcome the poor reactivity of 4-nitroaniline?

Several strategies can be employed to enhance the reactivity of 4-nitroaniline in thiourea synthesis:

  • Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the high energy barrier of the reaction.

  • Use of Catalysts: Acid or base catalysts can activate either the aniline or the isothiocyanate, facilitating the reaction.

  • Microwave Irradiation: This technique can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[4]

  • High-Boiling Point Solvents: Solvents like dimethylformamide (DMF) can facilitate reactions at higher temperatures.[5]

  • Green Chemistry Approaches: Utilizing alternative, greener solvents like Cyrene can lead to high-yield, one-pot synthesis.[6]

Q3: Can I use a base to deprotonate the 4-nitroaniline to make it a better nucleophile?

While deprotonation would certainly increase the nucleophilicity of the resulting anion, it is generally not a preferred method for this specific reaction. Strong bases can react with the isothiocyanate starting material, leading to unwanted side products. Milder bases or catalytic amounts are sometimes used, but careful optimization is required.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no product yield 1. Insufficient reactivity of 4-nitroaniline. 2. Reaction temperature is too low. 3. Inappropriate solvent.1. Increase the reaction temperature. Consider using a high-boiling point solvent like DMF. 2. Introduce a catalyst. For example, an acid catalyst can be used when reacting with ammonium thiocyanate.[7] 3. Employ microwave irradiation to accelerate the reaction.[4]
Reaction is slow or does not go to completion 1. Low reaction temperature. 2. Absence of a catalyst.1. Increase the reaction temperature to 80-100°C or higher, depending on the solvent. 2. If compatible with your reagents, add a suitable catalyst. 3. Consider switching to a more efficient method, such as microwave-assisted synthesis.
Formation of side products 1. Reaction temperature is too high, leading to decomposition. 2. The isothiocyanate is unstable under the reaction conditions. 3. Presence of moisture or other reactive impurities.1. Optimize the reaction temperature. Start with a lower temperature and gradually increase it. 2. Ensure the isothiocyanate is pure and the reaction is carried out under an inert atmosphere if necessary. 3. Use dry solvents and reagents.
Difficulty in product purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts.1. Monitor the reaction by TLC to ensure completion. 2. Recrystallization is often an effective purification method for thiourea derivatives.[5] 3. Column chromatography may be necessary for complex mixtures.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1,3-bis(4-nitrophenyl)thiourea

This protocol is adapted from a method utilizing microwave irradiation for a rapid and efficient synthesis.[4]

Materials:

  • 4-Nitroaniline

  • Carbon disulfide (CS₂)

  • Polyethylene glycol 400 (PEG-400)

  • Water

Procedure:

  • In a microwave-safe reaction vessel, combine 4-nitroaniline and PEG-400 in water.

  • Add carbon disulfide to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for approximately 2 minutes (0.0333 hours).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with water, and dry.

Protocol 2: Conventional Synthesis in Dimethylformamide (DMF)

This protocol describes a conventional heating method for the synthesis of a 1-nicotinoyl-3-(m-nitrophenyl)-thiourea derivative, which can be adapted for 4-nitroaniline.[5]

Materials:

  • 4-Nitroaniline

  • Appropriate isothiocyanate (e.g., nicotinoyl isothiocyanate)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-nitroaniline and the isothiocyanate in DMF in a round-bottom flask equipped with a condenser.

  • Heat the reaction mixture to 80°C with constant stirring.

  • Maintain the temperature and stirring for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing water to precipitate the product.

  • Filter the precipitate, wash it with water and a dilute acid solution (e.g., 10% HCl), and then with water again.

  • Dry the product, for example, in a desiccator over a drying agent.

  • Recrystallize the crude product from a suitable solvent (e.g., benzene or ethanol) to obtain the pure thiourea derivative.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for different methods of thiourea synthesis involving nitroanilines.

Aniline Reactant Thiourea Source Solvent/Catalyst Conditions Yield Reference
4-NitroanilineCarbamimidothioic acidPEG-400 / WaterMicrowave, 2 minNot specified[4]
m-NitroanilineNicotinoyl isothiocyanateDMF80°C, 4 hours94.01%[5]
Various NitroanilinesIsothiocyanatesCyreneOne-potAlmost quantitative[6]
p-Anisidine (structurally similar but more nucleophilic)Ammonium thiocyanateWater / HCl90°C, 9 hours95%[7]

Visualizing the Challenge and Solution

The following diagrams illustrate the chemical reasoning behind the poor nucleophilicity of 4-nitroaniline and a general workflow for overcoming this challenge.

G cluster_0 Factors Affecting Nucleophilicity of 4-Nitroaniline Aniline Aniline (Reference Nucleophile) Nitroaniline 4-Nitroaniline NitroGroup Nitro Group (-NO₂) (Strong Electron-Withdrawing Group) Nitroaniline->NitroGroup possesses AminoGroup Amino Group (-NH₂) (Nucleophilic Center) Nitroaniline->AminoGroup contains NitroGroup->AminoGroup withdraws electron density from Reactivity Reduced Nucleophilicity (Poor Reactivity) AminoGroup->Reactivity leads to

Caption: Factors contributing to the poor nucleophilicity of 4-nitroaniline.

G cluster_1 Experimental Workflow for Thiourea Synthesis Start Start: 4-Nitroaniline + Isothiocyanate SelectMethod Select Reaction Strategy Start->SelectMethod Conventional Conventional Heating (e.g., in DMF) SelectMethod->Conventional Method A Microwave Microwave Irradiation (e.g., with PEG-400) SelectMethod->Microwave Method B Green Green Chemistry (e.g., in Cyrene) SelectMethod->Green Method C Reaction Reaction under Optimized Conditions (Temp, Time) Conventional->Reaction Microwave->Reaction Green->Reaction Workup Reaction Workup (Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Final Thiourea Product Purification->Product

Caption: General experimental workflow for thiourea synthesis with 4-nitroaniline.

References

Validation & Comparative

Unveiling the Anticancer Potential of 1-(4-Nitrophenyl)-2-thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the anticancer mechanism of 1-(4-Nitrophenyl)-2-thiourea (NPTU). Through a comparative analysis with other thiourea derivatives and standard chemotherapeutic agents, this document outlines the cytotoxic effects, apoptotic induction, and cell cycle arrest capabilities of NPTU. Experimental data is presented in structured tables for clear comparison, accompanied by detailed protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to elucidate the compound's mechanism of action.

Comparative Cytotoxicity Analysis

The anticancer potential of this compound and its analogs is demonstrated through their half-maximal inhibitory concentrations (IC50) across various cancer cell lines. The data, summarized in the table below, showcases the cytotoxic efficacy of these compounds, providing a basis for comparison with established anticancer drugs like Cisplatin and Doxorubicin. Thiourea derivatives, particularly those with electron-withdrawing groups like the nitro group in NPTU, often exhibit significant cytotoxic activity.[1]

Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound Analogues
1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW480 (Colon)1.5 - 8.9[1]
1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW480 (Colon)1.5 - 8.9[1]
1-(3-chloro-4-fluorophenyl)thioureaSW620 (Colon)9.4 ± 1.85[1]
1-(4-Nitrophenyl) Substituted Thiourea DerivativeHCT-116 (Colon)5.32[2]
Bis-acyl-thiourea derivative of 4-nitrobenzeneMG-U87 (Glioblastoma)2.496 ± 0.0324[3]
Standard Chemotherapeutic Agents
CisplatinSW480 (Colon)>10[1]
CisplatinPC3 (Prostate)~13[1]
DoxorubicinHCT116 (Colon)8.29[4]
DoxorubicinHepG2 (Liver)7.46[4]
DoxorubicinMCF-7 (Breast)4.56[4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Thiourea derivatives are known to exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle.[1][5] Studies on various thiourea compounds have shown a significant increase in the population of apoptotic cells and arrest in different phases of the cell cycle, particularly G2/M or G0/G1, in treated cancer cells.[6][7]

Experimental Workflow for Mechanistic Studies

The following diagram illustrates a typical workflow for investigating the anticancer mechanism of a compound like this compound.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis Cancer Cell Lines Cancer Cell Lines MTT Assay MTT Assay Cancer Cell Lines->MTT Assay Treatment with NPTU Determine IC50 Determine IC50 MTT Assay->Determine IC50 Data Analysis Treat with IC50 Treat with IC50 Determine IC50->Treat with IC50 Apoptosis Assay Apoptosis Assay Treat with IC50->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Treat with IC50->Cell Cycle Analysis Western Blot / qPCR Western Blot / qPCR Treat with IC50->Western Blot / qPCR Protein/Gene Expression Annexin V/PI Staining Annexin V/PI Staining Apoptosis Assay->Annexin V/PI Staining Propidium Iodide Staining Propidium Iodide Staining Cell Cycle Analysis->Propidium Iodide Staining Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Propidium Iodide Staining->Flow Cytometry Identify Modulated Pathways Identify Modulated Pathways Western Blot / qPCR->Identify Modulated Pathways Validate Anticancer Mechanism Validate Anticancer Mechanism Identify Modulated Pathways->Validate Anticancer Mechanism

Experimental workflow for validating the anticancer mechanism.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, research on structurally related thiourea derivatives suggests potential involvement of the Wnt/β-catenin and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][8] Dysregulation of these pathways is a hallmark of many cancers.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in cell proliferation and differentiation. Its aberrant activation is implicated in various cancers. Some thiourea derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth.[1]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction Complex GSK3β/APC/Axin β-catenin_p Phosphorylated β-catenin Destruction Complex->β-catenin_p Phosphorylation Proteasome Proteasome β-catenin_p->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 Dsh Dsh Frizzled/LRP5/6->Dsh Dsh->Destruction Complex Inhibition β-catenin_stable Stable β-catenin Nucleus Nucleus β-catenin_stable->Nucleus TCF/LEF TCF/LEF Nucleus->TCF/LEF β-catenin binds Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activation This compound This compound This compound->Destruction Complex Potential Inhibition

Potential inhibition of the Wnt/β-catenin signaling pathway.

MAPK Signaling Pathway

The MAPK signaling cascade is another critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer. Inhibition of components of this pathway by small molecules is a common anticancer strategy.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->Raf Potential Inhibition

Potential inhibition of the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA). Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

A Comparative Analysis of 1-(4-Nitrophenyl)-2-thiourea and Other Thiourea Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Thiourea derivatives have emerged as a promising class of compounds in the field of medicinal chemistry, demonstrating a wide spectrum of biological activities, including significant potential as anticancer agents. Their therapeutic efficacy is often attributed to the presence of a reactive thiocarbonyl group and the ability to form stable complexes with various biomolecules. This guide provides a comparative study of 1-(4-Nitrophenyl)-2-thiourea and other notable thiourea derivatives, focusing on their anticancer properties, supported by experimental data.

Overview of Anticancer Activity

The anticancer potential of thiourea derivatives is largely influenced by the nature of the substituents on their nitrogen atoms.[1][2] These modifications can significantly alter the compound's lipophilicity, electronic properties, and steric hindrance, thereby affecting its interaction with biological targets.[3] Studies have shown that thiourea derivatives can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[4][5]

Comparative Cytotoxicity of Thiourea Derivatives

The following table summarizes the cytotoxic activity (IC50 values in µM) of this compound and other selected thiourea derivatives against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Derivative (UP-1) MG-U87 (Glioblastoma)>400[6]
This compound Derivative (UP-2) MG-U87 (Glioblastoma)>400[6]
This compound Derivative (UP-3) MG-U87 (Glioblastoma)>400[6]
N-(4-t-butylbenzoyl)-N'-phenylthiourea MCF-7 (Breast)Not specified[7]
T47D (Breast)Not specified[7]
HeLa (Cervical)Not specified[7]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea A549 (Lung)0.2[8]
Compound 10e (3,5-bis(trifluoromethyl)phenyl moiety) NCI-H460 (Lung)1.86[1]
Colo-205 (Colon)9.92[1]
HCT116 (Colon)6.42[1]
MDA-MB-231 (Breast)8.21[1]
MCF-7 (Breast)9.19[1]
HepG2 (Liver)6.21[1]
PLC/PRF/5 (Liver)7.82[1]
N1,N3-disubstituted-thiosemicarbazone 7 HCT116 (Colon)1.11[9]
HepG2 (Liver)1.74[9]
MCF-7 (Breast)7.0[9]
Compound TKR15 A549 (Lung)0.21[10]
Compound 20 (1-aryl-3-(pyridin-2-yl) substituted) MCF-7 (Breast)1.3[8]
SkBR3 (Breast)0.7[8]
Bis-thiourea 44 MCF-7 (Breast)1.2[8]
HCT116 (Colon)1.3[8]
A549 (Lung)2.7[8]
Bis-thiourea 45 MCF-7 (Breast)1.1[8]
HCT116 (Colon)1.2[8]
A549 (Lung)2.4[8]
Bis-thiourea 46 MCF-7 (Breast)1.2[8]
HCT116 (Colon)1.4[8]
A549 (Lung)2.8[8]
Bis-benzo[d][1][10]dioxol-5-yl thiourea 36 HepG2 (Liver)2.4[8]
HCT116 (Colon)1.5[8]
MCF-7 (Breast)4.5[8]

From the data, it is evident that the anticancer activity of thiourea derivatives is highly dependent on their structural features. For instance, derivatives with trifluoromethylphenyl groups, such as 1,3-bis(4-(trifluoromethyl)phenyl)thiourea and compound 10e, exhibit potent cytotoxicity against a broad range of cancer cell lines.[1][8] Similarly, bis-thiourea derivatives and those incorporating heterocyclic moieties often show enhanced anticancer activity.[8] While specific IC50 values for this compound itself were not prominently available in the reviewed literature, related bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine showed lower cytotoxicity against a glioblastoma cell line.[6] The nitro group is an electron-withdrawing group which can influence the molecule's biological activity.[4]

Experimental Protocols

A variety of experimental techniques are employed to evaluate the anticancer potential of thiourea derivatives. The most common of these is the MTT assay, which assesses cell viability.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (5 mg/mL in PBS).[11]

  • Incubation: The plate is incubated for 2 to 4 hours to allow for the formation of formazan crystals.[11]

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the solution is measured using a multi-well spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

Several thiourea derivatives have been found to exert their anticancer effects by targeting specific signaling pathways that are crucial for cancer cell survival and proliferation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, upon activation, triggers downstream signaling cascades involved in cell growth, proliferation, and survival.[9] Some thiourea derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.[7]

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Thiourea Thiourea Derivative Thiourea->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by certain thiourea derivatives.

K-Ras Signaling Pathway

Mutations in the K-Ras protein are common in many cancers and lead to its constitutive activation, promoting uncontrolled cell growth.[10] Specific thiourea derivatives have been designed to block the interaction of mutant K-Ras with its effector proteins, thereby inhibiting downstream signaling.[10]

KRas_Signaling_Pathway KRas Mutant K-Ras (Active) Effectors Effector Proteins (e.g., RAF) KRas->Effectors Interaction Downstream Downstream Signaling Effectors->Downstream Thiourea Thiourea Derivative (TKR15) Thiourea->KRas Blocks Interaction Cancer Cancer Cell Proliferation Downstream->Cancer

Caption: Inhibition of mutant K-Ras signaling by a thiourea derivative.

Conclusion

The landscape of thiourea derivatives as anticancer agents is vast and promising. While this compound is a representative member of this class, a broad array of other derivatives with diverse substitutions has demonstrated superior or more specific anticancer activities in various studies. The structure-activity relationship is a key factor, with substitutions like trifluoromethylphenyl and the formation of bis-thiourea structures often leading to enhanced cytotoxicity. The mechanism of action frequently involves the inhibition of critical signaling pathways such as EGFR and K-Ras. Future research should focus on direct comparative studies under standardized conditions to better elucidate the most promising candidates for further preclinical and clinical development.

References

Comparing the anion sensing ability of 1-(4-Nitrophenyl)-2-thiourea with urea-based sensors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective recognition and sensing of anions are of paramount importance in a myriad of scientific fields, from environmental monitoring to pharmaceutical development. This guide provides an objective comparison of the anion sensing capabilities of 1-(4-Nitrophenyl)-2-thiourea and a selection of urea-based sensors, supported by experimental data and detailed protocols.

At a Glance: Thiourea vs. Urea Sensors for Anion Recognition

Thiourea-based sensors, particularly those featuring electron-withdrawing substituents like the nitrophenyl group, generally exhibit superior anion binding affinities compared to their urea-based counterparts.[1] This enhanced performance is attributed to the higher acidity of the N-H protons in the thiourea moiety, which facilitates stronger hydrogen bonding interactions with anionic guests.[1]

Quantitative Comparison of Anion Binding Affinity

The following table summarizes the logarithmic binding constants (log K) for this compound derivatives and representative urea-based sensors with various anions in DMSO. A higher log K value indicates a stronger binding affinity.

Anion4-Nitrophenyl Thiourea Receptor (L1)[1][2]4-Nitrophenyl Urea Receptor (L2)[1][2]2,6-diaminopyridine-based 4-nitrophenyl thiourea (MT4N)[3][4]
F⁻3.702.845.98
Cl⁻2.551.67-
Br⁻1.891.52-
I⁻1.541.41-
H₂PO₄⁻2.822.07-
HSO₄⁻2.041.58-
NO₃⁻1.441.40-
ClO₄⁻1.501.45-
CH₃COO⁻--4.54
C₆H₅COO⁻--3.86

Signaling Pathways and Experimental Workflow

The anion sensing mechanism of both thiourea and urea-based sensors predominantly relies on the formation of hydrogen bonds between the sensor's N-H protons and the anion. This interaction perturbs the electronic environment of the sensor molecule, leading to a measurable optical response, such as a change in color or fluorescence. The presence of a chromophore, like the 4-nitrophenyl group, is crucial for this colorimetric sensing.

Below are diagrams illustrating the anion recognition signaling pathway and a typical experimental workflow for anion sensing studies.

Anion_Recognition_Pathway cluster_sensor Sensor Molecule cluster_anion Analyte cluster_complex Recognition Event cluster_signal Signal Output Sensor Thiourea/Urea Sensor (e.g., this compound) Complex [Sensor-Anion] Complex Sensor->Complex Hydrogen Bonding Anion Anion (A⁻) Anion->Complex Signal Optical Signal (Colorimetric/Fluorometric Change) Complex->Signal Electronic Perturbation

Caption: Anion recognition signaling pathway for thiourea and urea-based sensors.

Experimental_Workflow A Sensor Synthesis & Characterization B Preparation of Sensor & Anion Stock Solutions A->B C UV-Vis/¹H NMR Titration B->C D Data Analysis (Binding Constant Calculation) C->D E Comparison & Conclusion D->E Binding_Affinity_Comparison Thiourea Thiourea Moiety Acidity Higher N-H Acidity Thiourea->Acidity Urea Urea Moiety Urea->Acidity H_Bond Stronger Hydrogen Bonding Acidity->H_Bond Affinity Higher Anion Binding Affinity H_Bond->Affinity

References

The Rise of a Hydrogen-Bonding Catalyst: Evaluating 1-(4-Nitrophenyl)-2-thiourea in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the catalytic prowess of 1-(4-Nitrophenyl)-2-thiourea reveals its standing as a competent hydrogen-bond donor catalyst, particularly in Michael additions and related reactions. While it demonstrates significant catalytic activity, its efficacy is often surpassed by more structurally complex thiourea derivatives and squaramides, especially in the realm of asymmetric synthesis.

In the ever-evolving landscape of organocatalysis, the quest for efficient, metal-free catalysts continues to drive innovation. Among the various classes of organocatalysts, thiourea derivatives have carved a significant niche, primarily owing to their ability to act as potent hydrogen-bond donors. This interaction allows for the activation of electrophilic substrates, facilitating a wide range of chemical transformations. This guide provides a comparative overview of the efficacy of this compound against other prominent organocatalysts, supported by experimental data and detailed protocols.

Mechanism of Action: The Power of Hydrogen Bonding

The catalytic activity of this compound and its analogs stems from the two N-H protons of the thiourea moiety. These protons can form a bidentate hydrogen-bonding interaction with Lewis basic sites on the substrate, such as the oxygen atom of a carbonyl group or a nitro group. This interaction polarizes the substrate, rendering it more susceptible to nucleophilic attack. The electron-withdrawing nitro group on the phenyl ring of this compound enhances the acidity of the N-H protons, thereby increasing its catalytic activity compared to unsubstituted phenylthiourea.

Thiourea_Catalysis_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction Catalyst This compound Activated_Complex Activated Electrophile H-Bonding Catalyst->Activated_Complex:f1 Forms H-bonds Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Activated_Complex:f0 Nucleophile Nucleophile Nucleophile->Activated_Complex Nucleophilic Attack Product Product Activated_Complex->Product Forms Product Product->Catalyst Regenerates Catalyst

Caption: General mechanism of thiourea-catalyzed activation of an electrophile.

Comparative Efficacy in Michael Additions

The Michael addition, a cornerstone of carbon-carbon bond formation, serves as an excellent benchmark for evaluating the performance of hydrogen-bonding catalysts. Below is a comparison of this compound with other organocatalysts in the Michael addition of diphenyl phosphite to trans-β-nitrostyrene.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
This compound 1072Data not availableNot applicable (achiral)
Takemoto's Catalyst (Chiral)10729070
Schreiner's Thiourea10Data not availableData not availableNot applicable (achiral)
Squaramide Catalyst (Chiral)10489592

From the available data on related thiourea catalysts, it is evident that while simple thioureas like this compound can effectively catalyze the reaction, the introduction of chiral scaffolds and additional functional groups, as seen in Takemoto's catalyst, leads to high yields and significant enantioselectivity.[1] Squaramides, which possess a more rigid and acidic hydrogen-bonding motif, often exhibit superior catalytic activity and stereocontrol.

Experimental Protocols

General Experimental Protocol for Thiourea-Catalyzed Michael Addition of Diphenyl Phosphite to a Nitroalkene

This protocol is adapted from a study on a related bifunctional thiourea catalyst and can be considered a representative procedure.[1]

Materials:

  • Nitroalkene (e.g., trans-β-nitrostyrene, 0.4 mmol)

  • This compound (or other thiourea catalyst, 10 mol%, 0.04 mmol)

  • Diphenyl phosphite (0.4 mmol)

  • Solvent (e.g., Dichloromethane, 0.5 mL)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the nitroalkene and the thiourea catalyst.

  • Add the solvent and stir the mixture at the desired temperature (e.g., -10 °C).

  • Add the diphenyl phosphite to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is purified by silica gel column chromatography (e.g., using a hexane-EtOAc gradient) to yield the desired β-nitrophosphonate product.

  • The product is characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The enantiomeric excess for chiral products is determined by chiral HPLC analysis.

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Nitroalkene, Catalyst Solvent_add Add Solvent Reactants->Solvent_add Reagent_add Add Diphenyl Phosphite Solvent_add->Reagent_add Stir Stir at -10 °C Reagent_add->Stir TLC Monitor by TLC Stir->TLC Purification Column Chromatography TLC->Purification Reaction Complete Analysis Characterization (NMR, HRMS, HPLC) Purification->Analysis

Caption: Experimental workflow for a thiourea-catalyzed Michael addition.

Conclusion

This compound is a valuable and straightforward organocatalyst for promoting reactions that benefit from hydrogen-bond activation. Its ease of synthesis and handling make it an attractive option for various applications. However, for reactions requiring high stereocontrol, more sophisticated chiral thiourea derivatives or squaramides are generally the catalysts of choice. The selection of the optimal catalyst will ultimately depend on the specific requirements of the chemical transformation, including the desired yield, reaction time, and stereoselectivity. Further research focusing on direct comparative studies of this compound against a broader range of modern organocatalysts would be beneficial to fully delineate its catalytic potential.

References

The Pivotal Role of the 4-Nitrophenyl Group in Thiourea Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 1-(4-nitrophenyl)-2-thiourea derivatives, highlighting how modifications to this core structure influence their anticancer, antimicrobial, and enzyme inhibitory properties. Through a synthesis of experimental data, detailed protocols, and visual representations of key biological pathways, this document serves as a critical resource for the rational design of next-generation therapeutic agents.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry. The strong electron-withdrawing nature of the nitro group at the para position of the phenyl ring significantly influences the electronic and conformational properties of the entire molecule, often enhancing its biological activity. This guide delves into the structure-activity relationships (SAR) of this class of compounds, presenting quantitative data to facilitate objective comparisons and providing the methodological foundation for further research.

Comparative Analysis of Biological Activity

The biological efficacy of this compound derivatives is profoundly impacted by the nature of the substituent on the second nitrogen atom of the thiourea moiety. The following tables summarize the quantitative data from various studies, showcasing the anticancer, antimicrobial, and urease inhibitory activities of these compounds.

Anticancer Activity

The cytotoxicity of this compound derivatives has been evaluated against a range of human cancer cell lines. The data, primarily from MTT assays, reveals that the potency of these compounds is highly dependent on the substituent attached to the N' position.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDN'-SubstituentCell LineIC50 (µM)Reference
1 PhenylMCF-7338.33 ± 1.52[1]
2 3,4-DichlorophenylSW480<10[2]
3 4-(Trifluoromethyl)phenylPC36.9 ± 1.64[2]
4 4-FluorophenylMOLT-31.20[3]
5 3,5-Bis(trifluoromethyl)phenylHepG216.28[3]
6 4-NitrophenylHepG2>100[3]

Structure-Activity Relationship Insights (Anticancer):

  • The presence of electron-withdrawing groups on the N'-phenyl ring, such as chloro and trifluoromethyl groups, generally enhances cytotoxic activity.[2]

  • Compound 4 , with a 4-fluorophenyl group, demonstrated potent activity against the MOLT-3 leukemia cell line.[3]

  • In contrast, the symmetrically substituted 1,3-bis(4-nitrophenyl)thiourea (6 ) showed significantly lower activity, suggesting that asymmetry in the electronic properties of the two aryl rings is beneficial for anticancer efficacy.[3]

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDN'-SubstituentMicroorganismMIC (µg/mL)Reference
7 4-ChlorophenylS. aureus2-4[4]
8 2,4-DichlorophenylS. aureus2-4[4]
9 4-MethylphenylS. aureus2-4[4]
10 Unspecified Aryl (TD4)MRSA2[5]

Structure-Activity Relationship Insights (Antimicrobial):

  • Derivatives with electron-donating alkyl groups or halogen substituents on the N'-phenyl ring exhibit potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4][5]

  • The position of the substituent on the phenyl ring also plays a role, with para-substituted compounds often showing good activity.[4]

Urease Inhibitory Activity

Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. Thiourea derivatives, as structural analogs of urea, are effective inhibitors of this enzyme.

Table 3: Urease Inhibitory Activity of this compound Derivatives (IC50 in µM)

Compound IDN'-Substituent/StructureIC50 (µM)Reference
11 Bis-acyl-thiourea of 4-nitrobenzene-1,2-diamine (UP-1)1.55 ± 0.0288[6]
12 Bis-acyl-thiourea of 4-nitrobenzene-1,2-diamine (UP-2)1.66 ± 0.0179[6]
13 Bis-acyl-thiourea of 4-nitrobenzene-1,2-diamine (UP-3)1.69 ± 0.0162[6]
Thiourea (Standard) -21.00 ± 0.11[7]

Structure-Activity Relationship Insights (Urease Inhibition):

  • The presented bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine (11-13 ) demonstrate potent urease inhibitory activity, significantly stronger than the standard inhibitor, thiourea.[6][7]

  • The nature of the acyl group influences the inhibitory potency, although all tested derivatives in this series showed strong inhibition.[6]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. Below are the protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Urease Inhibition Assay

This assay determines the inhibitory effect of the compounds on the activity of the urease enzyme.

  • Reaction Mixture Preparation: The reaction mixture contains 25 µL of urease enzyme solution, 55 µL of buffer (e.g., phosphate buffer), and 5 µL of the test compound dissolved in a suitable solvent.

  • Pre-incubation: The mixture is incubated at 30°C for 15 minutes.

  • Substrate Addition: The reaction is initiated by adding 15 µL of urea solution. The mixture is then incubated for another 15 minutes at 30°C.

  • Ammonia Quantification: The amount of ammonia produced is determined by adding 40 µL of phenol reagent and 60 µL of alkali reagent. After 10 minutes of incubation at 30°C, the absorbance is measured at 625 nm.

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualizing the Path to Discovery

To better understand the logical flow of research and the potential mechanisms of action, the following diagrams, generated using the DOT language, illustrate a general workflow for SAR studies and a simplified signaling pathway potentially affected by these compounds.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Enzyme Enzyme Inhibition (e.g., Urease) Purification->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Enzyme->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General workflow for the structure-activity relationship (SAR) study of novel compounds.

Apoptosis_Pathway Thiourea This compound Derivative Cell Cancer Cell Thiourea->Cell Induces ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis signaling pathway potentially induced by thiourea derivatives.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The presented data clearly demonstrates that strategic modifications to the N'-substituent can significantly enhance anticancer, antimicrobial, and enzyme inhibitory activities. This comparative guide, with its consolidated data and detailed experimental protocols, is intended to empower researchers to build upon existing knowledge and accelerate the discovery of new, more effective drugs. The visualized workflows and pathways further aim to provide a conceptual framework for future investigations into the mechanisms of action of this important class of compounds.

References

A Comparative Analysis of 1-(4-Nitrophenyl)-2-thiourea Based Sensors: Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective and sensitive molecular sensors is paramount. Among the various scaffolds available, 1-(4-nitrophenyl)-2-thiourea and its derivatives have emerged as promising candidates for anion recognition due to their straightforward synthesis and distinct colorimetric signaling capabilities. This guide provides an objective comparison of the performance of these sensors with alternative sensing platforms, supported by experimental data and detailed methodologies.

The core of the sensing mechanism for this compound based sensors lies in the ability of the thiourea moiety to act as a hydrogen bond donor, interacting with various anions. The nitrophenyl group serves as a chromophore, where modulation of its electronic environment upon anion binding leads to a visible color change. This direct visual feedback makes these sensors attractive for rapid, on-the-spot detection.

Performance Comparison: Selectivity and Detection Limits

The selectivity of a sensor is its ability to respond to a specific analyte in the presence of other potentially interfering species. The following tables summarize the quantitative performance of a prominent this compound based sensor, a nitrophenyl thiourea-modified polyethylenimine (NTU-PEI) sensor, and compares it with other alternative colorimetric sensors for the detection of sulfate, fluoride, and acetate anions.

Sensor Analyte Binding Constant (log K) Detection Limit (M) Interfering Anions Solvent Citation
NTU-PEISO₄²⁻-4.68 x 10⁻⁷Cl⁻, Br⁻, I⁻, NO₃⁻, PF₆⁻, H₂PO₄⁻DMSO/H₂O (9:1)[1]
NTU-PEIF⁻-5.12 x 10⁻⁷Cl⁻, Br⁻, I⁻, NO₃⁻, PF₆⁻, H₂PO₄⁻DMSO/H₂O (9:1)[1]
NTU-PEIAcO⁻-3.26 x 10⁻⁶Cl⁻, Br⁻, I⁻, NO₃⁻, PF₆⁻, H₂PO₄⁻DMSO/H₂O (9:1)[1]
4-nitrophenyl-based molecular cleft (L1)F⁻3.85-Cl⁻, Br⁻, I⁻, HSO₄⁻, NO₃⁻, ClO₄⁻DMSO[2]
4-nitrophenyl-based molecular cleft (L1)H₂PO₄⁻3.58-Cl⁻, Br⁻, I⁻, HSO₄⁻, NO₃⁻, ClO₄⁻DMSO[2]

Table 1: Performance of this compound Based Sensors.

Sensor Type Analyte Binding Constant (K) Detection Limit Signaling Mechanism Solvent Citation
Azo phenol derivative (L2)CN⁻8.4 x 10³ M⁻¹81 nMDeprotonationDMSO/H₂O-HEPES[3][4]
Azo phenol derivative (L1)AcO⁻8.0 x 10² M⁻¹83 nMDeprotonationDMSO/H₂O-HEPES[3][4]
Oxacalix[3]arene-Rhodamine BF⁻-21 ppbMetal displacementAqueous[5]
Azulene-pinacolborane (NAz-6-Bpin)F⁻--Lewis acid-base interactionWater-ethanol[6]
Turbidimetric methodSO₄²⁻-0.5 ppmPrecipitationWater[7]

Table 2: Performance of Alternative Anion Sensors.

Signaling Pathway and Experimental Workflow

The interaction between a this compound based sensor and a target anion is primarily driven by hydrogen bonding. This interaction alters the electronic properties of the sensor molecule, resulting in a detectable colorimetric response.

Signaling_Pathway Sensor This compound Sensor Complex Sensor-Anion Complex Sensor->Complex Hydrogen Bonding Anion Target Anion (e.g., F⁻, AcO⁻, SO₄²⁻) Anion->Complex Signal Colorimetric Change (Visible Color Shift) Complex->Signal Electronic Perturbation

Caption: Signaling pathway of a this compound based sensor.

The evaluation of sensor performance, particularly its selectivity and binding affinity, is typically carried out using UV-Vis spectroscopic titration. The following diagram illustrates a standard experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_titration UV-Vis Titration cluster_analysis Data Analysis Receptor_Sol Prepare Receptor Solution (e.g., 2.5 x 10⁻⁵ M in DMSO) Measure_Initial Record Initial UV-Vis Spectrum of Receptor Solution Receptor_Sol->Measure_Initial Anion_Sol Prepare Anion Stock Solutions (e.g., 2.5 x 10⁻³ M in DMSO) Add_Anion Add Aliquots of Anion Solution Anion_Sol->Add_Anion Measure_Initial->Add_Anion Measure_Changes Record UV-Vis Spectra after each addition Add_Anion->Measure_Changes Plot_Data Plot Absorbance Change vs. Anion Concentration Measure_Changes->Plot_Data Calculate_K Calculate Binding Constant (K) (e.g., using Benesi-Hildebrand plot) Plot_Data->Calculate_K Calculate_LOD Determine Limit of Detection (LOD) Plot_Data->Calculate_LOD

Caption: Experimental workflow for UV-Vis spectroscopic titration.

Experimental Protocols

Synthesis of this compound based Sensors

A general method for synthesizing a this compound derivative involves the reaction of 4-nitrophenyl isothiocyanate with a suitable amine. For instance, the synthesis of a molecular cleft functionalized with thiourea (L1) is achieved by reacting m-xylylenediamine with 4-nitrophenyl isothiocyanate in dry acetonitrile at room temperature. The resulting precipitate is then filtered, washed, and dried.[2]

UV-Vis Titration for Anion Binding Studies

To quantitatively assess the anion binding affinity, UV-Vis spectroscopic titrations are performed. A detailed protocol is as follows:

  • Preparation of Solutions: Stock solutions of the receptor (e.g., 2.5 x 10⁻⁵ M) and the tetrabutylammonium salts of various anions (e.g., 2.5 x 10⁻³ M) are prepared in a suitable solvent, typically DMSO or a DMSO/water mixture.[2][8]

  • Titration Procedure: A fixed volume of the receptor solution is placed in a quartz cuvette. Small aliquots of the anion stock solution are incrementally added to the cuvette.

  • Data Acquisition: After each addition of the anion solution, the UV-Vis spectrum is recorded. The changes in the absorbance at a specific wavelength are monitored.

  • Data Analysis: The binding constant (K) is determined by fitting the absorbance data to a suitable binding model, such as a 1:1 binding isotherm, often using the Benesi-Hildebrand equation.[9] The detection limit is typically calculated based on the standard deviation of the blank and the slope of the calibration curve.[9]

Cross-Reactivity and Selectivity Insights

The NTU-PEI sensor demonstrates notable selectivity for sulfate, fluoride, and acetate, with distinct color changes from colorless to yellowish or yellow, while other common anions like Cl⁻, Br⁻, I⁻, and NO₃⁻ do not induce significant color alterations.[8][10] This selectivity is attributed to the formation of stable complexes mediated by hydrogen bonding between the thiourea and amino groups of the sensor and the target anions.[2][11] The electron-withdrawing nitro group on the phenyl ring enhances the acidity of the N-H protons of the thiourea moiety, thereby strengthening the hydrogen bonding interactions with basic anions.[8][11]

In comparison, the 4-nitrophenyl-based molecular cleft (L1) also shows a high affinity for fluoride and dihydrogen phosphate, as indicated by their binding constants.[2] It is important to note that the solvent system plays a crucial role in the selectivity and sensitivity of these sensors. Most studies are conducted in organic solvents like DMSO, where the anions are less solvated and more available for interaction with the sensor.

Alternative sensors often employ different recognition mechanisms. For instance, some azo-based sensors operate via a deprotonation mechanism in the presence of basic anions like cyanide and acetate.[3][4] Others utilize metal displacement or Lewis acid-base interactions to achieve high selectivity and sensitivity, even in aqueous environments.[5][6]

Conclusion

This compound based sensors offer a valuable platform for the colorimetric detection of specific anions. Their ease of synthesis and clear visual response are significant advantages. The selectivity of these sensors is governed by the principles of hydrogen bonding, which can be tuned by modifying the sensor's structure. While they exhibit good selectivity for certain anions like sulfate, fluoride, and acetate in organic solvents, their performance should be carefully evaluated against alternative sensors, especially when detection in aqueous media is required. The choice of the optimal sensor will ultimately depend on the specific application, the required sensitivity and selectivity, and the nature of the sample matrix. Further research into developing water-soluble and more robust this compound derivatives could expand their applicability in biological and environmental sensing.

References

In Vivo Anti-Tumor Efficacy: A Comparative Analysis of Thiourea Derivatives and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – Researchers and drug development professionals now have access to a comprehensive comparative guide on the in vivo anti-tumor effects of thiourea derivatives, benchmarked against established chemotherapeutic agents. This guide provides a critical analysis of experimental data, detailed protocols, and mechanistic insights to inform future pre-clinical and clinical research.

While in vitro studies have highlighted the potential of various thiourea compounds, including 1-(4-Nitrophenyl)-2-thiourea, as anti-cancer agents, a thorough understanding of their efficacy and mechanism of action in a living system is paramount for clinical translation. This guide addresses the current landscape of in vivo validation for this promising class of molecules, with a particular focus on the sulfurarotinoid-containing thiourea derivative, SHetA2, for which robust in vivo data is available. The guide also considers another promising thiourea derivative, referred to in literature as compound 10e, noting the current absence of detailed public data on its in vivo performance.

This publication offers a comparative assessment of SHetA2 against two widely used anti-cancer drugs, Sorafenib and Cisplatin, in relevant tumor models.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

The following table summarizes the quantitative in vivo anti-tumor effects of the thiourea derivative SHetA2 and the standard-of-care drugs Sorafenib and Cisplatin in respective cancer xenograft models.

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
SHetA2 Cervical Cancer (Ca Ski Xenograft)Athymic Nude Mice60 mg/kg/day, oral gavageDose-responsive reduction in tumor growth[1]
Sorafenib Hepatocellular Carcinoma (PLC/PRF/5 Xenograft)Nude Mice10 mg/kg49%[2]
Sorafenib Hepatocellular Carcinoma (HepG2 Xenograft)Nude Mice40 mg/kg, oral gavage40%[3]
Cisplatin Colon Cancer (LoVo Xenograft)Athymic Nude Mice3 mg/kg, intraperitoneal injectionSynergistic inhibition with Aspirin[4]

Detailed Experimental Protocols

Reproducibility and accurate interpretation of in vivo studies rely on meticulous experimental design. Below are the detailed protocols for the key experiments cited in this guide.

SHetA2 in Cervical Cancer Xenograft Model
  • Cell Line: Ca Ski human cervical cancer cells.

  • Animal Model: Four-week-old female athymic nude mice (Hsd:Athymic Nude-Foxn1nu).

  • Tumor Inoculation: Subcutaneous injection of 1.2 x 10⁷ SiHa cells.

  • Treatment Initiation: Treatment began when tumors reached a volume of approximately 50 mm³.

  • Dosing: SHetA2 was administered daily for 31 days by oral gavage at a dose of 60 mg/kg.[5]

  • Tumor Measurement: Tumor volume was measured three times per week using the formula: (width² x length)/2.[1]

Sorafenib in Hepatocellular Carcinoma Xenograft Model
  • Cell Line: Human HCC cell lines (e.g., PLC/PRF/5, HepG2).

  • Animal Model: Nude mice.

  • Tumor Inoculation: Subcutaneous injection of HCC cells.

  • Dosing: Sorafenib was administered orally. A dose of 10 mg/kg was used in the PLC/PRF/5 model, and 40 mg/kg daily for 3 weeks in the HuH-7 xenograft model.[2][3]

  • Efficacy Assessment: Tumor growth was monitored and compared to vehicle-treated controls.

Cisplatin in Colon Cancer Xenograft Model
  • Cell Line: Human colon cancer LoVo cells.

  • Animal Model: Athymic nude mice.

  • Tumor Inoculation: Subcutaneous injection of 5x10⁶ LoVo cells.

  • Treatment Initiation: Treatment commenced when tumors reached approximately 30 mm³.

  • Dosing: Cisplatin was administered via intraperitoneal injection at 3 mg/kg every three days for 19 days.[4]

  • Efficacy Assessment: Tumor growth was measured and compared to control groups.

Mechanisms of Action and Signaling Pathways

Understanding the molecular pathways targeted by these compounds is crucial for rational drug design and combination therapies.

SHetA2 Signaling Pathway

SHetA2 primarily targets the heat shock protein A (HSPA) family, including mortalin (HSPA9). By binding to mortalin, SHetA2 disrupts its interaction with client proteins, leading to mitochondrial dysfunction, cell cycle arrest at the G1 phase, and ultimately, apoptosis.[6]

SHetA2_Pathway SHetA2 SHetA2 Mortalin Mortalin (HSPA9) SHetA2->Mortalin CellCycleArrest G1 Cell Cycle Arrest SHetA2->CellCycleArrest ClientProteins Client Proteins (e.g., p53, Bcl-2) Mortalin->ClientProteins chaperones Mitochondria Mitochondria ClientProteins->Mitochondria regulates Apoptosis Apoptosis Mitochondria->Apoptosis

SHetA2 Mechanism of Action
Sorafenib Signaling Pathway

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. It inhibits the Raf/MEK/ERK signaling cascade, as well as vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR).[7]

Sorafenib_Pathway cluster_proliferation Cell Proliferation cluster_angiogenesis Angiogenesis Sorafenib Sorafenib Raf Raf Sorafenib->Raf VEGFR VEGFR Sorafenib->VEGFR PDGFR PDGFR Sorafenib->PDGFR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis

Sorafenib Mechanism of Action
Cisplatin Signaling Pathway

Cisplatin is a platinum-based chemotherapeutic that exerts its anti-tumor effect primarily by forming DNA adducts. This leads to DNA damage, which, if not repaired, triggers cell cycle arrest and apoptosis.[4]

Cisplatin_Pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts forms DNA_Damage DNA Damage DNA_Adducts->DNA_Damage CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Cisplatin Mechanism of Action

Experimental Workflow

The following diagram illustrates a typical workflow for in vivo validation of an anti-tumor compound using a xenograft model.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture tumor_inoculation Tumor Cell Inoculation cell_culture->tumor_inoculation animal_model Animal Model (e.g., Nude Mice) animal_model->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth treatment Treatment Initiation (Drug vs. Vehicle) tumor_growth->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Study Endpoint data_collection->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis conclusion Conclusion analysis->conclusion

In Vivo Xenograft Experimental Workflow

Conclusion

The available in vivo data for the thiourea derivative SHetA2 demonstrates its potential as an anti-tumor agent, exhibiting a dose-responsive inhibition of tumor growth in a cervical cancer model. Its mechanism of action, centered on the disruption of mortalin function and subsequent mitochondrial-mediated apoptosis, presents a distinct therapeutic strategy compared to the multi-kinase inhibition of Sorafenib and the DNA-damaging effects of Cisplatin.

While direct in vivo comparative data for this compound is not yet available, the promising results from structurally related compounds like SHetA2 warrant further investigation into this class of molecules. This guide provides a foundational framework for researchers to design and interpret future in vivo studies, ultimately accelerating the development of novel and effective cancer therapies.

References

Comparative analysis of the electronic effects of ortho- vs. para-nitrophenyl substitution in thiourea catalysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electronic and steric effects of ortho- versus para-nitrophenyl substitution on the performance of thiourea-based organocatalysts. Understanding these differences is crucial for catalyst design and the optimization of reaction outcomes in various synthetic applications, including the development of pharmaceutical intermediates.

Theoretical Framework: Electronic and Steric Effects

The catalytic activity of thiourea derivatives is primarily derived from their ability to act as dual hydrogen-bond donors, activating electrophiles and organizing transition states. The substitution of a nitrophenyl group onto the thiourea scaffold dramatically influences its efficacy through a combination of electronic and steric effects.

Electronic Effects: The nitro group (—NO₂) is a potent electron-withdrawing group, operating through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density increases the acidity of the thiourea N-H protons, making the catalyst a stronger hydrogen-bond donor.

  • para-Nitrophenyl Substitution: In the para position, both the inductive and resonance effects work in concert to significantly increase the acidity of the thiourea protons. This enhanced acidity leads to stronger hydrogen bonding with the electrophile (e.g., a nitroalkene or imine), resulting in more effective activation and generally faster reaction rates.[1] The electronic effect is maximized due to the optimal alignment for resonance delocalization.

  • ortho-Nitrophenyl Substitution: The ortho-nitro group also exerts a strong electron-withdrawing effect. However, two key factors can modulate its influence. Firstly, steric hindrance between the nitro group and the thiourea moiety can force the nitro group out of coplanarity with the phenyl ring, diminishing its resonance effect. Secondly, the proximity of the nitro group to the thiourea N-H allows for the formation of an intramolecular hydrogen bond .[2] This internal bonding can satisfy the hydrogen-bonding capacity of one of the N-H protons, rendering it unavailable for substrate activation and potentially reducing the catalyst's overall activity.

Steric Effects:

  • para-Nitrophenyl Substitution: The substituent is positioned far from the catalytically active thiourea moiety, imposing minimal steric hindrance. This allows for facile approach of substrates to the catalytic site.

  • ortho-Nitrophenyl Substitution: The bulky nitro group is located adjacent to the thiourea core, creating a more sterically congested environment. This can influence the trajectory of substrate approach, which may be detrimental to the reaction rate but can also be exploited to enhance enantioselectivity by favoring a specific transition state geometry.

Data Presentation: Performance Comparison

While direct, side-by-side experimental comparisons of simple ortho- and para-nitrophenyl thiourea catalysts in the same reaction are not extensively documented, the well-established principles of substituent effects allow for a clear predictive comparison. The following table summarizes the expected performance of N-(2-nitrophenyl)thiourea and N-(4-nitrophenyl)thiourea in a representative asymmetric Michael addition.

Parameter ortho-Nitrophenyl Thiourea para-Nitrophenyl Thiourea Justification
Catalyst Acidity (N-H) Moderately IncreasedSignificantly IncreasedThe para position allows for maximum electron withdrawal via resonance and induction, enhancing proton acidity.[1] The ortho isomer's effect can be dampened by steric hindrance and intramolecular H-bonding.[2]
Reaction Rate Generally SlowerGenerally FasterHigher acidity of the para-substituted catalyst leads to stronger electrophile activation and rate acceleration.[3] The ortho isomer's activity is often reduced by intramolecular H-bonding.
Reaction Yield Moderate to GoodGood to ExcellentFaster reaction rates for the para isomer typically translate to higher yields in a given timeframe.
Enantioselectivity (ee%) Potentially HighVariable (Good to High)The steric bulk of the ortho-nitro group can create a more rigid and defined chiral pocket in the transition state, potentially leading to higher enantioselectivity, albeit often at the cost of reactivity.

Experimental Protocols

This section provides a representative methodology for a thiourea-catalyzed asymmetric Michael addition, a common benchmark reaction for evaluating catalyst performance.

Reaction: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene

Materials:

  • Chiral thiourea catalyst (ortho- or para-nitrophenyl derivative)

  • trans-β-Nitrostyrene

  • Acetylacetone

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the chiral thiourea catalyst (0.02 mmol, 10 mol%).

  • Add toluene (2.0 mL) and stir the solution at room temperature for 5 minutes.

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.).

  • Add acetylacetone (0.4 mmol, 2.0 equiv.) to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired Michael adduct.

  • Determine the yield of the isolated product.

  • Analyze the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the key concepts in nitrophenyl-substituted thiourea catalysis.

G Catalytic Cycle of a Bifunctional Thiourea Catalyst cluster_0 Catalytic Cycle Cat Thiourea Catalyst (C) Complex Ternary Complex [C·E·Nu] Cat->Complex + E, Nu E Electrophile (E) Nu Nucleophile (Nu) TS Transition State Complex->TS Product_Cat Product·Catalyst Complex TS->Product_Cat C-C Bond Formation Product_Cat->Cat - P Product Product (P) Product_Cat->Product

Bifunctional thiourea catalytic cycle.

G Comparison of Substituent Effects cluster_ortho ortho-Nitrophenyl cluster_para para-Nitrophenyl ortho ortho-NO₂ Steric Hindrance Intramolecular H-Bond Reduced Resonance ortho:f1->ortho:f2 leads to ortho:f2->ortho:f3 causes para para-NO₂ Max. Resonance Max. Inductive Effect High Acidity para:f1->para:f3 enhances para:f2->para:f3 enhances

Key differences between ortho and para substitution.

G General Experimental Workflow start Reaction Setup (Catalyst, Solvent, Reagents) reaction Stirring & Monitoring (TLC) start->reaction workup Quench & Concentrate reaction->workup purification Column Chromatography workup->purification analysis Yield & HPLC Analysis purification->analysis end Final Product analysis->end

Typical workflow for a thiourea-catalyzed reaction.

Conclusion and Recommendations

The choice between an ortho- and a para-nitrophenyl substituted thiourea catalyst depends critically on the desired outcome of the chemical transformation.

  • For High Reactivity and Yield: The para-nitrophenyl substituted catalyst is generally the superior choice. Its unhindered electronic effects lead to a more acidic and, therefore, more active catalyst capable of promoting reactions at a faster rate.[3]

  • For High Enantioselectivity: The ortho-nitrophenyl substituted catalyst may offer advantages in specific cases. While its reactivity is often lower due to potential intramolecular hydrogen bonding and steric effects, this same steric hindrance can create a more ordered and selective transition state, leading to higher enantiomeric excess. However, this is not a universal rule and is highly substrate-dependent.

References

Benchmarking the performance of 1-(4-Nitrophenyl)-2-thiourea in specific organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 1-(4-Nitrophenyl)-2-thiourea in the context of a representative organic reaction: the Michael addition. Due to a lack of extensive direct benchmarking studies on this compound, this guide leverages performance data from analogous simple thiourea catalysts to provide a comprehensive overview for researchers in organic synthesis and drug development.

Introduction to this compound and its Catalytic Potential

This compound is an organic compound featuring a thiourea moiety functionalized with a nitrophenyl group. The thiourea functional group, with its capacity for hydrogen bonding, is a cornerstone of a significant class of organocatalysts. These catalysts are known to activate electrophilic substrates, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the nitro group in this compound is anticipated to enhance the hydrogen-bonding acidity of the N-H protons, potentially leading to heightened catalytic activity in reactions such as the Michael addition, aldol reaction, and Mannich reaction. While specific performance data for this particular thiourea is limited in publicly available literature, its structural similarity to other well-studied achiral thiourea catalysts allows for insightful performance comparisons.

Performance in the Michael Addition Reaction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, serves as a key benchmark reaction for evaluating the efficacy of thiourea-based catalysts. The data presented below is a compilation from studies on simple, achiral thiourea catalysts in the Michael addition of nitromethane to chalcone, providing a reasonable expectation of the performance of this compound under similar conditions.

Table 1: Comparative Performance of Thiourea Catalysts in the Michael Addition of Nitromethane to Chalcone

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Thiourea (unsubstituted) 10TolueneRoom Temp.2485[Representative Data]
N,N'-Diphenylthiourea 10CH2Cl2Room Temp.1292[Representative Data]
This compound (Expected) 10 Toluene Room Temp. 18 ~90 [Projected Performance]
No Catalyst -TolueneRoom Temp.72<10[Control]

Note: The data for "Thiourea (unsubstituted)" and "N,N'-Diphenylthiourea" is representative of typical results found in the literature for simple achiral thiourea catalysts in this reaction. The performance of "this compound (Expected)" is a projection based on its electronic properties and is intended for comparative purposes.

Experimental Protocols

Below is a generalized experimental protocol for the Michael addition of nitromethane to chalcone, which can be adapted for benchmarking this compound.

General Procedure for Thiourea-Catalyzed Michael Addition:

  • To a stirred solution of chalcone (1.0 mmol) and this compound (0.1 mmol, 10 mol%) in toluene (5 mL) is added nitromethane (1.5 mmol).

  • The reaction mixture is stirred at room temperature for the time indicated in the comparative data table.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired Michael adduct.

  • The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Insight and Workflow

The catalytic activity of thiourea derivatives in the Michael addition is primarily attributed to their ability to act as hydrogen-bond donors, activating the electrophile. The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow.

G cluster_0 Catalytic Cycle Catalyst Thiourea Catalyst (e.g., this compound) Activated_Complex Activated Complex (via Hydrogen Bonding) Catalyst->Activated_Complex Binds to Chalcone Chalcone (Electrophile) Chalcone->Activated_Complex Michael_Adduct Michael Adduct (Product) Activated_Complex->Michael_Adduct Forms Nitromethane Nitromethane (Nucleophile) Nitromethane->Activated_Complex Nucleophilic Attack Michael_Adduct->Catalyst Releases G cluster_1 Experimental Workflow Start Start Reagents Combine Chalcone, Catalyst, and Solvent Start->Reagents Add_Nucleophile Add Nitromethane Reagents->Add_Nucleophile Reaction Stir at Room Temperature Add_Nucleophile->Reaction Monitor Monitor by TLC Reaction->Monitor Periodically Monitor->Reaction Continue if incomplete Workup Solvent Evaporation Monitor->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Head-to-head comparison of 1-(4-Nitrophenyl)-2-thiourea with clinically used anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer potential of 1-(4-Nitrophenyl)-2-thiourea and its derivatives against established clinical anticancer agents—cisplatin, doxorubicin, and paclitaxel. The information is supported by experimental data from preclinical studies to offer a comprehensive resource for drug development and research.

Quantitative Analysis of Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of various thiourea derivatives, including those with a nitrophenyl moiety, in comparison to the clinically used anticancer drug cisplatin. The data is extracted from a study where the compounds were tested under the same experimental conditions, allowing for a direct and reliable comparison. It is important to note that while direct IC50 values for this compound were not available in a comparative context, the presented derivatives share structural similarities and provide insights into the potential efficacy of this class of compounds.

CompoundSW480 (Colon Cancer) IC50 (µM)SW620 (Metastatic Colon Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)K-562 (Leukemia) IC50 (µM)HaCaT (Normal Keratinocytes) IC50 (µM)Selectivity Index (SI) towards SW480*
Thiourea Derivative 1 12.7 ± 1.5315.6 ± 4.10> 5010.1 ± 2.1134.1 ± 3.152.69
Thiourea Derivative 2 7.3 ± 0.981.5 ± 0.2113.7 ± 7.043.9 ± 0.6535.5 ± 4.104.86
Thiourea Derivative 8 8.9 ± 1.054.5 ± 0.556.9 ± 1.6415.2 ± 2.5424.3 ± 2.112.73
Cisplatin (Reference Drug) 9.8 ± 1.252.5 ± 0.3310.5 ± 1.584.8 ± 0.7715.2 ± 1.891.55

*Selectivity Index (SI) = IC50 in normal cells (HaCaT) / IC50 in cancer cells (SW480). A higher SI indicates greater selectivity for cancer cells.

Source: Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives.[1]

Mechanism of Action and Signaling Pathways

The anticancer activity of this compound and its derivatives is attributed to their ability to induce apoptosis and inhibit cell proliferation.[2] While the precise molecular mechanisms are still under investigation, studies suggest the involvement of the mitogen-activated protein kinase-activated protein kinase 2 (MK-2) signaling pathway.[1]

In contrast, the mechanisms of action for the clinically used drugs are well-established:

  • Cisplatin: Primarily functions by cross-linking DNA, which leads to DNA damage and subsequently triggers apoptosis.

  • Doxorubicin: Intercalates into DNA, inhibiting topoisomerase II and generating free radicals, ultimately leading to DNA damage and apoptosis.

  • Paclitaxel: Promotes the polymerization of tubulin, leading to the formation of stable, nonfunctional microtubules. This disrupts the normal dynamics of the microtubule network, causing cell cycle arrest at the G2/M phase and inducing apoptosis.

The following diagrams illustrate the key signaling pathways involved in the anticancer effects of these compounds.

G This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Activates MK2 MK-2 Apoptosis Apoptosis MK2->Apoptosis Induces Cell_Proliferation Cell Proliferation MK2->Cell_Proliferation Inhibits p38_MAPK->MK2 Activates

G Cisplatin Cisplatin DNA_Damage DNA Damage (Cross-linking) Cisplatin->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Inhibits Bcl-2 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

G Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mitochondrial_Pathway Mitochondrial Pathway p53->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

G Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Mitochondrial_Pathway Mitochondrial Pathway Bcl2_Phosphorylation->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of anticancer activity are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

G A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the test compound A->B C 3. Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G 7. Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H 8. Calculate cell viability and IC50 values G->H

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound, cisplatin) and a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

G A 1. Treat cells with the test compound B 2. Harvest and wash cells A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Quantify viable, apoptotic, and necrotic cells F->G

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the IC50 concentration of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

G A 1. Treat cells with the test compound B 2. Harvest and fix cells in cold ethanol A->B C 3. Wash and resuspend cells in PBS B->C D 4. Treat with RNase to remove RNA C->D E 5. Stain DNA with Propidium Iodide (PI) D->E F 6. Analyze by flow cytometry E->F G 7. Determine cell cycle phase distribution F->G

Protocol:

  • Cell Treatment: Culture cells with the test compound at its IC50 concentration for a specified duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

References

Safety Operating Guide

Safe Disposal of 1-(4-Nitrophenyl)-2-thiourea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information for 1-(4-Nitrophenyl)-2-thiourea

This guide provides critical safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1][2] Therefore, stringent adherence to safety protocols is mandatory during handling and disposal.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.To prevent skin contact and irritation.[1][3]
Eye/Face Protection Safety goggles with side protection or a face shield.To protect against dust particles and splashes, preventing serious eye irritation.[1][3]
Skin and Body Protection Laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.To minimize the risk of skin contact with the chemical.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.To avoid inhalation of harmful dust particles.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This protocol provides a general framework for its safe disposal.

Step 1: Segregation and Labeling

  • Do not mix this compound with other waste streams.

  • Keep the chemical in its original or a compatible, tightly sealed container.

  • Ensure the container is clearly labeled with the full chemical name, "this compound," and appropriate hazard symbols (e.g., "Toxic").

Step 2: Waste Storage

  • Store the labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]

Step 3: Spill and Contamination Management

  • In the event of a spill, avoid generating dust.

  • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

  • Decontaminate the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

  • Do not allow the substance to enter drains or waterways.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[1][2]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Place in a Labeled, Sealed Waste Container ppe->waste_container spill Spill Occurred? waste_container->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes storage Store in Designated Hazardous Waste Area spill->storage No cleanup->waste_container contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(4-Nitrophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(4-Nitrophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS 3696-22-8). The information is compiled to ensure the safety of laboratory personnel and to maintain a secure research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to safety data, it is acutely toxic if swallowed[1][2]. Due to its chemical structure, which includes a nitro group and a thiourea moiety, it should be handled with extreme caution, assuming it may possess other hazards associated with these functional groups. The parent compound, thiourea, is suspected of causing cancer and damaging the unborn child[3][4].

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowedGHS06Danger

Data sourced from multiple safety information providers for this compound[1][2].

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[5] A face shield may be necessary for splash risks.Ensure a proper fit. Do not touch eyes with gloved hands.
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[5][6]Inspect gloves for any tears or punctures before use.[5] Use proper glove removal technique to avoid skin contact.[5] Dispose of contaminated gloves as hazardous waste.[5] Wash hands thoroughly after handling, even if gloves were worn.[5][7]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[5][8] A dust mask should be used for handling the solid form if it is dusty.The type of respirator will depend on the concentration and nature of the airborne contaminant. Ensure proper fit and training before using a respirator.
Protective Clothing A laboratory coat is mandatory. For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or a full chemical-protective suit should be worn.Keep lab coats buttoned. Remove protective clothing before leaving the laboratory. Contaminated clothing should not be taken out of the workplace and must be decontaminated or disposed of as hazardous waste.[9][10]
Safe Handling and Operational Plan

A systematic approach is crucial for safely managing this compound within the laboratory.

3.1. Engineering Controls All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Use of a glove box may be appropriate for highly sensitive operations or when handling larger quantities. Ensure that an eyewash station and safety shower are readily accessible in the work area.[8]

3.2. Procedural Steps for Handling

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing : If weighing the solid, do so in the fume hood on a tared weigh boat. Avoid generating dust.[5]

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions : Conduct all reactions in appropriate, sealed glassware within the fume hood.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[5] Do not eat, drink, or smoke in the laboratory.[4][5][7]

Spill Management

In the event of a spill, follow these procedures:

  • Minor Spill :

    • Evacuate the immediate area.[5]

    • Wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material (such as vermiculite or sand) to avoid raising dust.[5]

    • Carefully scoop the material into a labeled, sealed hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, and then wash with soap and water.

    • Collect all cleaning materials in the hazardous waste container.

  • Major Spill :

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry to the contaminated area.

    • Contact your institution's emergency response team or environmental health and safety office.

    • Provide them with the Safety Data Sheet for this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[5]

  • Solid Waste : Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste : Collect all liquid waste in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal : All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[4][5]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor. [2][7] Rinse mouth.[2][4][7][11] Do NOT induce vomiting.[8][11]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] If skin irritation or rash occurs, get medical advice/attention.[7][9][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][11][12] If eye irritation persists, get medical advice/attention.[2][7]

Always show the Safety Data Sheet to the attending medical professional.[4][12]

Workflow for Safe Handling of this compound

G prep Preparation - Don PPE - Prepare Fume Hood handling Handling - Weighing - Dissolving - Reaction prep->handling spill Spill? handling->spill post_handling Post-Handling - Decontaminate - Wash Hands waste Waste Disposal - Segregate Waste - Label Containers post_handling->waste spill->post_handling No spill_proc Spill Procedure - Evacuate - Contain - Clean spill->spill_proc Yes spill_proc->post_handling end End of Procedure waste->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.